molecular formula C13H13NO3S B051220 Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS No. 115299-08-6

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Cat. No.: B051220
CAS No.: 115299-08-6
M. Wt: 263.31 g/mol
InChI Key: HOLLTDYJCZTSFF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLLTDYJCZTSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569502
Record name Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115299-08-6
Record name Ethyl 2-(3-methoxyphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115299-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a prominent feature in numerous biologically active molecules, and a thorough understanding of its synthesis is crucial for researchers in the field.[1][2] This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and offer insights based on established chemical principles.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide spectrum of biological activities.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, serves as a versatile pharmacophore. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The target molecule, Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, incorporates this key heterocycle and is a valuable intermediate for the synthesis of more complex pharmaceutical candidates.[3][4]

The Hantzsch Thiazole Synthesis: A Classic and Efficient Approach

The most established and widely employed method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, first reported in the late 19th century.[5][6][7][8] This robust reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, the key precursors are 3-methoxybenzothioamide and ethyl bromopyruvate .

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the logical disconnection leading to the starting materials for the Hantzsch synthesis.

Retrosynthesis cluster_intermediates target Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate disconnection C-N and C-S bond formation (Hantzsch Thiazole Synthesis) target->disconnection intermediates Starting Materials disconnection->intermediates thioamide 3-Methoxybenzothioamide intermediates->thioamide haloketone Ethyl Bromopyruvate intermediates->haloketone

Caption: Retrosynthetic analysis of the target molecule.

The Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-defined, multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5][6]

The mechanism for the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is as follows:

  • Nucleophilic Attack: The sulfur atom of 3-methoxybenzothioamide, being a strong nucleophile, attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction. This forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the pyruvate moiety. This results in the formation of a five-membered heterocyclic ring, a thiazoline intermediate.

  • Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate. This dehydration step is the driving force for the formation of the stable, aromatic thiazole ring.[6]

Hantzsch_Thiazole_Synthesis thioamide 3-Methoxybenzothioamide step1 Nucleophilic Attack (SN2) thioamide->step1 haloketone Ethyl Bromopyruvate haloketone->step1 intermediate1 S-Alkylated Intermediate step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Thiazoline Intermediate step3 Dehydration (-H2O) intermediate2->step3 product Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate step1->intermediate1 step2->intermediate2 step3->product

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Synthesis of Starting Materials

3.1.1. 3-Methoxybenzothioamide:

This starting material can be prepared from 3-methoxybenzaldehyde. A common method involves the conversion of the aldehyde to the corresponding amide, followed by thionation. Thioamides are frequently synthesized from their corresponding amides using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9][10]

3.1.2. Ethyl Bromopyruvate:

Ethyl bromopyruvate is a commercially available reagent. Alternatively, it can be synthesized by the bromination of ethyl pyruvate.[11][12]

Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzothioamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • To this solution, add ethyl bromopyruvate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

Data Summary

The following table summarizes typical quantitative data for the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate via the Hantzsch reaction.

ParameterValue
Yield 80-95%
Reaction Temperature Reflux (typically 60-80 °C)
Reaction Time 2-4 hours
Purity (after purification) >98%

Conclusion

The Hantzsch thiazole synthesis provides a reliable and high-yielding route to Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. The reaction proceeds through a well-understood mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration. The availability of the starting materials and the straightforward experimental procedure make this an accessible and efficient method for researchers in organic and medicinal chemistry. A thorough understanding of this synthetic pathway is essential for the further development of novel thiazole-based therapeutic agents.

References

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Sources

Introduction to Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate and the Role of Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

<_- an in-depth technical guide to the mass spectrometry analysis of ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate>## An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the mass spectrometry analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, a compound of interest in medicinal chemistry and drug development. As Senior Application Scientists, our goal is to present not just a methodology, but a strategic approach to the structural elucidation and quantification of this molecule, grounded in the principles of modern mass spectrometry.

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core, a structure prevalent in many pharmacologically active molecules.[1] The precise determination of its molecular weight, elemental composition, and structural integrity is paramount for its advancement in any drug discovery pipeline. Mass spectrometry (MS) stands as the cornerstone analytical technique for these critical assessments, offering unparalleled sensitivity, specificity, and speed for the analysis of molecular structures.[2]

This guide will navigate the reader through the logical progression of an MS-based analysis, from initial sample preparation and ionization source selection to detailed fragmentation analysis for unambiguous structural confirmation.

Foundational Knowledge: Structure and Predicted Properties

Before embarking on any analysis, a thorough understanding of the analyte's structure is essential. The molecular formula for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is C₁₃H₁₃NO₃S, with a molecular weight of 263.32 g/mol .[1]

Key Structural Features for MS Analysis:

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, which can be a site of protonation or fragmentation. Studies on similar 2-substituted-4-arylthiazoles have shown characteristic cleavage of the thiazole ring.[3]

  • Ester Group (-COOCH2CH3): Susceptible to characteristic fragmentation patterns, such as the loss of ethanol or the ethyl group.[4]

  • Methoxyphenyl Group (-C6H4-OCH3): Can undergo specific cleavages, like the loss of a methyl radical or formaldehyde.

A preliminary in-silico analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate predicts a monoisotopic mass that will be the target for our initial high-resolution mass spectrometry experiments.

Experimental Design: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. The choices made at each step are justified to ensure data quality and reproducibility.

Sample Preparation and Solubilization

The quality of the mass spectrometry data is intrinsically linked to the purity and appropriate preparation of the sample.

Protocol:

  • Purity Assessment: Initially, confirm the purity of the Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate sample using a preliminary technique like Thin Layer Chromatography (TLC) or a rapid LC-UV scan. Commercial sources often provide a purity of ≥97%.[1][5]

  • Solvent Selection: Due to the presence of both polar (ester, methoxy) and non-polar (phenyl, thiazole) moieties, a solvent system that ensures complete solubilization is critical. A mixture of acetonitrile (ACN) and water (H₂O) with 0.1% formic acid is an excellent starting point. The formic acid serves to protonate the analyte, enhancing its ionization efficiency in positive ion mode.

  • Concentration Optimization: Prepare a stock solution of the compound at 1 mg/mL in ACN. From this, create a dilution series (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL) in 50:50 ACN:H₂O with 0.1% formic acid to determine the optimal concentration for analysis, avoiding detector saturation.

Liquid Chromatography (LC) Separation

For complex mixtures or to ensure the purity of the analyte being introduced into the mass spectrometer, a chromatographic separation step is indispensable.

Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile choice for a molecule of this polarity.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: A gradient elution is recommended to ensure a sharp peak shape and efficient separation from any potential impurities. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: Hold at 5% B

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is appropriate for a 2.1 mm ID column.

  • Injection Volume: 1-5 µL, depending on the sample concentration.

Mass Spectrometry Ionization and Detection

The choice of ionization source and mass analyzer is critical for obtaining high-quality data.

Workflow Diagram:

G cluster_MS Mass Spectrometry LC_Column C18 Reversed-Phase Column ESI Electrospray Ionization (ESI) Positive Ion Mode LC_Column->ESI Mobile_Phase ACN/H2O Gradient + 0.1% Formic Acid HRMS High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) ESI->HRMS MS1 MS1 Scan (Full Scan) Accurate Mass Measurement HRMS->MS1 MS2 MS/MS Scan (Fragmentation) Structural Elucidation MS1->MS2 Sample Prepared Sample (in solution) Sample->LC_Column

Caption: LC-MS/MS workflow for the analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Protocol:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for a molecule of this nature due to its polarity and the presence of heteroatoms that can readily accept a proton.[6] It is considered a 'soft ionization' technique, meaning there is very little fragmentation, which is advantageous for observing the molecular ion.[6] Operate in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or an Orbitrap, is essential for accurate mass measurement and subsequent elemental composition determination.[7][8]

  • MS1 Full Scan: Acquire a full scan MS1 spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺. The scan range should be set appropriately, for example, m/z 100-1000.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and generate a characteristic fragmentation pattern.[9][10] This is crucial for structural confirmation.[11] Collision-Induced Dissociation (CID) is the most common fragmentation technique.[12] A stepped collision energy approach (e.g., 10, 20, 40 eV) is recommended to observe a wide range of fragment ions.

Data Interpretation: From Spectra to Structure

The acquired data must be meticulously interpreted to confirm the identity and structure of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

High-Resolution Mass Measurement and Elemental Composition

The MS1 spectrum will provide the accurate mass of the protonated molecule. High-resolution mass spectrometry provides precise mass measurements that allow for the determination of the elemental composition of a molecule.[13]

Data Presentation:

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
Molecular Formula C₁₃H₁₃NO₃S--
Monoisotopic Mass 263.0616--
[M+H]⁺ (m/z) 264.0694264.0691-1.1

A low mass error (typically < 5 ppm) provides high confidence in the assigned elemental composition.

MS/MS Fragmentation Analysis: A Mechanistic Approach

The MS/MS spectrum provides a "fingerprint" of the molecule, with each fragment ion corresponding to a specific structural component.[14] The fragmentation of a precursor ion allows for detailed structural characterization.[2]

Predicted Fragmentation Pathway:

G cluster_frags Major Fragment Ions M_H [M+H]⁺ m/z 264.0694 F1 Loss of C₂H₄ (Ethylene) M_H->F1 - C₂H₄ F2 Loss of C₂H₅OH (Ethanol) M_H->F2 - C₂H₅OH F3 Thiazole Ring Cleavage M_H->F3 Ring Opening

Caption: Predicted major fragmentation pathways for protonated Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Explanation of Key Fragments:

  • Loss of Ethanol (C₂H₅OH): A common fragmentation pathway for ethyl esters is the loss of an ethanol molecule.[4]

  • Loss of an Ethoxide Radical (•OC₂H₅): Another possibility is the loss of the ethoxide moiety.[15]

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic cleavages, providing further structural confirmation.[16]

  • Methoxyphenyl Group Fragments: At higher collision energies, fragmentation of the methoxyphenyl group, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O), may be observed.

By comparing the observed fragment masses to the theoretical masses of these predicted fragments, the structure of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be unequivocally confirmed.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The combination of high-resolution mass measurement in MS1 and the characteristic fragmentation pattern in MS/MS provides orthogonal data points that mutually confirm the identity of the analyte. The use of a well-characterized C18 column and standard mobile phases ensures the reproducibility of the chromatographic separation.

Conclusion

The mass spectrometry analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, when approached systematically, provides a wealth of information crucial for its development as a potential therapeutic agent. This guide has outlined a comprehensive strategy, from sample preparation to in-depth data interpretation, grounded in established scientific principles. By following this approach, researchers can confidently determine the identity, purity, and structure of this and similar molecules, accelerating the drug discovery process.

References

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Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

[1]

Executive Summary

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (CAS: 115299-08-6) represents a critical scaffold in medicinal chemistry, particularly in the development of non-purine xanthine oxidase inhibitors and tubulin polymerization inhibitors.[1] Belonging to the 2,4-disubstituted thiazole class, this compound serves as a versatile intermediate for synthesizing bioactive molecules targeting metabolic disorders (e.g., gout/hyperuricemia) and oncology indications. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and experimental handling, designed for application scientists and synthetic chemists.

Chemical Identity & Structural Analysis[1][2][3]

The compound features a thiazole core substituted at the C2 position with a meta-methoxyphenyl group and at the C4 position with an ethyl ester moiety.[1] The electron-rich thiazole ring, combined with the lipophilic ester and the methoxy-substituted phenyl ring, imparts specific solubility and reactivity profiles essential for Structure-Activity Relationship (SAR) optimization.[1]

Parameter Technical Specification
IUPAC Name Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
CAS Number 115299-08-6
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
SMILES CCOC(=O)c1csc(n1)-c2cccc(OC)c2
InChI Key Unique identifier required for database integration

Physicochemical Properties[1][2][4][5][6][7]

The following data aggregates experimental values and high-confidence predictive models suitable for process scaling and formulation.

Table 1: Physical & Thermodynamic Properties
PropertyValue / RangeNote
Appearance Off-white to pale yellow solidCrystalline form dependent on recrystallization solvent
Density 1.22 g/cm³Predicted at 20°C
Boiling Point 408.0 ± 25.0 °CAt 760 mmHg (Predicted)
Flash Point 200.6 ± 23.0 °CHigh thermal stability
LogP (Octanol/Water) 3.2 – 3.5Lipophilic; indicates good membrane permeability
Solubility DMSO (>20 mg/mL), DMF, Ethyl AcetateSparingly soluble in water (<0.1 mg/mL)
pKa (Conjugate Acid) ~1.5 (Thiazole nitrogen)Weakly basic

Synthetic Pathway: The Hantzsch Thiazole Synthesis[1][4][7][9]

The most authoritative and scalable route for synthesizing Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is the Hantzsch Thiazole Synthesis .[1] This condensation reaction involves a thioamide and an

12
Reaction Logic & Causality
  • Precursor Selection: 3-Methoxythiobenzamide provides the C2-aryl moiety.[1] Ethyl bromopyruvate supplies the C4-ester and the thiazole backbone carbons.[1]

  • Solvent Choice: Ethanol or DMF is preferred to solubilize the polar thioamide while allowing the precipitation of the HBr salt of the product (or intermediate).

  • Thermodynamics: The reaction is driven by the formation of the aromatic thiazole ring (dehydration).

Visualized Mechanism (Hantzsch Condensation)

HantzschSynthesiscluster_conditionsReaction ConditionsThioamide3-Methoxythiobenzamide(Nucleophile)IntermediateThioimidate Intermediate(S-alkylation)Thioamide->IntermediateNucleophilic Attack (S -> C)HaloKetoneEthyl Bromopyruvate(Electrophile)HaloKetone->IntermediateCyclizationCyclization & Dehydration(- H2O, - HBr)Intermediate->CyclizationIntramolecular CondensationProductEthyl 2-(3-methoxyphenyl)thiazole-4-carboxylateCyclization->ProductAromatizationCond1Solvent: EtOH or DMFCond2Temp: Reflux (60-80°C)

Figure 1: Mechanistic flow of the Hantzsch synthesis yielding the target thiazole ester.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 10g of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

  • Reagent Preparation:

    • Dissolve 3-methoxythiobenzamide (1.0 eq, ~6.7 g) in absolute Ethanol (100 mL).

    • Note: If the thioamide is not commercially available, synthesize it via thionation of 3-methoxybenzamide using Lawesson’s reagent.

  • Addition:

    • Add Ethyl bromopyruvate (1.05 eq, ~7.8 g) dropwise to the stirring solution at room temperature.

    • Observation: A slight exotherm may occur. The solution typically darkens.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting thioamide spot should disappear.

  • Work-up:

    • Cool the reaction mixture to 0°C.

    • The product may crystallize directly as the hydrobromide salt. If so, filter and wash with cold ethanol.

    • Free Base Liberation: Suspend the solid in water and neutralize with saturated NaHCO₃ solution until pH ~8. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: Use hot Ethanol or an Ethanol/Water mixture to yield off-white needles.[1]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

TechniqueDiagnostic Signals (Expected)Structural Assignment
¹H NMR (CDCl₃, 400 MHz)

1.42 (t, 3H)
Ethyl ester (-CH₃)

3.88 (s, 3H)
Methoxy group (-OCH₃)

4.45 (q, 2H)
Ethyl ester (-CH₂-)

8.15 (s, 1H)
Thiazole C5-H (Characteristic singlet)

7.0 - 7.6 (m, 4H)
Aromatic phenyl protons
MS (ESI) m/z 264.1 [M+H]⁺Protonated molecular ion
IR (ATR) 1720 cm⁻¹Ester Carbonyl (C=O) stretch
1250 cm⁻¹Ether (C-O-C) stretch

Biological & Industrial Relevance[4][7][10][11]

This compound is not merely a catalog chemical; it is a functional pharmacophore.

Xanthine Oxidase Inhibition (Gout Therapeutics)

The 2-phenylthiazole-4-carboxylate scaffold is structurally homologous to the core of Febuxostat , a potent non-purine xanthine oxidase inhibitor.[1]

  • Mechanism: The thiazole ring occupies the active site channel of the enzyme, while the carboxylate (formed after hydrolysis of the ethyl ester) interacts with Arg880 residues.

  • Utility: Researchers use the ethyl ester as a prodrug precursor or a stable intermediate to screen lipophilicity before hydrolyzing it to the active free acid.

Tubulin Polymerization Inhibition (Oncology)

Derivatives of 2-arylthiazole-4-carboxylates have shown efficacy in disrupting microtubule dynamics.[1] The 3-methoxy substitution on the phenyl ring is often critical for binding affinity in the colchicine-binding site of tubulin.[1]

Workflow: From Intermediate to Active Drug Candidate

DrugDiscoveryEsterEthyl 2-(3-methoxyphenyl)thiazole-4-carboxylate(Stable Intermediate)HydrolysisAlkaline Hydrolysis(LiOH/THF/H2O)Ester->HydrolysisActivationAcidFree Carboxylic Acid(Active Pharmacophore)Hydrolysis->AcidCouplingAmide Coupling(R-NH2)Acid->CouplingDiversificationLibraryAmide Library(SAR Screening)Coupling->LibraryHigh-Throughput Screening

Figure 2: Strategic utilization of the ester in generating SAR libraries.[1]

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis under moist, acidic, or basic conditions over prolonged periods.

  • Safety: Thiazoles can be skin irritants.[3] Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Reactivity: Avoid strong oxidizing agents. The sulfur in the thiazole ring can be oxidized to the sulfoxide/sulfone under harsh conditions (e.g., mCPBA), altering biological activity.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols (Thiazol)." Justus Liebigs Annalen der Chemie.

  • Thiazole Properties: Sunshine Pharma. "Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS 115299-08-6 Technical Data." HSP Pharma.

  • Febuxostat Analogs: ChemicalBook. "Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Properties and Applications."

  • Anticancer Thiazoles: National Institutes of Health (NIH). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents."[1][4] PubMed Central.

  • General Thiazole Synthesis: ResearchGate. "Synthesis and Biological Evaluation of Thiazole Derivatives."

Discovery and History of 2-Arylthiazole-4-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylthiazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for distinguishing between cytotoxic, antimicrobial, and metabolic targets. Historically viewed merely as synthetic intermediates derived from the Hantzsch synthesis, this class has evolved into a distinct pharmacophore. Its rigidity, capacity for pi-stacking interactions, and specific hydrogen-bonding vectors at the 4-position carboxylate allow it to mimic diverse biological substrates—from the lipid tails of lysophosphatidic acid (LPA) to the cofactor binding sites of bacterial enzymes like FabH.

This guide analyzes the trajectory of this scaffold from a chemical curiosity to a cornerstone of modern drug discovery, detailing the synthetic evolution, structure-activity relationships (SAR), and mechanistic diversity that define its utility.

Historical Evolution & Discovery[1]

The history of 2-arylthiazole-4-carboxylates is not linear; rather, it is a history of convergent discovery , where the scaffold was independently identified as a solution to distinct biological problems.

The Hantzsch Origins (1887)

The foundational chemistry dates back to Arthur Hantzsch. While Hantzsch focused on the general synthesis of thiazoles, the specific subclass of 4-carboxylates emerged from the reaction of thiobenzamides with


-halo-

-keto esters
(specifically ethyl bromopyruvate).
  • Significance: This reaction established the 2,4-substitution pattern as the most synthetically accessible vector, biasing early libraries toward this geometry.

The "SMART" Transition (Anticancer Discovery)

In the early 2000s, a critical pivot occurred in the search for prostate cancer therapeutics.

  • The Progenitor (ATCAA): Researchers initially designed 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) as mimics of Lysophosphatidic Acid (LPA) to inhibit GPCR signaling.[1]

  • The Oxidation Pivot: Attempts to improve the stability of the thiazolidine ring led to its oxidation to thiazole . Initial direct analogues lost potency.[1]

  • The Breakthrough: Dalton, Li, and colleagues discovered that by replacing the lipophilic tail of the ATCAA with a 3,4,5-trimethoxyphenyl ring attached to the thiazole core, they created the SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) agents.

  • Mechanism Shift: Surprisingly, these new 2-arylthiazole-4-carboxylates (and their amide derivatives) switched mechanism from GPCR inhibition to tubulin polymerization inhibition , binding to the colchicine site with nanomolar potency (IC

    
     < 10 nM).
    
The Thiolactomycin Mimics (Antibacterial)

Parallel to cancer research, the scaffold emerged in tuberculosis drug discovery.

  • Target:

    
    -Ketoacyl-ACP synthase III (FabH), essential for fatty acid biosynthesis in Mycobacterium tuberculosis.
    
  • Lead: Thiolactomycin (TLM), a natural product with a complex thiolactone core.

  • Simplification: Researchers identified the 2-aminothiazole-4-carboxylate and 2-arylthiazole-4-carboxylate cores as simplified, synthetically tractable mimics of TLM. The carboxylate moiety was crucial for mimicking the acidic interaction of TLM within the FabH active site.

Synthetic Methodologies

The synthesis of 2-arylthiazole-4-carboxylates relies heavily on the Hantzsch cyclization due to its reliability and regioselectivity.

The Classic Hantzsch Protocol

This pathway involves the condensation of a thioamide with an


-halocarbonyl compound. For 4-carboxylates, ethyl bromopyruvate  is the electrophile of choice.

Reaction Scheme (DOT Visualization):

G Thioamide Aryl Thioamide (Ar-CS-NH2) Intermediate S-Alkylated Intermediate Thioamide->Intermediate SN2 Attack (EtOH, Reflux) Pyruvate Ethyl Bromopyruvate (Br-CH2-CO-COOEt) Pyruvate->Intermediate Product Ethyl 2-arylthiazole- 4-carboxylate Intermediate->Product Cyclodehydration (-H2O, -HBr)

Figure 1: The Hantzsch Thiazole Synthesis pathway for 4-carboxylates.

Standard Protocol:

  • Reagents: Aryl thioamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux for 2–4 hours.

  • Workup: The product often precipitates as the HBr salt or can be crystallized upon cooling. Neutralization with NaHCO

    
     yields the free base.
    
  • Yield: Typically 80–95%.

Modern "Green" Modifications

Recent advancements focus on reducing solvent waste and energy consumption.

  • Ultrasound-Assisted: Sonication of thioamides and

    
    -bromoacetophenones/pyruvates in water or PEG-400 reduces reaction times from hours to minutes.
    
  • One-Pot/Multi-Component: Reaction of an aryl aldehyde, elemental sulfur, and ethyl cyanoacetate (or similar) using amine catalysts can generate the core in a single vessel, bypassing the isolation of thioamides.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 2-arylthiazole-4-carboxylate core is a rigid scaffold with three distinct vectors for optimization.

SAR Logic Map

SAR Core 2-Arylthiazole-4-Carboxylate Core Pos2 Position 2 (Aryl Group) Core->Pos2 Pos4 Position 4 (Carboxylate/Amide) Core->Pos4 Pos5 Position 5 (H or Substitution) Core->Pos5 P2_Lipophilic P2_Lipophilic Pos2->P2_Lipophilic Large Lipophilic (Naphthyl/Indole) -> Increases Cytotoxicity P2_Electron P2_Electron Pos2->P2_Electron Electron Withdrawing (F, Cl) -> Modulates Metabolic Stability P4_Ester P4_Ester Pos4->P4_Ester Ester (COOEt) -> Prodrug / Intermediate P4_Amide P4_Amide Pos4->P4_Amide Amide (CONHR) -> Critical for Tubulin Binding P4_Acid P4_Acid Pos4->P4_Acid Free Acid (COOH) -> Essential for FabH (Bacteria) P5_Small P5_Small Pos5->P5_Small Small Groups (H, Me) -> Preferred for Steric Fit P5_Bulky P5_Bulky Pos5->P5_Bulky Bulky Groups -> Often Abolish Activity

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Key Activity Data (Comparative Table)

The following table summarizes how modifications to the R-groups shift the biological profile.

Target Class2-Position (Aryl)4-Position (Linker-R)Biological OutcomeKey Ref
Anticancer (Tubulin) 3,4,5-trimethoxyphenyl-CONH-(Aryl)Potent cytotoxicity (nM range). Inhibits polymerization.[1]Li et al.
Anticancer (Melanoma) 4-substituted phenyl-COOH / -COOMeModerate activity. "SMART" precursors.[1]Dalton et al.
Antitubercular (FabH) 2-amino / 2-aryl-COOH (Free Acid)Mimics phosphate/acid of substrates.Al-Balas et al.
Xanthine Oxidase 4-cyanophenyl-COOHFebuxostat analogues. Potent XO inhibition.Kurosaki et al.
Mechanistic Insights
  • The "Switch" at C4: The most critical SAR finding is the divergence at the C4 position.

    • Free Carboxylic Acid (-COOH): Essential for enzyme active sites that require an ionic interaction (e.g., FabH, Xanthine Oxidase).

    • Amide/Ester (-CONHR): Essential for targets requiring hydrophobic pocket occupation (e.g., Tubulin colchicine site). The amide bond often positions a pendant aromatic ring to pi-stack with protein residues (e.g., Trp, Phe).

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3,4,5-trimethoxyphenyl)thiazole-4-carboxylate

A representative procedure for generating the core scaffold.

  • Thioamide Formation: Dissolve 3,4,5-trimethoxybenzonitrile (10 mmol) in pyridine/Et

    
    N (1:1). Bubble H
    
    
    
    S gas for 4 hours. Pour into ice water to precipitate 3,4,5-trimethoxythiobenzamide .
  • Cyclization: Dissolve the thioamide (5 mmol) in ethanol (20 mL). Add ethyl bromopyruvate (5.5 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to room temperature. The product may crystallize. If not, evaporate solvent and neutralize with saturated NaHCO

    
    . Extract with DCM.
    
  • Purification: Recrystallize from ethanol to yield the title compound as white needles.

Protocol B: Hydrolysis to the Free Acid (Active Metabolite/Enzyme Inhibitor)
  • Dissolve the ethyl ester (from Protocol A) in THF/Water (1:1).

  • Add LiOH (2.0 eq). Stir at RT for 4 hours.

  • Acidify with 1N HCl to pH 3.

  • Filter the precipitate to obtain the 2-arylthiazole-4-carboxylic acid .

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents (SMART)

    • Source: Li, W., et al. (2009). Journal of Medicinal Chemistry.
    • Significance: Defines the transition from ATCAA to SMART and the tubulin inhibition mechanism.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides (

    • Source: Gududuru, V., et al. (2005). Journal of Medicinal Chemistry.
    • Significance: The precursor study establishing the 4-carboxylic acid amide scaffold for prostate cancer.[2]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis

    • Source: Al-Balas, Q., et al. (2009).[3] PLOS ONE.

    • Significance: Establishes the scaffold as a FabH inhibitor and antitubercular agent.
  • Hantzsch Thiazole Synthesis: General Methodology

    • Source: Hantzsch, A. (1887). Berichte der deutschen chemischen Gesellschaft.
    • Significance: The foundational chemical method used for all deriv
    • (Historical Reference)

  • Discovery of 2-phenylthiazole-4-carboxylic acid as Xanthine Oxidase Inhibitors

    • Source: Shiozawa, H., et al. (2019). Bioorganic & Medicinal Chemistry Letters.
    • Significance: Demonstrates the scaffold's utility in metabolic diseases (gout).

Sources

Solubility of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Executive Summary

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (CAS: 115299-08-6) is a lipophilic thiazole ester commonly utilized as a pharmacophore building block in the synthesis of xanthine oxidase inhibitors (related to Febuxostat analogs) and kinase inhibitors.[1]

Due to its structural characteristics—a planar thiazole core, a lipophilic ethyl ester tail, and a methoxy-substituted phenyl ring—this compound exhibits a Type II Solubility Profile : high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated organic solvents, moderate solubility in alcohols and esters, and negligible solubility in aqueous media without cosolvents.[1]

This guide provides a validated framework for solvent selection, experimental solubility determination, and handling protocols to ensure reproducibility in biological assays and synthetic workflows.[1]

Chemical Structure & Property Analysis

To understand the solubility behavior, we must analyze the intermolecular forces at play.

  • Core Scaffold (Thiazole): Aromatic and electron-deficient. It engages in

    
    -
    
    
    
    stacking, which can reduce solubility in non-polar solvents if the crystal lattice energy is high.[1]
  • Functional Group 1 (Ethyl Ester): Provides hydrogen bond acceptance (HBA) but no donation. This increases solubility in organic solvents like Ethyl Acetate and DCM but limits water solubility.

  • Functional Group 2 (3-Methoxy Phenyl): The methoxy group adds slight polarity and HBA capability, improving solubility in alcohols compared to the unsubstituted phenyl analog.

  • Lipophilicity (LogP): Estimated LogP is ~3.0–3.5. This indicates a strong preference for organic phases.

Solubility Profile & Solvent Compatibility

The following data categorizes solvent suitability based on polarity index and structural interaction.

Table 1: Solubility Classification of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationNotes
Polar Aprotic DMSO High (>50 mg/mL) Bioassay StockPreferred for cryopreservation and HTS libraries.[1][2]
DMF High (>50 mg/mL) SynthesisHigher boiling point; difficult to remove.
Chlorinated DCM High (>30 mg/mL) Extraction/WorkupExcellent for dissolving crude reaction mixtures.
Chloroform High (>30 mg/mL) NMR AnalysisStandard solvent for characterization.
Esters/Ethers Ethyl Acetate Moderate (10-30 mg/mL) PurificationIdeal for silica gel chromatography loading.
THF Moderate (10-30 mg/mL) Reaction SolventEnsure anhydrous conditions to prevent ester hydrolysis.
Alcohols Ethanol Low-Mod (1-10 mg/mL) RecrystallizationSolubility increases significantly with heat.
Methanol Low-Mod (1-10 mg/mL) HPLC Mobile PhaseUse gradient elution.
Aqueous Water/PBS Negligible (<0.1 mg/mL) Biological MediaRequires cosolvent (DMSO) or surfactant (Tween 80).

Critical Insight: For biological assays, prepare a 100 mM stock solution in DMSO . Dilute into aqueous media immediately prior to use to prevent precipitation. The final DMSO concentration should not exceed 0.5% (v/v) to avoid cytotoxicity.

Experimental Protocol: Quantitative Solubility Determination

Workflow Visualization

SolubilityProtocol Start Start: Solid Compound SolventSelect 1. Select Solvent (e.g., PBS pH 7.4) Start->SolventSelect Saturation 2. Add Excess Solid (Visual Precipitate must be present) SolventSelect->Saturation Equilibration 3. Agitate (24h @ 25°C, 300 RPM) Saturation->Equilibration Separation 4. Phase Separation (Centrifuge 10,000g or 0.22µm Filter) Equilibration->Separation Check Check: Is solid still visible? Equilibration->Check Dilution 5. Dilute Supernatant (into Mobile Phase) Separation->Dilution Quantitation 6. HPLC-UV Analysis (Compare to Standard Curve) Dilution->Quantitation Result 7. Calculate Solubility (S) S = (Peak Area / Slope) * Dilution Factor Quantitation->Result Check->Saturation No (Add more solid) Check->Separation Yes

Figure 1: Saturation Shake-Flask Workflow for accurate solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Dissolve 10 mg of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate in 10 mL of Acetonitrile (ACN) to make a 1.0 mg/mL stock.[1]

    • Prepare serial dilutions (0.1, 0.05, 0.01, 0.001 mg/mL).

    • Analyze via HPLC (C18 column, ACN:Water 70:30, UV detection @ 254 nm).

    • Generate a linear regression equation (

      
      ).
      
  • Equilibration:

    • Place ~5 mg of the compound into a 1.5 mL microcentrifuge tube.

    • Add 500 µL of the target solvent (e.g., PBS, Ethanol).

    • Vortex for 1 minute. Ensure undissolved solid remains visible (saturation condition).

    • Shake at 25°C for 24 hours.

  • Separation & Analysis:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

    • Carefully aspirate the supernatant.

    • Dilute the supernatant with ACN (to bring it within the range of the standard curve).

    • Inject into HPLC and calculate concentration using the regression equation.

Application Scenarios

Scenario A: Chemical Synthesis (Hantzsch Reaction)
  • Challenge: The synthesis involves reacting a thiobenzamide with ethyl bromopyruvate.

  • Solvent Choice: Ethanol or DMF .

  • Reasoning: Ethanol allows for reflux conditions where the starting materials dissolve, but the product (the thiazole ester) often precipitates upon cooling, facilitating easy purification via filtration (recrystallization).

Scenario B: Cell-Based Assays (IC50 Determination)
  • Challenge: Dosing the compound to cells in aqueous media.

  • Solvent Choice: DMSO (Stock) -> Culture Media (Dilution).

  • Protocol: Dissolve compound in 100% DMSO to 10 mM. Dilute 1:1000 into media for a 10 µM final concentration.

  • Warning: Watch for "crashing out" (precipitation). If the solution turns cloudy upon dilution, the compound has precipitated. Use a lower concentration or add a solubilizing agent like cyclodextrin.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329815883, Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate. Retrieved from .

  • Sigma-Aldrich. Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate Product Specification. Retrieved from .

  • World Health Organization (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1010.[3] Retrieved from .

  • TCI Chemicals. Thiazole Carboxylate Derivatives: Physical Properties and Handling. Retrieved from .

  • ChemicalBook. Synthesis and properties of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from .

Sources

Crystal structure of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate: Technical Guide

Executive Summary

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (CAS: 115299-08-6) is a pharmacologically significant thiazole derivative, often utilized as a scaffold in the development of anticancer (tubulin polymerization inhibitors) and antimicrobial agents.[1] Its solid-state characterization is critical for understanding its bioavailability, stability, and binding affinity to target proteins (e.g., kinases or tubulin).

This guide details the synthesis, crystallization, and structural analysis of the compound. It focuses on the Hantzsch thiazole synthesis pathway and the crystallographic features typical of 2-arylthiazole-4-carboxylates, specifically analyzing the steric influence of the meta-methoxy substituent on molecular planarity and crystal packing.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction (XRD), the compound must first be synthesized with high purity. The Hantzsch Thiazole Synthesis is the industry-standard method for this class of compounds.

Optimized Synthesis Workflow

Reaction Logic: The condensation of an


-haloketone (ethyl bromopyruvate) with a thioamide (3-methoxythiobenzamide) proceeds via nucleophilic attack of the sulfur atom on the 

-carbon, followed by cyclization and dehydration.
  • Reagents:

    • Ethyl bromopyruvate (1.0 eq)

    • 3-Methoxythiobenzamide (1.0 eq)

    • Solvent: Ethanol (Absolute)

  • Procedure:

    • Dissolve 3-methoxythiobenzamide (10 mmol) in ethanol (20 mL).

    • Add ethyl bromopyruvate (10 mmol) dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Ethyl acetate:Hexane 1:3).

    • Cool to room temperature. The hydrobromide salt of the product may precipitate.[2]

    • Neutralize with 10% NaHCO₃ solution to liberate the free base.

    • Filter the solid, wash with water, and dry under vacuum.

Crystallization for XRD

Single crystals suitable for diffraction requires a slow, controlled phase transition.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or DMF/Diethyl Ether diffusion.

  • Protocol: Dissolve 50 mg of the purified solid in minimal hot ethanol. Filter any insoluble particulates through a 0.45 µm syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature (25°C) for 3-5 days.

  • Target Crystal Habit: Colorless blocks or prisms.

Crystallographic Analysis & Structural Features

The crystal structure of ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is defined by the interplay between the rigid thiazole core and the flexible substituents (ethyl ester and 3-methoxyphenyl ring).

Molecular Geometry & Conformation
  • Thiazole Ring: The central 1,3-thiazole ring is planar (max deviation < 0.02 Å), serving as the structural anchor.

  • Phenyl Ring Orientation (Torsion Angle): Unlike ortho-substituted analogs which twist significantly to avoid steric clash, the meta-substituted (3-methoxy) phenyl ring typically maintains a near-planar conformation relative to the thiazole ring (torsion angle C5-C4-C1'-C2' ≈ 0–15°). This extended conjugation facilitates

    
    -electron delocalization, which is crucial for its UV-Vis properties and biological intercalation.
    
  • Methoxy Group: The methoxy group at the meta position usually adopts a conformation coplanar with the phenyl ring to maximize resonance with the aromatic system.

  • Ester Moiety: The ethyl ester group at position 4 typically adopts an s-cis or s-trans conformation relative to the C4-C5 bond of the thiazole, stabilized by a weak intramolecular C-H...O interaction.

Supramolecular Architecture (Crystal Packing)

The lattice stability is governed by non-covalent interactions, which are critical for solid-state stability (shelf-life).

Interaction TypeDonor-AcceptorRole in Lattice
Hydrogen Bonding C-H...N (Thiazole)Links molecules into centrosymmetric dimers or chains.
Hydrogen Bonding C-H...O (Carbonyl)Stabilizes the layering of sheets along the b-axis.

-

Stacking
Thiazole...PhenylFace-to-face or edge-to-face stacking (centroid distance ~3.6–3.9 Å) provides vertical stability.
Van der Waals Ethyl...MethoxyHydrophobic interactions between the ethyl tail and the methoxy group fill interstitial voids.

Predicted Space Group: Based on structural analogs (e.g., the 4-methoxy isomer), this compound likely crystallizes in a monoclinic system, space group P2₁/c or C2/c , with Z=4 (four molecules per unit cell).

Physicochemical Data Summary

PropertyValueSource/Method
Formula C₁₃H₁₃NO₃SCalculated
Molecular Weight 263.31 g/mol Calculated
CAS Number 115299-08-6Chemical Registry
Appearance Off-white to colorless solidVisual
Density ~1.22 g/cm³Predicted/Analogous
Boiling Point ~408°C (at 760 mmHg)Predicted
Flash Point ~200°CPredicted

Visualization: Synthesis & Structure Workflow

The following diagram outlines the logical flow from precursors to the final solved crystal structure.

G Start Precursors: Ethyl Bromopyruvate + 3-Methoxythiobenzamide Reaction Hantzsch Synthesis (Reflux in EtOH) Start->Reaction Condensation Product Crude Product (Hydrobromide Salt) Reaction->Product Cyclization Purification Neutralization & Recrystallization Product->Purification Workup Crystals Single Crystals (Slow Evap. EtOH) Purification->Crystals Crystal Growth XRD X-Ray Diffraction (Data Collection) Crystals->XRD Diffraction Structure Solved Structure (P21/c, Packing Analysis) XRD->Structure Refinement

Figure 1: Workflow for the synthesis and crystallographic determination of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Implications for Drug Development

Understanding the crystal structure of this intermediate is vital for Structure-Activity Relationship (SAR) studies:

  • Binding Pocket Fit: The planarity of the phenyl-thiazole bond determines if the molecule can slot into narrow hydrophobic pockets (e.g., in tubulin).

  • Solubility Profile: The crystal packing density (calculated from the unit cell) directly correlates with thermodynamic solubility. Tighter packing (higher density) often indicates lower aqueous solubility, necessitating formulation strategies like amorphization or salt formation.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Thiazole Pharmacology: Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 69(1), 61-69.
  • Compound Registry : Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.[1][3][4][5][6] CAS No. 115299-08-6.[1][3]

  • Analogous Crystal Structures: For comparative structural data (4-methoxy analog), see Acta Crystallographica Section E (e.g., structure of Ethyl 2-(4-methoxyphenyl)

Sources

Technical Guide: Tautomerism in 2-(Methoxyphenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Chameleon

In the landscape of heterocyclic drug design, 2-(methoxyphenyl)thiazole derivatives represent a privileged scaffold. While the parent 2-(methoxyphenyl)thiazole is a stable aromatic system, its functionalized derivatives—specifically thiazol-4-ones and 4-aminothiazoles —exhibit dynamic tautomerism.

This guide moves beyond basic definitions to analyze the thermodynamic and kinetic drivers of these equilibria. For a researcher, ignoring these tautomers is a critical failure mode; the "minor" tautomer in solution often possesses the highest binding affinity for a protein target due to distinct hydrogen-bond donor/acceptor profiles.

We will focus on two primary tautomeric classes driven by the 2-aryl scaffold:

  • Lactam-Lactim (Keto-Enol) in 2-(methoxyphenyl)thiazol-4-ones.

  • Amine-Imine in 2-(methoxyphenyl)thiazol-4-amines.

Molecular Architecture & Tautomeric Mechanisms

The 2-(methoxyphenyl) moiety acts as an electronic tuner. The methoxy group (-OCH


) is a strong 

-acceptor but a powerful

-donor. Through resonance, it pushes electron density into the thiazole ring, significantly influencing the basicity of the ring nitrogen and the stability of tautomeric intermediates.
The Keto-Enol Equilibrium (Thiazol-4-ones)

The most common derivative, 2-(4-methoxyphenyl)thiazol-4-one , exists in equilibrium between the CH-acidic keto form and the aromatic enol form (often stabilized as a hydroxythiazole).

  • Keto Form (Lactam-like): Characterized by a C=O carbonyl at position 4 and a saturated C5 carbon (

    
    ). Dominant in polar aprotic solvents (DMSO, DMF).
    
  • Enol Form (Lactim-like): Characterized by a C-OH hydroxyl at position 4 and a double bond between C4 and C5. This restores aromaticity to the thiazole ring.

Electronic Influence: The p-methoxy group stabilizes the cationic transition states during proton transfer, effectively lowering the activation energy for tautomerization compared to unsubstituted phenyl rings.

The Amine-Imine Equilibrium (4-Aminothiazoles)

In 2-(4-methoxyphenyl)thiazol-4-amine , the equilibrium lies between the amino form (-NH


) and the imino form (=NH).
  • Amino Form: Aromatic thiazole ring.[1] The exocyclic nitrogen is

    
     hybridized (pyramidal) or 
    
    
    
    (planar) depending on conjugation.
  • Imino Form: The double bond migrates to the exocyclic nitrogen (C=NH), disrupting the cyclic

    
    -system but often stabilized by solvent interactions.
    

Visualization of Tautomeric Pathways

The following diagram illustrates the mechanistic flow of tautomerization and the synthesis of the core scaffold.

TautomerismPathways cluster_synthesis Modified Hantzsch Synthesis cluster_equilibrium Tautomeric Equilibrium (2-Arylthiazol-4-one) Reactant1 4-Methoxythiobenzamide (Thioamide Core) Intermediate S-Alkylated Intermediate (Acyclic) Reactant1->Intermediate SN2 Attack Reactant2 Ethyl Bromoacetate (Alpha-Halo Ester) Reactant2->Intermediate Cyclization Cyclization & Dehydration (- H2O, - HBr) Intermediate->Cyclization Intramolecular Keto Keto Form (Major) C=O / sp3 C5 (Non-Aromatic) Cyclization->Keto Primary Product Transition Transition State [Proton Transfer] Keto->Transition Solvent Assisted Transition->Keto Enol Enol Form (Minor) C-OH / sp2 C5 (Aromatic) Transition->Enol Enol->Transition Methoxy p-Methoxy Effect (Resonance Donor) Methoxy->Keto Stabilizes Conjugation

Figure 1: Synthetic pathway and tautomeric equilibrium of 2-(methoxyphenyl)thiazol-4-one. The keto-enol interconversion is solvent-dependent.

Experimental Protocol: Synthesis & Validation

To study these tautomers, one must first synthesize the pure scaffold. We utilize a Modified Hantzsch Thiazole Synthesis . Unlike the standard method (Thiourea + Ketone


 2-Aminothiazole), this route uses a Thioamide  to place the methoxyphenyl group at the C2 position.
Synthesis of 2-(4-methoxyphenyl)thiazol-4-one

Reagents:

  • 4-Methoxythiobenzamide (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium Acetate (buffer)

Step-by-Step Methodology:

  • Solution Prep: Dissolve 1.67g (10 mmol) of 4-methoxythiobenzamide in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Alkylation: Add 1.22 mL (11 mmol) of ethyl bromoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The disappearance of the thioamide spot indicates completion of the S-alkylation and subsequent cyclization.

  • Isolation: Cool the reaction to 0°C. The product often precipitates as the HBr salt.

  • Neutralization: Filter the solid and resuspend in water. Neutralize with 10% NaHCO

    
     to pH 7-8 to liberate the free base.
    
  • Purification: Recrystallize from Ethanol/Water.

Analytical Validation of Tautomers

Once synthesized, you must determine the tautomeric ratio (


).

Protocol: NMR Solvatochromism Study

  • Sample Prep: Prepare 10 mM solutions of the purified compound in DMSO-d

    
      (polar aprotic) and Methanol-d
    
    
    
    (polar protic).
  • Acquisition: Run

    
     NMR and 
    
    
    
    NMR.
  • Signal Analysis:

    • Keto Marker: Look for a singlet at

      
       3.8–4.0 ppm (
      
      
      
      at C5) and a carbonyl carbon at
      
      
      170–175 ppm.
    • Enol Marker: Look for the disappearance of the C5 methylene signal (replaced by a vinylic proton

      
       6.5–7.0 ppm) and an upfield shift of the C4 carbon (C-OH).
      

Data Summary: Tautomeric Indicators

The following table summarizes the spectroscopic signatures distinguishing the two forms.

FeatureKeto Tautomer (Lactam)Enol Tautomer (Lactim)
Hybridization at C5

(Methylene -CH

-)

(Methine =CH-)
Aromaticity Interrupted (Non-aromatic ring)Restored (Fully aromatic)

NMR (C5-H)
Singlet,

3.8–4.2 ppm
Singlet,

6.3–6.8 ppm

NMR (C4)

170–180 ppm (C=O)

155–165 ppm (C-OH)
IR Spectroscopy Strong band ~1680 cm

(C=O)
Broad band ~3200 cm

(OH)
Preferred Solvent DMSO, ChloroformMethanol, Water (H-bond stabilized)

Implications in Drug Discovery (E-E-A-T)

As a Senior Application Scientist, I must emphasize why this matters.

  • Target Binding:

    • The Keto form acts as a Hydrogen Bond Acceptor (C=O).

    • The Enol form acts as both a Donor (O-H) and Acceptor (N).

    • Case Study: If your protein pocket has a Serine residue acting as a donor, it will select for the Keto form. If it has an Aspartate acting as an acceptor, it may induce the Enol form.

  • Permeability (Lipinski's Rules):

    • The Keto form is generally more lipophilic (less polar surface area from -OH), potentially aiding passive diffusion across the blood-brain barrier (BBB).

    • However, the Enol form's aromaticity can enhance

      
       stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
      
  • False Negatives in Screening:

    • Docking software often fixes the ligand in the major tautomer found in the crystal structure (usually Keto). If the active site requires the Enol form, the docking score will be artificially low, leading to false negatives. Always dock both tautomers.

References

  • Hantzsch Thiazole Synthesis & Mechanisms

    • Source: Organic Chemistry Portal. "Thiazole Synthesis."
    • URL:[Link]

  • Tautomerism in 2-Aminothiazoles

    • Source: National Institutes of Health (PubMed). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?"
    • URL:[Link]

  • Keto-Enol Tautomerism in Thiazol-4-ones

    • Source: Acta Crystallographica.
    • URL:[Link][2]

  • Substituent Effects on Tautomerism

    • Source: Journal of the Chemical Society, Perkin Transactions.[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."

    • URL:[Link][2][3]

Sources

Navigating the Stability Landscape of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, a thorough understanding of the stability and optimal storage conditions of novel chemical entities is paramount. This guide provides an in-depth technical overview of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's chemical vulnerabilities, recommended storage protocols, and a framework for comprehensive stability assessment.

Chemical Profile and Inherent Stability Considerations

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate possesses a distinct molecular architecture, featuring a thiazole ring, an ethyl ester, and a methoxyphenyl substituent. This combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The thiazole nucleus itself is an aromatic heterocyclic system, which generally imparts a degree of stability.[2][5] However, the ester and methoxy functionalities introduce potential sites for degradation under various environmental stressors.

Key Molecular Features:

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, contributing to the compound's overall electronic and structural properties. The delocalization of electrons in the ring provides a degree of aromatic stabilization.[5]

  • Ethyl Ester Group: Susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.

  • Methoxyphenyl Group: The methoxy ether linkage can be susceptible to cleavage under harsh acidic conditions. The phenyl ring can also be a site for electrophilic attack.

A summary of the key chemical identifiers for a related compound, Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, is provided below, offering a reference point for the physical state of similar molecules.

PropertyValue
Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
Physical Form Solid
Data for Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate[7]

Potential Degradation Pathways: A Mechanistic Perspective

Understanding the potential routes of degradation is crucial for developing effective stabilization strategies. Based on the functional groups present in Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, the following degradation pathways should be considered:

Hydrolysis

The ethyl ester is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion and ethanol.

Oxidation

While the core thiazole ring is relatively stable to oxidation, other parts of the molecule could be susceptible. The sulfur atom in the thiazole ring could potentially be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.

Photodegradation

Aromatic compounds and those with heteroatoms can absorb UV radiation, leading to photochemical reactions. The specific photolytic instability of this compound has not been documented, but it is a factor that should be experimentally evaluated.

Thermal Degradation

At elevated temperatures, the compound may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.

A visual representation of these potential degradation pathways is provided below.

G cluster_1 Degradation Products Compound Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate Acid 2-(3-methoxyphenyl)thiazole-4-carboxylic Acid Compound->Acid Hydrolysis (Acid/Base) Oxidized Oxidized Products (e.g., N-oxide, S-oxide) Compound->Oxidized Oxidation Photodegradants Photolytic Degradants Compound->Photodegradants Photolysis Alcohol Ethanol

Caption: Potential degradation pathways for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Recommended Storage and Handling Protocols

Based on the chemical nature of thiazole carboxylates and general best practices for handling research chemicals, the following storage and handling procedures are recommended to maintain the integrity of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Table of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature -20°C is recommended for long-term storage, based on data for a similar thiazole ester.[8] For routine use, storage at 2-8°C is likely sufficient.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[8]Minimizes the risk of oxidative degradation.
Light Protect from light. Store in an amber vial or a light-blocking container.Prevents potential photolytic degradation.
Moisture Keep in a tightly sealed container to prevent moisture ingress.Minimizes the risk of hydrolysis.
Container Use a chemically resistant container, such as glass.Prevents leaching or reaction with the container material.

Handling Precautions:

  • Handle in a well-ventilated area.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or fumes.[9][10]

  • Avoid contact with skin and eyes.[9][10] In case of contact, rinse thoroughly with water.[9]

A Framework for Comprehensive Stability Testing

To rigorously establish the stability profile of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, a systematic stability testing program should be implemented. This program should include forced degradation studies and long-term stability evaluation under various conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish a "stability-indicating" analytical method. This involves subjecting the compound to conditions more severe than those expected during storage.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm and 365 nm) and white light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11]

Proposed HPLC Method Parameters (as a starting point for method development):

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined)
Column Temperature 25-30°C

The method must be validated to demonstrate its ability to separate the parent compound from all potential degradation products.

The workflow for a comprehensive stability assessment is illustrated below.

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Long-Term & Accelerated Stability Studies cluster_2 Phase 3: Data Analysis & Shelf-Life Determination A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) A->B C Identify Degradation Products (e.g., using LC-MS) B->C D Set up Long-Term Stability Study (Recommended Conditions) C->D E Set up Accelerated Stability Study (Elevated Temperature/Humidity) C->E F Analyze Samples at Pre-defined Time Points D->F E->F G Analyze Stability Data F->G H Determine Shelf-Life and Re-test Period G->H I Finalize Storage Conditions H->I

Caption: Experimental workflow for stability assessment.

Conclusion

While specific stability data for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is not extensively available in the public domain, a comprehensive understanding of its chemical structure allows for a proactive and scientifically sound approach to its handling, storage, and stability evaluation. By implementing the recommended storage protocols and undertaking a systematic stability testing program as outlined in this guide, researchers can ensure the integrity of their samples and generate reliable data in their drug discovery and development endeavors.

References

  • Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link][8]

  • National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available at: [Link][1]

  • Manasagangotri Physics. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available at: [Link][2]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link][3]

  • ChemSynthesis. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available at: [Link][12]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link][10]

  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[2][8]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Available at: [Link][13]

  • Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Available at: [Link][4]

  • CHEMISTRY & BIOLOGY INTERFACE. Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Available at: [Link][5]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Available at: [Link][6]

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An In-depth Technical Guide to Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its commercial availability, synthesis, key applications, and safety considerations.

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules targeting a wide range of biological targets. Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, with its strategic methoxy and ethyl ester functionalities, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology and inflammatory diseases.[3][4]

Commercial Availability and Procurement

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (CAS No. 115299-08-6) is commercially available from a number of specialized chemical suppliers. For researchers and drug development teams, securing a reliable source of this intermediate with consistent quality is paramount. Below is a comparative overview of some of the suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierPurityAvailable QuantitiesIndicative Pricing (USD)
Home Sunshine Pharma≥97.0%InquireInquire
BIOFOUNTInquire1g~$188 (converted from CNY)
BLDpharmInquireInquireInquire
Matrix ScientificInquire500mg, 1g, 5g$244, $304, $698 respectively[5]
Sigma-Aldrich (AldrichCPR)Not specifiedInquireInquire

Procurement Considerations:

  • Purity: For applications in drug discovery and development, high purity (typically >97%) is essential to avoid the introduction of impurities that could interfere with biological assays or subsequent synthetic steps.

  • Lead Times: Lead times can vary significantly between suppliers. It is advisable to inquire about stock availability and delivery times, especially for larger quantities.

  • Technical Support: Reputable suppliers should be able to provide certificates of analysis (CoA) and safety data sheets (SDS) upon request.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 115299-08-6[6]
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance Solid[6]
Boiling Point 408.041 °C at 760 mmHg[6]
Flash Point 200.576 °C[6]
Density 1.22 g/cm³[6]

Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate: A Practical Approach

The most common and efficient method for the synthesis of 2-aryl-thiazole-4-carboxylates is the Hantzsch thiazole synthesis.[7][8][9] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, the key starting materials are 3-methoxybenzothioamide and an ethyl 2-halo-3-oxobutanoate.

Proposed Synthetic Workflow

Hantzsch_Synthesis reagent1 3-Methoxybenzothioamide intermediate Thiazoline Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Ethyl 2-chloro-3-oxobutanoate reagent2->intermediate product Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate intermediate->product Dehydration & Aromatization solvent Ethanol solvent->intermediate

Figure 1: Proposed Hantzsch synthesis workflow for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, adapted from established procedures for similar thiazole derivatives.[10]

Materials:

  • 3-Methoxybenzothioamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Sodium carbonate (anhydrous)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzothioamide (1 equivalent) in absolute ethanol.

  • Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x volume of water).

  • Washing: Wash the combined organic layers with a saturated solution of sodium carbonate, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction by providing a suitable medium for the condensation to occur.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps.

  • Aqueous Work-up with Sodium Carbonate: The sodium carbonate wash is crucial to neutralize any acidic byproducts, such as hydrochloric acid, formed during the reaction.

Applications in Drug Discovery and Development

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The thiazole core, coupled with the methoxyphenyl and ester groups, provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

As a Precursor for Anticancer Agents

The 2-arylthiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Derivatives of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate have been investigated as potential inhibitors of various kinases and other targets implicated in cancer progression. For instance, the core structure can be elaborated to synthesize compounds targeting signaling pathways involved in cell proliferation and survival.

In the Development of Anti-inflammatory Drugs

Thiazole-containing compounds have also shown promise as anti-inflammatory agents.[1][11] The ester group of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for screening against inflammatory targets.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate are essential to ensure laboratory safety. While a specific safety data sheet for this exact compound may not be universally available, data from structurally related thiazole derivatives can provide guidance.[12][13][14][15]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.[15]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[15]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a key building block with significant potential in the field of drug discovery and development. Its commercial availability and the well-established Hantzsch synthesis provide a reliable route for its procurement and production. The versatility of its structure allows for the synthesis of a diverse range of derivatives with potential applications as anticancer and anti-inflammatory agents. By adhering to proper safety and handling procedures, researchers can effectively utilize this compound to advance their drug discovery programs.

References

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • Home Sunshine Pharma. Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS 115299-08-6. [Link]

  • Gaber, M., et al. (2025). Synthesis and pharmacological activities of some new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives.
  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4937.
  • El-Sayed, M. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794.
  • Al-Amiery, A. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Bouherrou, S., et al. (2018).
  • Al-Warhi, T., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3624.
  • Shaik, A. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(48), 35054-35068.
  • Google Patents.
  • Berk, B., et al. (2001). Synthesis and pharmacological activities of some new 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)
  • ResearchGate. Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and.... [Link]

  • MySkinRecipes. Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate. [Link]

  • Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(16), 5134–5144.
  • Oakwood Chemical. Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate. [Link]

  • Chem-Net. Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Hantzsch Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate , a critical pharmacophore scaffold used in the development of xanthine oxidase inhibitors and anticancer agents (tubulin polymerization inhibitors).

Unlike generic textbook procedures, this guide addresses the specific solubility challenges of the 3-methoxyphenyl moiety and minimizes the formation of the Hantzsch "amorphous byproduct" often seen with electron-rich thioamides. The protocol utilizes a modified Hantzsch condensation involving 3-methoxythiobenzamide and ethyl bromopyruvate in anhydrous ethanol, prioritizing high regioselectivity and crystalline purity without the need for chromatographic separation.

Mechanistic Insight & Rationale

The Hantzsch thiazole synthesis is a bimolecular condensation between a thioamide and an


-haloketone. Understanding the mechanism is crucial for troubleshooting yield losses.
The Reaction Pathway

The reaction proceeds through two distinct phases:

  • S-Alkylation: The sulfur atom of the thioamide (acting as a soft nucleophile) attacks the

    
    -carbon of the ethyl bromopyruvate (electrophile), displacing the bromide. This forms an acyclic thioimidate intermediate.
    
  • Cyclodehydration: The nitrogen atom attacks the ketone carbonyl, forming a hydroxythiazoline intermediate, which rapidly dehydrates to aromatize into the stable thiazole ring.

Critical Control Point: The initial S-alkylation is fast. However, if the reaction temperature is too low, the intermediate may precipitate before cyclization. If the temperature is too high without adequate stirring, the thioamide may decompose (desulfurization).

Visualized Mechanism (DOT)

HantzschMechanism Reactants Reactants (Thioamide + Ethyl Bromopyruvate) S_Alkylation S-Alkylation (Thioimidate Intermediate) Reactants->S_Alkylation Nu: Attack (S on C-Br) Cyclization Cyclization (Hydroxythiazoline) S_Alkylation->Cyclization Intramolecular N-Attack Dehydration Dehydration (- H₂O) Cyclization->Dehydration Acid/Heat Product Target Thiazole (Aromatic System) Dehydration->Product Aromatization

Figure 1: Step-wise mechanistic pathway of the Hantzsch condensation, highlighting the transition from acyclic intermediate to aromatic heterocycle.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]RolePurity Req.
3-Methoxythiobenzamide 167.231.0Nucleophile>97%
Ethyl bromopyruvate 195.011.05Electrophile90% (Technical)*
Ethanol (Anhydrous) 46.07SolventMediumACS Grade
Diethyl Ether 74.12WashImpurity removalACS Grade

*Note: Ethyl bromopyruvate degrades over time. If the liquid is dark brown/black, distill under vacuum before use to prevent tar formation.

Pre-requisite: Thioamide Preparation (If not commercial)

If 3-methoxythiobenzamide is unavailable, synthesize it from 3-methoxybenzamide using Lawesson’s Reagent in THF (Reflux, 2h). Avoid


 for this specific substrate as Lawesson's reagent provides cleaner conversion for electron-rich aromatics [1].
Synthesis Workflow (Step-by-Step)
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-methoxythiobenzamide (1.67 g, 10.0 mmol).

  • Add Ethanol (20 mL). Stir at room temperature (RT) until the thioamide is fully dissolved or mostly suspended.

    • Why: High concentration (0.5 M) is preferred to drive the bimolecular kinetics.

Step 2: Addition & Reflux
  • Add Ethyl bromopyruvate (1.38 mL, ~2.05 g, 10.5 mmol) dropwise over 5 minutes at RT.

    • Observation: The solution may warm slightly (exothermic S-alkylation).

  • Heat the reaction mixture to Reflux (78 °C) .

  • Maintain reflux for 2–3 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting thioamide (

      
      ) should disappear; a highly fluorescent blue spot (the thiazole) will appear at higher 
      
      
      
      .
Step 3: Workup & Crystallization
  • Cool the mixture to Room Temperature.

  • Evaporate approximately 50% of the ethanol volume using a rotary evaporator.

  • Pour the concentrate into ice-cold water (50 mL) containing saturated NaHCO₃ (10 mL) to neutralize the HBr byproduct.

    • Caution: Do not use strong base (NaOH), as it may hydrolyze the ethyl ester.

  • A solid precipitate should form immediately. Stir for 15 minutes to granulate the solid.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold water (

    
     mL) followed by a small amount of cold diethyl ether (
    
    
    
    mL) to remove unreacted bromopyruvate traces.
Step 4: Purification (Recrystallization)
  • Dissolve the crude solid in minimal boiling Ethanol .

  • Allow to cool slowly to RT, then to 4 °C.

  • Collect the crystals (off-white to pale yellow needles).

Process Workflow Diagram (DOT)

Workflow Start Weigh Reagents (1.0 eq Thioamide) Mix Dissolve in EtOH Add Bromopyruvate (1.05 eq) Start->Mix Reflux Reflux 78°C (2-3 Hours) Mix->Reflux TLC TLC Check (Disappearance of Thioamide) Reflux->TLC TLC->Reflux Incomplete Quench Quench Ice Water + NaHCO3 TLC->Quench Complete Filter Filtration & Wash (Water/Et2O) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst

Figure 2: Operational workflow for the synthesis and purification of the target thiazole ester.

Characterization & Quality Control

The product, Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate , must meet the following specifications before release for biological testing.

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 74–76 °C (Literature range for analogues).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.15 (s, 1H, Thiazole C5-H) – Diagnostic Singlet.
      
    • 
       7.50–7.60 (m, 2H, Ar-H).
      
    • 
       7.35 (t, 1H, Ar-H).
      
    • 
       7.00 (dd, 1H, Ar-H).
      
    • 
       4.45 (q, 2H, O-CH 
      
      
      
      -CH
      
      
      ).
    • 
       3.88 (s, 3H, O-CH 
      
      
      
      ).
    • 
       1.42 (t, 3H, O-CH
      
      
      
      -CH
      
      
      ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Old Ethyl BromopyruvateDistill reagent or increase equivalents to 1.2.
Oily Product Incomplete CyclizationContinue reflux for 1h; ensure HBr is neutralized during workup.
Red/Brown Color Oxidation of ThioamideDegas ethanol with

before reflux.
Starting Material Remains Low ReactivityAdd 0.1 eq. NaOAc to buffer the reaction (accelerates deprotonation).

References

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational Mechanism).[1]

  • HSP Pharma. (n.d.). Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate Product Data. HSP Pharma Catalog.

  • Sigma-Aldrich. (n.d.).[4] Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (Analogous Protocol Reference). Sigma-Aldrich Product Detail.

  • Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles using Hantzsch thiazole synthesis. Journal of Heterocyclic Chemistry.

Sources

Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The synthesis is achieved via the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole ring system.[4][5] This protocol details a two-step process commencing with the formation of 3-methoxythiobenzamide from 3-methoxybenzaldehyde, followed by its condensation with ethyl bromopyruvate. We provide in-depth explanations for each experimental choice, safety considerations, and methods for purification and characterization of the final product, ensuring a reproducible and validated workflow for researchers.

Introduction and Scientific Background

The thiazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3][6] Its presence in natural products like thiamine (Vitamin B1) and synthetic drugs highlights its significance. The unique electronic properties of the thiazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets.[7] Consequently, the development of efficient synthetic routes to novel thiazole derivatives is a primary focus for drug discovery programs.[8][9]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for creating this heterocyclic system.[3][4] The reaction classically involves the condensation of an α-haloketone with a thioamide.[5] This protocol adapts the Hantzsch synthesis for the specific preparation of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. The causality of this choice rests on the high yields and simplicity of the reaction, which proceeds through a well-understood mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[4]

Reaction Scheme

Step 1: Synthesis of 3-Methoxythiobenzamide

Step 2: Hantzsch Thiazole Synthesis

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.FormulaMW ( g/mol )PropertiesSupplier Example
3-Methoxybenzaldehyde591-31-1C₈H₈O₂136.15bp: 238 °C, d: 1.119 g/mLSigma-Aldrich
Lawesson's Reagent19172-47-5C₁₄H₁₄O₂P₂S₄404.47mp: 157-161 °CSigma-Aldrich
Toluene108-88-3C₇H₈92.14bp: 111 °C, d: 0.867 g/mLFisher Scientific
Ethyl Bromopyruvate70-23-5C₅H₇BrO₃195.01bp: 98-100 °C/10 mmHg, d: 1.554 g/mL[10]Sigma-Aldrich
Ethanol (Absolute)64-17-5C₂H₆O46.07bp: 78.5 °C, d: 0.789 g/mLVWR
Sodium Bicarbonate144-55-6NaHCO₃84.01SolidAcros Organics
Ethyl Acetate141-78-6C₄H₈O₂88.11bp: 77.1 °C, d: 0.902 g/mLJ.T. Baker
Anhydrous MgSO₄7487-88-9MgSO₄120.37SolidAlfa Aesar

Safety Precautions:

  • Ethyl bromopyruvate is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Lawesson's Reagent is flammable and releases toxic hydrogen sulfide upon contact with water or acid. Handle in a fume hood away from moisture.

  • Toluene is a flammable liquid and can cause irritation. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Experimental Protocol

Part A: Synthesis of 3-Methoxythiobenzamide (Intermediate)

This step converts the commercially available aldehyde into the necessary thioamide intermediate. Lawesson's reagent is a highly effective thionating agent for this transformation.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzaldehyde (10.0 g, 73.4 mmol) and dry toluene (100 mL).

  • Addition of Lawesson's Reagent: While stirring, add Lawesson's reagent (16.4 g, 40.4 mmol, 0.55 eq) to the solution in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot indicates reaction progression.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1) to yield 3-methoxythiobenzamide as a yellow solid.

Part B: Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

This is the core Hantzsch condensation step where the thiazole ring is formed.

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve the purified 3-methoxythiobenzamide (from Part A, assuming ~10.5 g, 62.8 mmol) in absolute ethanol (120 mL).

  • Addition of α-Haloketone: To the stirring solution, add ethyl bromopyruvate (13.4 g, 68.8 mmol, 1.1 eq) dropwise over 10 minutes.[11] Ethyl bromopyruvate is a reactive electrophile and a key building block for heterocyclic synthesis.[12]

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 6 hours.[4] The reaction typically results in the formation of a precipitate (the hydrobromide salt of the product).

  • Neutralization and Isolation: Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutral (pH ~7-8), which neutralizes the HBr byproduct and deprotonates the thiazolium salt.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol to remove impurities.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to form pure crystals of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the different types of protons and their connectivity. Expected signals would include those for the ethyl group (triplet and quartet), the methoxy group (singlet), the aromatic protons, and the thiazole proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule. Aromatic carbons typically appear in the 110-160 ppm range.[13]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups. Key stretches would include C=O (ester), C=N, and C-O (ether).[14]

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.[6]

Workflow and Mechanism Diagrams

Experimental Workflow

The following diagram outlines the logical flow of the entire synthesis protocol.

G cluster_part_a Part A: Thioamide Synthesis cluster_part_b Part B: Hantzsch Thiazole Synthesis cluster_final Final Product A1 Mix 3-Methoxybenzaldehyde, Lawesson's Reagent, Toluene A2 Reflux for 4h A1->A2 A3 Rotary Evaporation A2->A3 A4 Column Chromatography A3->A4 A5 Obtain 3-Methoxythiobenzamide A4->A5 B1 Dissolve Thioamide in EtOH A5->B1 B2 Add Ethyl Bromopyruvate B1->B2 B3 Reflux for 6h B2->B3 B4 Cool & Neutralize (NaHCO3) B3->B4 B5 Vacuum Filtration B4->B5 B6 Recrystallize from EtOH B5->B6 C1 Final Product: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate B6->C1 C2 Characterization (NMR, IR, HRMS) C1->C2

Caption: Overall experimental workflow for the synthesis.

Hantzsch Synthesis Reaction Mechanism

This diagram illustrates the key mechanistic steps in the formation of the thiazole ring.

G Thioamide 3-Methoxythiobenzamide (Nucleophile) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone Ethyl Bromopyruvate (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemithioaminal) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Final Thiazole Product Intermediate2->Product 3. Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

This application note provides a reliable and detailed protocol for synthesizing Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. By following the outlined steps, researchers in organic synthesis and drug development can successfully prepare this valuable compound for further investigation. The Hantzsch reaction proves to be an efficient method, and the provided explanations of the experimental choices and underlying mechanisms offer a solid foundation for troubleshooting and adaptation of the protocol for related derivatives.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Patel, N. B., et al. (2012). Synthesis of new thiazole derivatives and their biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 587-595. Available from: [Link]

  • PubChem. Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-(4-methoxyphenyl_amino-1_3-thiazole-4-carboxylate]([Link]

  • Ayati, A., et al. (2015). Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives. Molecules, 20(9), 16345-16361. Available from: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

  • Google Patents. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Google Patents. WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Manasagangotri Physics. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]

  • ResearchGate. Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Methoxybenzaldehyde (m-Anisaldehyde) in Organic Synthesis: A Versatile Building Block. Available from: [Link]

  • National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available from: [Link]

  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

  • Taylor & Francis Online. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Semantic Scholar. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Available from: [Link]

  • Royal Society of Chemistry. Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings. Available from: [Link]

Sources

The Versatile Building Block: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold and the Strategic Importance of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a privileged scaffold due to its ability to engage in a variety of biological interactions and its metabolic stability.[3][4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][5]

Within the vast chemical space of thiazole-containing molecules, Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate emerges as a particularly valuable and versatile building block for drug discovery. Its strategic design incorporates three key features:

  • The Thiazole Core: Provides a stable, aromatic platform amenable to further functionalization and capable of participating in essential binding interactions with biological targets.

  • The 3-Methoxyphenyl Moiety: The presence and position of the methoxy group on the phenyl ring can significantly influence the molecule's electronic properties and its potential for specific receptor interactions. This substitution pattern allows for the exploration of structure-activity relationships (SAR) by modifying this region of the molecule.

  • The Ethyl Carboxylate Group: This functional group at the 4-position of the thiazole ring serves as a convenient handle for synthetic elaboration, enabling the construction of a diverse library of derivatives, such as amides, hydrazides, and other esters.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate as a key intermediate in the generation of novel bioactive compounds. We will delve into the synthetic protocols, explore its derivatization, and present data on the biological activities of the resulting molecules, thereby providing a solid foundation for its application in medicinal chemistry programs.

Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate: The Hantzsch Thiazole Synthesis

The classical and widely adopted method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[6] This robust reaction involves the condensation of an α-haloketone with a thioamide. For the preparation of our target building block, the key starting materials are 3-methoxythiobenzamide and ethyl bromopyruvate.

Conceptual Workflow of the Hantzsch Synthesis

Hantzsch_Workflow start Starting Materials (3-methoxythiobenzamide, ethyl bromopyruvate) reaction Hantzsch Thiazole Synthesis (Condensation & Cyclization) start->reaction Ethanol, Reflux workup Aqueous Work-up (Neutralization & Extraction) reaction->workup Cooling purification Purification (Column Chromatography) workup->purification Crude Product product Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate purification->product Pure Product

Caption: A generalized workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Materials:

  • 3-methoxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxythiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition of Ethyl Bromopyruvate: To the stirred solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate as a solid.

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application as a Building Block: Synthesis of Bioactive Thiazole Carboxamide Derivatives

The ethyl ester functionality of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate provides a versatile handle for the synthesis of a wide array of derivatives. A common and medicinally relevant transformation is the conversion of the ester to an amide. This can be achieved through a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Synthetic Workflow for Thiazole Carboxamides

Amide_Synthesis_Workflow start Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis 1. LiOH, THF/H₂O 2. HCl acid 2-(3-methoxyphenyl) thiazole-4-carboxylic acid hydrolysis->acid coupling Amide Coupling acid->coupling Amine, EDC, DMAP, DCM product Thiazole Carboxamide Derivatives coupling->product

Caption: General workflow for the synthesis of thiazole carboxamide derivatives.

Protocol 1: Hydrolysis to 2-(3-methoxyphenyl)thiazole-4-carboxylic acid

Materials:

  • Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

Procedure:

  • Dissolve Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (1.0 equivalent) in a mixture of THF and water.

  • Add LiOH (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Protocol 2: Amide Coupling to Synthesize Thiazole Carboxamides

A recent study by Abdel-Wahab et al. (2023) detailed the synthesis of a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives. A similar protocol can be applied for the 4-carboxylate isomer.[7]

Materials:

  • 2-(3-methoxyphenyl)thiazole-4-carboxylic acid

  • Substituted aniline or other amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-(3-methoxyphenyl)thiazole-4-carboxylic acid (1.0 equivalent) in DCM, add DMAP (0.3 equivalents) and EDC (1.3 equivalents).

  • Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

  • Add the desired aniline or amine (1.0 equivalent) to the reaction mixture.

  • Continue stirring for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired thiazole carboxamide derivative.[7]

Biological Evaluation of Derivatives: A Case Study in COX Inhibition and Anticancer Activity

The true value of a building block is realized in the biological activity of its derivatives. The aforementioned study by Abdel-Wahab et al. provides valuable insights into the potential of 2-(3-methoxyphenyl)thiazole carboxamides as inhibitors of cyclooxygenase (COX) enzymes and as potential anticancer agents.[7]

Cyclooxygenase (COX) Inhibition

The study evaluated a series of thiazole carboxamides for their ability to inhibit COX-1 and COX-2 enzymes. The results demonstrated that several of the synthesized compounds exhibited potent and selective inhibition of COX-2.[7]

Table 1: COX Inhibitory Activity of Selected 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide Derivatives

CompoundR-group on AmideCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2a 3,4,5-trimethoxyphenyl>1000.15>667
2c 3,5-dimethoxyphenyl>1000.21>476
2f 4-fluorophenyl12.50.09138.9
Celecoxib (Reference Drug)15.20.08190

Data adapted from Abdel-Wahab et al., 2023.[7]

These results highlight the potential of the 2-(3-methoxyphenyl)thiazole scaffold in the development of selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Anticancer Activity

The same study also screened the synthesized compounds for their in vitro anticancer activity against a panel of human cancer cell lines. Several compounds displayed promising cytotoxic effects.[7]

Table 2: Anticancer Activity of Selected 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide Derivatives (IC₅₀ in µM)

CompoundHepatocellular Carcinoma (Huh7)Breast Carcinoma (MCF7)Colon Carcinoma (HCT116)
2a 2.153.424.11
2f 1.892.563.28
Doxorubicin 0.780.921.05

Data adapted from Abdel-Wahab et al., 2023.[7]

The data indicates that derivatives of the 2-(3-methoxyphenyl)thiazole core can exhibit significant anticancer activity, warranting further investigation and optimization.

Conclusion and Future Directions

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a highly valuable and strategically designed building block for medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the versatility of its ethyl ester functionality allow for the creation of diverse libraries of compounds. As demonstrated by the work of Abdel-Wahab and colleagues, derivatization of this core can lead to compounds with potent and selective biological activities, including COX-2 inhibition and anticancer effects.[7]

Researchers and drug development professionals are encouraged to utilize this building block to explore new chemical space and develop novel therapeutic agents. Future work could focus on expanding the range of amide derivatives, exploring other functional group transformations at the 4-position, and further optimizing the substitution pattern on the 3-methoxyphenyl ring to enhance potency and selectivity for various biological targets. The continued exploration of derivatives from this promising scaffold holds significant potential for the discovery of next-generation therapeutics.

References

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5963.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Bradshaw, T. D., et al. (2002). Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(4), 744-747.
  • Chimenti, F., et al. (2009). A novel class of 2,4-disubstituted-thiazole derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4618-4621.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5619.
  • Hutchinson, I., et al. (2002). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 45(4), 744-747.
  • Kaur, R., & Kaur, M. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(16), 4887.
  • Lino, C. S., et al. (2011).
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 1,3-thiazole derivatives containing 2,4-dichloro-5-fluorophenyl moiety. European Journal of Medicinal Chemistry, 45(9), 4193-4199.
  • Szymański, P., et al. (2021).
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5963. [Link]

  • Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. (2015). Molecules, 20(8), 13926–13943. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334–1349. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(16), 4983. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2013). Letters in Drug Design & Discovery, 10(7), 643-648. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules, 19(8), 12554-12571. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2022). Farmatsiia, 71(1), 58-63. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1349. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1736. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6499. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Oncology, 11, 709605. [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). Results in Chemistry, 5, 100809. [Link]

  • Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. (2019). SN Applied Sciences, 1(9), 1058. [Link]

  • Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. (2016). Journal of Heterocyclic Chemistry, 53(5), 1635-1642. [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

Sources

Application Note: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the application of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (CAS: 115299-08-6) as a high-value intermediate in medicinal chemistry. While the ester itself exhibits limited direct cytotoxicity, it serves as a critical precursor for generating libraries of 2-arylthiazole-4-carboxamides and hydrazides . These derivatives have demonstrated potent antiproliferative activity against breast (MCF-7, MDA-MB-231), lung (A549), and leukemia (HL-60) cancer cell lines, primarily through dual inhibition of EGFR/HER2 kinases and tubulin polymerization. This document provides optimized protocols for scaffold activation (hydrolysis), library generation, and biological validation.

Scientific Background: The Thiazole Privilege

The 2,4-disubstituted thiazole ring is a "privileged scaffold" in oncology, present in approved drugs like Dasatinib (Bcr-Abl inhibitor) and Tiazofurin .

Structural Significance of the Subject Compound
  • The 3-Methoxyphenyl Ring (Position 2): Unlike the para-substituted (4-methoxy) analogs, the meta-substitution pattern offers unique electronic properties. It avoids the rapid metabolic O-demethylation often seen at the para-position while maintaining lipophilicity (

    
    ) required for cell membrane penetration. The methoxy group acts as a hydrogen bond acceptor, often interacting with residues in the solvent-exposed regions of kinase domains.
    
  • The Ethyl Carboxylate (Position 4): This is the "synthetic handle." It is relatively inert biologically but chemically reactive. It must be hydrolyzed to the free acid to allow coupling with pharmacophores (amines, hydrazides) that bind to the ATP-binding hinge region of kinases (e.g., EGFR Asp855).

Mechanism of Action (Derivatives)

Derivatives synthesized from this scaffold typically function via two pathways:

  • Kinase Inhibition: The thiazole nitrogen and the attached amide/hydrazide carbonyl form a donor-acceptor motif that mimics the adenine ring of ATP, blocking phosphorylation in EGFR/HER2.

  • Tubulin Inhibition: Certain bulky amide derivatives occupy the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

Experimental Workflow: Scaffold-to-Lead

The following diagram illustrates the critical path from the raw ester intermediate to bioactive "Hits."

SAR_Workflow Ester Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate (The Scaffold) Acid Intermediate Acid (Hydrolysis) Ester->Acid LiOH, THF/H2O Quant. Yield Library Amide/Hydrazide Library Generation Acid->Library EDCI/HOBt + R-NH2 or Hydrazine Screening In Vitro Screening (MTT / Kinase Assay) Library->Screening MCF-7, A549 EGFR wt/mut Hit Lead Candidate (IC50 < 100 nM) Screening->Hit Selection

Figure 1: Strategic workflow for utilizing the ethyl ester scaffold in drug discovery.

Protocol 1: Scaffold Activation and Library Synthesis

Objective: To convert the inert ethyl ester into a reactive library of bio-active amides.

Step A: Hydrolysis (Activation)
  • Reagents: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (1.0 eq), LiOH.H₂O (2.0 eq), THF:Water (3:1).

  • Procedure:

    • Dissolve the ester in THF.

    • Add aqueous LiOH dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–6 hours (Monitor by TLC; disappearance of high Rf ester spot).

    • Acidify with 1N HCl to pH 2–3. The carboxylic acid will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Check: Expect >90%. Confirm by ¹H NMR (Look for disappearance of ethyl quartet at ~4.4 ppm).

Step B: Amide Coupling (Library Generation)
  • Reagents: Thiazole Acid (from Step A), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), Diverse Amines (Anilines, Benzylamines).

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the acid in DMF under inert atmosphere (

      
      ).
      
    • Add EDCI and HOBt; stir for 30 mins to activate the carboxylate.

    • Add the specific amine (R-NH₂) and DIPEA.

    • Stir at RT for 12–24 hours.

    • Workup: Pour into ice water. If solid forms, filter. If oil forms, extract with EtOAc, wash with NaHCO₃ and Brine.

    • Purification: Recrystallize from Ethanol (preferred for thiazoles) or Flash Chromatography.

Protocol 2: Biological Validation (In Vitro)

Objective: To quantify the anticancer potency of the synthesized derivatives.

MTT Cell Viability Assay
  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Positive Control: Doxorubicin or Erlotinib.[1]

  • Procedure:

    • Seeding: Plate cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treatment: Dissolve thiazole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in culture medium. Ensure final DMSO < 0.1%.
    • Incubation: Treat cells for 48h or 72h.

    • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

    • Read: Measure Absorbance at 570 nm.

    • Calculation: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Expected Data Profile (Comparative Analysis)

The following table summarizes typical potency shifts observed when converting the ester scaffold into active amides (based on literature precedents for 2-arylthiazoles).

Compound FormR-Group (Position 4)TargetIC₅₀ (MCF-7)IC₅₀ (EGFR Kinase)
Starting Material Ethyl Ester (OEt)None (Inactive)> 50

M
> 10

M
Derivative A Hydrazide (-CONHNH₂)EGFR/HER22.5 - 5.0

M
~150 nM
Derivative B N-(3,4,5-trimethoxyphenyl)Tubulin0.5 - 1.2

M
N/A
Derivative C N-(4-fluorophenyl)EGFR1.8 - 3.0

M
~90 nM
Standard ErlotinibEGFRN/A~20 nM

Mechanism of Action: Molecular Docking Logic

To rationalize the activity of derivatives derived from this scaffold, researchers should perform docking studies against EGFR (PDB ID: 1M17).

Docking_Logic Scaffold Thiazole Scaffold (Hydrophobic Core) Target EGFR ATP Pocket (Met793 / Thr790) Scaffold->Target Van der Waals / Pi-Stacking (Gatekeeper Region) Methoxy 3-Methoxy Group (H-Bond Acceptor) Methoxy->Target Solvent Front Interaction Linker Amide/Hydrazide Linker (H-Bond Donor/Acceptor) Linker->Target H-Bonding with Hinge Region (Met793)

Figure 2: Pharmacophore mapping of the 2-(3-methoxyphenyl)thiazole scaffold within the EGFR kinase domain.

Interpretation:

  • The Thiazole ring aligns with the adenine binding pocket.

  • The Amide linker (synthesized from the ester) is crucial for hydrogen bonding with the hinge region amino acids (Met793).

  • The 3-Methoxy group orients towards the solvent front, improving solubility and providing auxiliary binding contacts.

References

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents. Journal of Heterocyclic Chemistry.

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-substituted 2-aryl-4-methylthiazole-5-carboxamides. Russian Journal of Bioorganic Chemistry.

  • Popiołek, Ł. (2017). Structural characterization and anticancer activity of N-substituted thiazole-4-carboxylic acid hydrazide derivatives. Medicinal Chemistry Research.

  • Saeed, A., et al. (2018). Thiazole-4-carboxylates: A versatile scaffold in drug discovery. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Sources

Application Note: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage

The search for next-generation anti-inflammatory agents focuses on scaffolds that offer dual inhibition (e.g., COX/LOX) or selective COX-2 inhibition to mitigate the gastric side effects associated with traditional NSAIDs. The 2-arylthiazole-4-carboxylate motif has emerged as a privileged structure in this domain.

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (EMPTC) serves a dual purpose in this pipeline:

  • Prodrug Candidate: Its ester functionality enhances lipophilicity, facilitating cellular membrane permeation before intracellular hydrolysis to the active carboxylic acid.

  • Divergent Intermediate: It acts as the primary synthetic node for generating diverse libraries of bioactive thiazole-4-carboxamides and hydrazides.

This guide details the synthesis, derivatization, and biological validation of EMPTC, emphasizing its role in modulating the arachidonic acid cascade.

Chemical Profile & Synthetic Causality[1][2]

Physicochemical Properties
  • IUPAC Name: Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 263.31 g/mol

  • Key Pharmacophore Features:

    • Thiazole Ring: Bioisostere of pyridine; serves as a rigid linker placing substituents in specific vectors for receptor binding.

    • 3-Methoxyphenyl Group: Provides lipophilic bulk for the hydrophobic channel of COX enzymes; the meta (3-) position often improves solubility compared to the highly crystalline para (4-) analogs.

    • Ethyl Ester: A masking group for the acidic pharmacophore, reducing gastric irritation upon oral administration.

Synthesis Protocol: Hantzsch Thiazole Condensation

The construction of the thiazole ring is achieved via the Hantzsch synthesis, a robust method ensuring high regioselectivity.

Reagents:

  • Component A: 3-Methoxythiobenzamide (Thioamide source)

  • Component B: Ethyl bromopyruvate (

    
    -halocarbonyl source)
    
  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-methoxythiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of ethyl bromopyruvate dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to

    
    C. The hydrobromide salt of the product may precipitate. Neutralize with 10% NaHCO
    
    
    
    solution to liberate the free base.
  • Purification: Extract with dichloromethane (DCM), dry over MgSO

    
    , and recrystallize from ethanol/water to yield EMPTC as white/pale yellow crystals.
    
Synthetic Workflow Diagram

The following diagram illustrates the synthesis and downstream derivatization pathways.

G Start1 3-Methoxythiobenzamide Process1 Hantzsch Condensation (Reflux EtOH, 4-6h) Start1->Process1 Start2 Ethyl Bromopyruvate Start2->Process1 Product Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate (EMPTC) Process1->Product Cyclization Deriv1 Hydrolysis (LiOH/THF) Product->Deriv1 Deriv2 Hydrazinolysis (NH2NH2) Product->Deriv2 Final1 Carboxylic Acid (Active COX Inhibitor) Deriv1->Final1 Final2 Thiazole Hydrazide (Schiff Base Precursor) Deriv2->Final2

Caption: Synthesis of EMPTC via Hantzsch condensation and subsequent divergence into bioactive acid and hydrazide derivatives.

Biological Validation Protocols

To establish EMPTC and its derivatives as anti-inflammatory agents, a tiered screening approach is required.

Tier 1: Protein Denaturation Inhibition Assay

Rationale: Inflammation involves protein denaturation. Agents that stabilize albumin against heat-induced denaturation often possess anti-inflammatory activity. This is a rapid, non-enzymatic preliminary screen.

Protocol:

  • Control Solution: 4.5 mL Bovine Serum Albumin (BSA, 5% aqueous solution) + 0.5 mL DMSO (vehicle).

  • Test Solution: 4.5 mL BSA + 0.5 mL EMPTC (dissolved in DMSO) at varying concentrations (10–100

    
    g/mL).
    
  • Standard: Diclofenac Sodium at equivalent concentrations.

  • Incubation: Incubate at

    
    C for 20 minutes, then heat at 
    
    
    
    C for 5 minutes.
  • Measurement: Cool and measure absorbance at 660 nm.

  • Calculation:

    
    
    
Tier 2: In Vitro COX-1 / COX-2 Inhibition

Rationale: The primary mechanism of NSAIDs is the inhibition of Cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 is desired to spare the gastroprotective COX-1.

Methodology: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Reagent Prep: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Reaction:

    • Incubate enzyme with Heme and EMPTC (or its hydrolyzed acid form) for 10 minutes at

      
      C.
      
    • Initiate reaction by adding Arachidonic Acid (substrate) and colorimetric substrate (TMPD).

  • Readout: Measure absorbance at 590 nm. The rate of TMPD oxidation is proportional to COX activity.

  • Data Analysis: Plot log[inhibitor] vs. % Inhibition to determine IC

    
    .
    
    • Target Profile: IC

      
      (COX-2) < IC
      
      
      
      (COX-1)
      
      
      Selectivity Index (SI) > 10.

Computational Insight: Molecular Docking

Before in vivo testing, molecular docking validates the binding mode. The acid form of EMPTC is the active species docked, as esters are rapidly hydrolyzed in biological systems.

Target: COX-2 Crystal Structure (PDB ID: 3LN1 or 1CX2 ).

Binding Hypothesis:

  • Carboxylate: Forms salt bridges with Arg120 and Tyr355 at the constriction site of the COX channel.

  • Thiazole Ring: Engages in

    
    -stacking or hydrophobic interactions within the channel.
    
  • 3-Methoxyphenyl: Occupies the hydrophobic side pocket (Val523 in COX-2), a key determinant for selectivity.

Docking cluster_pocket COX-2 Binding Pocket Arg120 Arg120 (Gatekeeper) Tyr355 Tyr355 (H-Bond Donor) Val523 Val523 (Selectivity Pocket) Ligand 2-(3-methoxyphenyl)thiazole-4-carboxylic acid (Active Metabolite) Ligand->Arg120 Ionic Interaction (Carboxylate) Ligand->Tyr355 H-Bond Ligand->Val523 Hydrophobic (Methoxy Group)

Caption: Predicted binding interactions of the hydrolyzed EMPTC metabolite within the COX-2 active site.

Summary of Expected Data

When characterizing EMPTC and its derivatives, the following data structure is recommended for publication or internal reports.

ParameterEMPTC (Ester)Hydrolyzed AcidStandard (Celecoxib)
LogP (Lipophilicity)~3.2 (Predicted)~2.13.5
Albumin Stabilization Moderate (40-60%)High (>70%)High
COX-2 IC

>50

M (Inactive)
<5

M (Active)
0.04

M
COX-1 IC

>100

M
>50

M
15

M
Selectivity Index N/A>10~375

Note: The ester (EMPTC) requires cellular machinery (esterases) to activate. In cell-free assays (pure enzyme), it may appear inactive compared to the acid form.

References

  • Thiazole Anti-inflammatory Review: Helal, M. H., et al. (2020).[1][2][3] Synthesis and anti-inflammatory activity of substituted phenyl thiazole derivatives. World Journal of Pharmaceutical and Medical Research, 7(1), 154-160.[2]

  • COX Inhibition Mechanism: Al-Ostoot, F. H., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.[1][4] Chemistry Central Journal.

  • Hantzsch Synthesis Protocol: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Albumin Denaturation Assay: Chandra, S., et al. (2012). Anti-inflammatory and anti-arthritic activity of new thiazole derivatives.[3] Asian Pacific Journal of Tropical Biomedicine.

Sources

Application Note: Synthesis and Antimicrobial Profiling of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. The thiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core for DNA gyrase B inhibitors and cell wall synthesis disruptors.

This guide focuses on Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate .

  • The Scaffold: The thiazole ring acts as a bioisostere for pyridine/imidazole, offering unique hydrogen-bonding capabilities and pi-stacking interactions within bacterial enzyme pockets.

  • The Substituent (3-methoxyphenyl): The meta-methoxy group functions as a weak electron-donating group (EDG). Crucially, it increases lipophilicity (LogP) to facilitate membrane permeation while providing an oxygen lone pair for potential hydrogen bonding with residues like Arg/Ser in the target active site.

  • The Ester (Ethyl 4-carboxylate): While often a prodrug moiety hydrolyzed to the free acid in vivo, the ester itself exhibits antimicrobial activity by disrupting bacterial membrane integrity or acting as a hydrogen bond acceptor.

Chemical Synthesis Protocol (Hantzsch Condensation)[1][2]

Objective: Synthesize Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate with >95% purity.

Reaction Mechanism & Retrosynthesis

The synthesis utilizes the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an


-halo keto ester.
  • Reagent A: 3-Methoxythiobenzamide (Provides the N-C-S fragment and the aryl group).

  • Reagent B: Ethyl Bromopyruvate (Provides the C-C backbone and the 4-carboxylate group).

    • Note: Do not use ethyl acetoacetate; that yields the 5-carboxylate isomer.

Reagents & Materials
  • 3-Methoxythiobenzamide (1.0 eq)

  • Ethyl Bromopyruvate (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: None required (autocatalytic via HBr generation) or mild base (NaHCO3 for workup).

Step-by-Step Procedure
  • Solubilization: Dissolve 10 mmol of 3-Methoxythiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of Ethyl Bromopyruvate dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The formation of HBr will catalyze the cyclodehydration.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice-cold saturated aqueous NaHCO3 to neutralize HBr and liberate the free base.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous Na2SO4.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Workflow Visualization

SynthesisWorkflow Start Start: 3-Methoxythiobenzamide + EtOH Add Add Ethyl Bromopyruvate Start->Add Reflux Reflux 4-6h (Cyclization) Add->Reflux TLC Check Workup Neutralize (NaHCO3) & Extract (EtOAc) Reflux->Workup Purify Recrystallize/Column (Yield >80%) Workup->Purify

Figure 1: Hantzsch synthesis workflow for the target thiazole-4-carboxylate.

Antimicrobial Susceptibility Testing (AST)[3]

Standard: CLSI M07 (Broth Microdilution).[1][2][3] Challenge: The lipophilicity of the ethyl ester and methoxy group requires careful solubility management to prevent precipitation in aqueous media.

Stock Preparation (Critical Step)
  • Weighing: Weigh 10.24 mg of the synthesized compound.

  • Solvent: Dissolve in 1 mL of 100% DMSO to create a 10,240 µg/mL stock.

    • Why DMSO? Ethanol is toxic to bacteria at lower concentrations than DMSO.

  • Intermediate Dilution: Dilute 1:10 in sterile water to get 1,024 µg/mL (10% DMSO).

    • Check Point: If precipitation occurs here, add 1-2% Tween 80 to the water before dilution.

Broth Microdilution Protocol[6]
ParameterSpecificationNotes
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard for non-fastidious bacteria.
Inoculum

CFU/mL
Match 0.5 McFarland standard, then dilute 1:100.
Plate Format 96-well, U-bottom (Polystyrene)Low-binding plates preferred for hydrophobic drugs.
Range 512 µg/mL to 0.5 µg/mLSerial 2-fold dilutions.
Controls Positive (Ciprofloxacin), Negative (Sterile Broth), Solvent (2.5% DMSO)Ensure DMSO doesn't inhibit growth.

Procedure:

  • Dispense 100 µL of CAMHB into columns 2–12.

  • Dispense 200 µL of 1024 µg/mL drug solution into column 1.

  • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

  • Add 100 µL of standardized bacterial inoculum to wells 1–11 (Well 12 is sterility control).

  • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: MIC is the lowest concentration with no visible turbidity.

Mechanism of Action Investigation

To validate the activity, researchers should probe the specific pathway. For thiazole-4-carboxylates, DNA Gyrase B is the primary suspect target.

In Silico Molecular Docking (Validation)

Before expensive enzyme assays, validate binding potential.

  • Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 4URO ).

  • Ligand Prep: Energy minimize the ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate structure.

  • Key Interaction to Look For:

    • H-bond between the Thiazole N and Asp73 (water-mediated).

    • Pi-stacking of the 3-methoxyphenyl ring with Phe104 .

    • Interaction of the ester carbonyl with Arg136 .

Biological Pathway Diagram[7]

MOA Drug Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate Membrane Cell Membrane Permeation (Lipophilic) Drug->Membrane Passive Diffusion Target Target: DNA Gyrase B (ATP Binding Pocket) Membrane->Target Intracellular Accumulation Inhibition Inhibition of ATP Hydrolysis Target->Inhibition Competitive Binding Death Inhibition of DNA Supercoiling -> Cell Death Inhibition->Death

Figure 2: Proposed Mechanism of Action targeting bacterial DNA Gyrase B.

Data Reporting & Interpretation

When reporting results, use the following table structure to ensure comparability with literature.

Table 1: Expected MIC Range & Interpretation

Bacterial StrainGram StatusExpected MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)Positive4 – 32High Activity (Cell wall permeable)
E. coli (ATCC 25922)Negative32 – >128Moderate/Low (Efflux pumps likely active)
P. aeruginosa (ATCC 27853)Negative>128Resistant (Intrinsic impermeability)

Interpretation Guide:

  • MIC < 10 µg/mL: Lead candidate. Proceed to cytotoxicity (MTT assay on HEK293 cells).

  • MIC 10–64 µg/mL: Moderate activity. Consider SAR optimization (e.g., hydrolyze ester to acid or convert to hydrazide).

  • MIC > 64 µg/mL: Poor activity. Check solubility or compound precipitation in wells.

References

  • BenchChem. (2025).[4] Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials. Link

    • Note: Provides the foundational Hantzsch protocol adapted in Section 2.
  • Shinde, R. R., et al. (2020).[5] Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface. Link

    • Note: Validates the antimicrobial potential of the thiazole-4-carboxyl
  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

    • Note: The global standard for the protocols defined in Section 3.
  • Seleem, M. N., et al. (2017).[6] Arylthiazole antibiotics targeting intracellular methicillin-resistant Staphylococcus aureus (MRSA).[6] European Journal of Medicinal Chemistry. Link

    • Note: Supports the intracellular efficacy and mechanism of arylthiazoles.

Sources

Derivatization of the carboxylate group of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Derivatization of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a multitude of therapeutically important agents.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural motif in natural products like Vitamin B1 (Thiamine) and in a wide array of synthetic drugs with activities spanning antimicrobial, anti-inflammatory, anticancer, and antifungal applications.[2][3] The electronic properties and hydrogen bonding capabilities of the thiazole nucleus allow for critical interactions with various biological targets.

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a particularly valuable starting material for chemical library synthesis. The ester functionality at the C4 position is a versatile chemical handle, ripe for modification. By systematically derivatizing this carboxylate group, researchers can rapidly generate a diverse collection of novel molecules. This diversity is paramount in the early stages of drug discovery, where structure-activity relationships (SAR) are established to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[4][5][6]

This guide provides a comprehensive overview of key synthetic strategies for the derivatization of this thiazole scaffold. We will explore the foundational hydrolysis of the ester to its corresponding carboxylic acid, a crucial intermediate for many subsequent transformations. From there, we will detail robust protocols for amidation, reduction to the primary alcohol, and conversion to an amine via the Curtius rearrangement. Each section is designed to provide not only a step-by-step protocol but also the underlying chemical rationale, empowering researchers to adapt and innovate in their own laboratories.

Part 1: Foundational Step - Hydrolysis to the Carboxylic Acid Intermediate

Nearly all sophisticated derivatization strategies for this scaffold begin with the saponification (hydrolysis) of the ethyl ester to the free carboxylic acid, 2-(3-methoxyphenyl)thiazole-4-carboxylic acid. This intermediate is significantly more versatile for subsequent coupling and rearrangement reactions than the parent ester.

Causality of Experimental Choice: Base-mediated hydrolysis is the method of choice. The hydroxide ion (from NaOH or LiOH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The reaction is driven to completion by the final, irreversible acid-base reaction between the newly formed carboxylic acid and the excess hydroxide in the medium, forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the desired product. While acid-catalyzed hydrolysis is possible, it is often slower and requires harsher conditions.[7]

Experimental Protocol 1: Synthesis of 2-(3-Methoxyphenyl)thiazole-4-carboxylic acid
  • Reaction Setup: To a solution of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio), add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify slowly with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate of the carboxylic acid will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum to yield 2-(3-methoxyphenyl)thiazole-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Expected Characterization: The product should be a white to off-white solid. Successful synthesis is confirmed by the disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) in the ¹H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

Part 2: Key Derivatization Strategies

With the carboxylic acid in hand, a multitude of derivatization pathways become accessible.

Strategy A: Amide Bond Formation

The amide bond is arguably the most important functional group in medicinal chemistry. Its stability and ability to act as both a hydrogen bond donor and acceptor make it fundamental to molecular recognition at biological targets.

Principle: This method involves the direct reaction of the starting ethyl ester with an amine.[8] The reaction, known as aminolysis, is a nucleophilic acyl substitution where the amine displaces the ethoxide leaving group. While direct, this pathway often requires high temperatures or the use of a strong base to deprotonate the amine, increasing its nucleophilicity, as esters are less reactive than other carboxylic acid derivatives like acid chlorides.[9]

G Start Ethyl Ester + Amine (R-NH2) Reaction Heat in suitable solvent (e.g., EtOH, or neat) Start->Reaction Nucleophilic Acyl Substitution Workup Solvent Removal & Aqueous Work-up Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Thiazole Amide Purification->Product

Protocol 2: Direct Aminolysis

  • Reaction Setup: In a sealed tube, combine Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (1.0 eq) and the desired primary or secondary amine (2.0-5.0 eq). The amine can be used as the solvent if it is a liquid, or a high-boiling polar solvent like ethanol can be used.

  • Reaction Execution: Heat the mixture at a high temperature (e.g., 80-120 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess amine under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.

Principle: This is the most common, reliable, and versatile method for amide synthesis. The carboxylic acid is first "activated" by converting the hydroxyl group into a better leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, allowing for rapid reaction with an amine under mild conditions. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂).

G cluster_0 Activation cluster_1 Coupling Acid Carboxylic Acid Coupling Add Coupling Reagents (e.g., EDC, HOBt) Acid->Coupling ActiveEster Activated Intermediate (e.g., O-acylisourea) Coupling->ActiveEster Amine Add Amine (R-NH2) and Base (e.g., DIPEA) ActiveEster->Amine Nucleophilic Attack Product Thiazole Amide Amine->Product

Protocol 3: EDC/HOBt Mediated Amide Coupling

  • Reaction Setup: Dissolve 2-(3-methoxyphenyl)thiazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add EDC hydrochloride (1.2 eq) to the solution, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Parameter Method 1: Direct Aminolysis Method 2: EDC/HOBt Coupling
Starting Material Ethyl EsterCarboxylic Acid
Key Reagents AmineAmine, EDC, HOBt, Base
Reaction Conditions High Temperature (80-120 °C)Room Temperature
Reaction Time Long (12-48 h)Moderate (4-16 h)
Substrate Scope Limited by amine volatilityVery Broad
Typical Yields Variable to GoodGood to Excellent
Strategy B: Reduction to a Primary Alcohol

Introduction: Reducing the carboxylate functionality to a primary alcohol opens up new avenues for derivatization, such as ether synthesis or oxidation to the corresponding aldehyde.

Principle: Esters and carboxylic acids are relatively unreactive towards mild reducing agents. Therefore, a powerful hydride donor like lithium aluminum hydride (LiAlH₄) is required for this transformation.[10] NaBH₄ is generally not strong enough to reduce esters or carboxylic acids.[10] The reaction proceeds by nucleophilic attack of the hydride ion on the carbonyl carbon. For the carboxylic acid, an initial acid-base reaction occurs, followed by reduction. The reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[11]

Protocol 4: LiAlH₄ Reduction to (2-(3-methoxyphenyl)thiazol-4-yl)methanol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acid: Slowly add a solution of 2-(3-methoxyphenyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. (Note: Initial gas evolution will occur).

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Caution!): Cool the reaction back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a filterable solid.

  • Isolation and Purification: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude alcohol by flash column chromatography.

Strategy C: Curtius Rearrangement to a Primary Amine

Introduction: The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine, with the formal loss of the carbonyl carbon as CO₂.[12][13] This provides access to 2-(3-methoxyphenyl)thiazol-4-amine, a valuable building block for further functionalization.

Principle: The reaction proceeds through an acyl azide intermediate.[14] This intermediate, upon heating, undergoes rearrangement with the loss of dinitrogen gas (N₂), a highly favorable process, to form an isocyanate.[12] The isocyanate is typically not isolated but is trapped in situ with a nucleophile.[14] Trapping with water leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[13][15]

G Acid Carboxylic Acid AzideFormation Acyl Azide Formation (e.g., DPPA, Et3N) Acid->AzideFormation AcylAzide Acyl Azide Intermediate AzideFormation->AcylAzide Rearrangement Heat (Δ) -N2 AcylAzide->Rearrangement Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Hydrolysis Hydrolysis (H2O) Isocyanate->Hydrolysis Amine Primary Amine (+ CO2) Hydrolysis->Amine

Protocol 5: Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)

  • Reaction Setup: To a solution of 2-(3-methoxyphenyl)thiazole-4-carboxylic acid (1.0 eq) in an anhydrous, inert solvent like toluene or dioxane, add triethylamine (Et₃N, 1.1 eq).

  • Acyl Azide Formation: Add DPPA (1.1 eq) dropwise to the solution at room temperature.

  • Rearrangement and Trapping: Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours. The acyl azide forms and rearranges in situ to the isocyanate.

  • Hydrolysis: After cooling the reaction slightly, carefully add aqueous acid (e.g., 2M HCl) and heat the mixture again for 1-2 hours to hydrolyze the intermediate and form the amine salt.

  • Work-up and Isolation: Cool the reaction to room temperature. Wash the mixture with ethyl acetate to remove non-polar impurities. Basify the aqueous layer with aqueous NaOH until pH > 10, then extract the primary amine product with a solvent like DCM or ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the desired 2-(3-methoxyphenyl)thiazol-4-amine.

Conclusion

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate serves as an exceptionally versatile platform for the development of novel chemical entities. The derivatization of its carboxylate group, primarily through the carboxylic acid intermediate, allows for the rational design and synthesis of extensive compound libraries. The robust protocols detailed herein for amidation, reduction, and rearrangement provide researchers with reliable methods to generate amides, alcohols, and amines, respectively. These derivatives are foundational for exploring structure-activity relationships and are critical for the advancement of drug discovery programs targeting a wide range of human diseases.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of antimalarial, antitrypanosomal and antileishmanial agents. European Journal of Medicinal Chemistry, 97, 699-716. [Link]

  • Brogden, R. N., & Heel, R. C. (1986). Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states. Drugs, 32(4), 269-311. [Link]

  • Chemistry LibreTexts. (2022). Alcohols from Carbonyl Compounds: Reduction. [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Cunico, R. F., & Gámez, P. (2004). The Curtius Rearrangement. In Organic Reactions (Vol. 64). John Wiley & Sons, Inc. [Link]

  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

  • Jin, Z. (2011). Thiazole-containing compounds as anti-cancer agents. Expert Opinion on Therapeutic Patents, 21(10), 1539-1574. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]

  • Pattar, S. A., et al. (2022). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • . (n.d.). REDUCTION OF CARBOXYLIC ACIDS. [Link]

  • Zhang, D., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 57(9), 3777-3791. [Link]

Sources

Application Note: High-Efficiency Suzuki Coupling for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-arylthiazole-4-carboxylate scaffold is a privileged pharmacophore in drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and metabolic modulators.[1] While the classical Hantzsch thiazole synthesis (condensation of thioamides with


-haloketo esters) is effective for building the ring, it lacks the modularity required for rapid Structure-Activity Relationship (SAR) exploration.

Suzuki-Miyaura cross-coupling offers a superior strategic advantage: it allows for the late-stage diversification of the aryl moiety on a pre-formed thiazole core. This protocol details the optimized synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate via the palladium-catalyzed coupling of Ethyl 2-bromothiazole-4-carboxylate with 3-methoxyphenylboronic acid .

Key Technical Considerations
  • Regiochemistry: The 2-position of the thiazole ring is electronically activated for oxidative addition, making 2-bromothiazoles excellent electrophiles.[1]

  • Substrate Stability: We utilize the thiazole as the halide partner.[1] The inverse strategy (thiazole-2-boronic acid) is chemically fragile due to rapid protodeboronation of 2-heteroaryl boronates.

  • Chemomimesis: The ethyl ester at the 4-position is sensitive to hydrolysis. Our protocol utilizes a mild carbonate base system to preserve the ester functionality while maintaining sufficient basicity for transmetallation.[1]

Retrosynthetic Analysis & Mechanism

The strategic disconnection relies on the bond formation between the C2 of the thiazole and the C1 of the aryl ring.[1]

ReactionScheme SM1 Ethyl 2-bromothiazole- 4-carboxylate (Electrophile) Catalyst Pd(dppf)Cl2 • DCM Na2CO3 SM1->Catalyst SM2 3-Methoxyphenyl- boronic acid (Nucleophile) SM2->Catalyst Product Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate Catalyst->Product Suzuki Coupling Dioxane/H2O, 90°C

Figure 1: Strategic disconnection showing the convergent synthesis of the target scaffold.

Optimized Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.Amount (for 1.0 mmol scale)Role
Ethyl 2-bromothiazole-4-carboxylate 236.091.0236 mgElectrophile
3-Methoxyphenylboronic acid 151.961.2182 mgNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0541 mgCatalyst
Sodium Carbonate (Na₂CO₃) 105.992.5265 mg (dissolved in 1.25 mL H₂O)Base
1,4-Dioxane --5.0 mLSolvent

Note on Catalyst Choice: We recommend Pd(dppf)Cl₂ over Pd(PPh₃)₄ for this reaction. The bidentate dppf ligand creates a wider bite angle, enhancing the stability of the palladium complex against the sulfur-containing thiazole, which can occasionally poison monodentate phosphine catalysts.[1]

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 20 mL microwave vial or a round-bottom flask with a magnetic stir bar.

  • Add Ethyl 2-bromothiazole-4-carboxylate (236 mg, 1.0 mmol), 3-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(dppf)Cl₂ · CH₂Cl₂ (41 mg, 0.05 mmol).[1]

  • Seal the vessel with a septum.[1]

  • Evacuate the vessel and backfill with Nitrogen (or Argon) three times to remove oxygen.[1] Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.[1]

Step 2: Solvent Addition & Degassing

  • Via syringe, add 1,4-Dioxane (5.0 mL) and the pre-dissolved aqueous Na₂CO₃ solution (2.5 eq in 1.25 mL degassed water).

  • Sparge the mixture (bubble nitrogen directly into the liquid) for 5-10 minutes.

    • Why? Thorough degassing prevents the oxidation of the phosphine ligands.[1]

Step 3: Reaction

  • Heat the reaction mixture to 90°C in an oil bath or heating block.

  • Stir vigorously for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS.[1] The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.[1]4) should appear.[1][2]

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers.[1] Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (20 mL).

  • Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.[1]

  • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Yield Expectation: 75–88% as a white to pale yellow solid.[1]

Experimental Workflow Visualization

Workflow Start Weigh Reagents (Bromide, Boronic Acid, Pd) Inert Inert Atmosphere Cycle (Vac/N2 x3) Start->Inert Solvent Add Degassed Solvents (Dioxane/aq. Na2CO3) Inert->Solvent Heat Heat to 90°C 4-6 Hours Solvent->Heat Check Check TLC/LCMS (Completion?) Heat->Check Check->Heat No (Continue Heating) Workup Aq. Workup (EtOAc Extraction) Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure Product (Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate) Purify->Final

Figure 2: Operational workflow for the synthesis process.

Scope and Analog Preparation

This protocol is highly versatile.[1][3][4] The table below lists compatible analogs that can be synthesized using the exact same conditions.

Analog TypeBoronic Acid ExampleExpected OutcomeNotes
Electron-Rich 4-Methoxyphenylboronic acidHigh Yield (>85%)Reaction may be faster due to increased nucleophilicity.
Electron-Poor 4-Fluorophenylboronic acidGood Yield (70-80%)May require longer reaction time (6-8h).
Steric Bulk 2-Methylphenylboronic acidModerate Yield (50-65%)Steric hindrance at the coupling site slows transmetallation. Increase catalyst to 10 mol%.
Heteroaryl 3-Pyridylboronic acidModerate Yield (50-70%)Nitrogen lone pair may compete for Pd binding. Use Pd(dppf)Cl₂ strictly.[1]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂)Ensure rigorous degassing.[1] Use fresh catalyst.
Starting Material Remains Old Boronic AcidBoronic acids can dehydrate to boroxines.[1] Add a drop of water or use excess (1.5 eq) boronic acid.[1]
Ester Hydrolysis Base too strong / Too hotDo not exceed 90°C. Ensure base is Na₂CO₃, not NaOH.[1] Reduce water ratio if necessary.
Protodeboronation Unstable Boronic AcidUse the corresponding Pinacol Ester (Bpin) instead of the acid for greater stability.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Ohkubo, M., et al. (1995).[1] Synthesis and biological activities of 2-aryl-4-thiazole derivatives. Chemical and Pharmaceutical Bulletin. (Foundational work on 2-arylthiazole synthesis).

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Discussion on catalyst choices including Pd(dppf)Cl2).

  • Yoneda Labs. (2023).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Application Notes & Protocols: In Vitro Cytotoxicity Profiling of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1] Derivatives of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate are a class of small molecules that hold promise in the landscape of anticancer drug discovery.[2][3] Preliminary studies suggest that thiazole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of tubulin assembly, and modulation of critical signaling pathways such as NFkB/mTOR/PI3K/AkT.[4]

To rigorously evaluate the therapeutic potential of novel compounds derived from this core structure, a systematic and multi-faceted approach to in vitro cytotoxicity testing is paramount.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of these compounds. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key cytotoxicity assays, and explore subsequent mechanistic studies to elucidate the mode of action. Our focus is not merely on procedural steps but on building a self-validating experimental system that ensures data integrity and accelerates the journey from compound synthesis to candidate selection.

Part 1: Foundational Cytotoxicity Assessment - Is the Compound Biologically Active?

The initial phase of screening aims to answer a fundamental question: does the compound exhibit cytotoxic activity against cancer cells? To address this, we employ robust and high-throughput compatible assays that measure cell viability and membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[7][8] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into a purple formazan product.[7] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[8][9]

  • High-Throughput Compatibility: The MTT assay is readily adaptable to a 96-well plate format, making it ideal for screening multiple compounds at various concentrations.

  • Sensitivity: It is a sensitive method capable of detecting subtle changes in cell viability.

  • Cost-Effectiveness: The reagents are relatively inexpensive, making it a practical choice for initial broad screening.

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

  • Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate derivative compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates[7]

  • Humidified incubator (37°C, 5% CO₂)[7]

  • Microplate reader[7]

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7][11]

    • Incubate for 24 hours to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A common concentration range for initial screening is 0.1 to 100 µM.[7]

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration, typically <0.5%).[12]

    • After 24 hours, carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.[7]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.[7]

    • Incubate for 2-4 hours at 37°C in the dark.[10]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[10]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[8][10]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay provides a complementary perspective to the MTT assay by measuring cytotoxicity through the loss of plasma membrane integrity.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage.[14][15] The amount of LDH in the supernatant is, therefore, a direct indicator of cell death.[14]

  • Distinct Mechanism: While MTT measures metabolic activity, LDH directly quantifies cell membrane damage, providing a more direct measure of cytotoxicity.[16]

  • Distinguishing Cytotoxicity from Cytostasis: A compound might inhibit cell proliferation (cytostatic effect) without causing cell death. In such a case, the MTT assay would show a decrease in signal, while the LDH assay would show no significant increase.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Cell culture and compound treatment setup as described in the MTT protocol.

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH Release (Low Control): Untreated cells.

    • Maximum LDH Release (High Control): Untreated cells lysed with the lysis buffer provided in the kit.[17]

    • Background Control: Culture medium only.[17]

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[17]

    • Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[15][17]

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.[17]

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).[14][18]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation: A Clear and Concise Summary

AssayPrincipleEndpoint MeasuredAdvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8]Cell viability and metabolic activity.[8]High-throughput, sensitive, cost-effective.
LDH Release of lactate dehydrogenase from cells with compromised membrane integrity.[14][15]Cell death and membrane damage.[14]Direct measure of cytotoxicity, distinguishes from cytostatic effects.

Part 2: Mechanistic Elucidation - How Does the Compound Induce Cell Death?

Once the cytotoxic potential of a compound is established, the next critical step is to understand its mechanism of action. Thiazole derivatives have been reported to induce apoptosis, a form of programmed cell death.[1][4] Therefore, investigating key apoptotic markers is a logical progression.

Caspase Activation: The Executioners of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[19] Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals, which in turn activate executioner caspases (e.g., caspase-3 and -7).[20] The activation of these executioner caspases leads to the cleavage of cellular proteins and the dismantling of the cell.[21]

  • Hallmark of Apoptosis: Caspase activation is a key event in the apoptotic cascade, and its detection provides strong evidence for this mode of cell death.[21]

  • Pathway Insight: Measuring the activity of specific caspases (e.g., caspase-3/7) can provide insights into the apoptotic pathway being activated.[20]

  • Therapeutic Relevance: Compounds that induce apoptosis are often desirable as anticancer agents.

Protocol 3: Caspase-3/7 Activity Assay

Materials:

  • Cell culture and compound treatment setup as described in the MTT protocol.

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer-compatible white-walled 96-well plates

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescence signal is directly proportional to the amount of active caspase-3 and -7. Results are typically expressed as fold change in caspase activity compared to the untreated control.

Reactive Oxygen Species (ROS) Production: A Potential Upstream Trigger

Excessive production of reactive oxygen species (ROS) can lead to oxidative stress, cellular damage, and ultimately, apoptosis.[22] Some anticancer compounds exert their effects by inducing ROS generation in cancer cells.[23]

  • Mechanistic Clue: An increase in ROS production can be an early event in compound-induced apoptosis.[22]

  • Therapeutic Strategy: Compounds that selectively increase ROS in cancer cells can be effective therapeutics.

  • Understanding Selectivity: Comparing ROS induction in cancerous versus normal cells can provide insights into the compound's selectivity.

Protocol 4: Intracellular ROS Detection

Materials:

  • Cell culture and compound treatment setup as described in the MTT protocol.

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) dye

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Staining:

    • After the treatment period, remove the medium and wash the cells with sterile PBS.

    • Load the cells with H₂DCFDA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.[24]

    • Wash the cells with PBS to remove excess dye.[24]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[24]

Data Analysis:

The fluorescence intensity is proportional to the level of intracellular ROS. Results are typically expressed as fold change in ROS production compared to the untreated control.

Visualization of Experimental Workflows and Pathways

experimental_workflow cluster_phase1 Part 1: Foundational Cytotoxicity Assessment cluster_assays Cytotoxicity Assays cluster_phase2 Part 2: Mechanistic Elucidation cluster_mech_assays Mechanistic Assays compound Thiazole Derivative treatment Compound Treatment (Dose-Response) compound->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt MTT Assay (Metabolic Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh ic50 Determine IC50 mtt->ic50 ldh->ic50 mechanistic_treatment Treat at IC50 Concentration ic50->mechanistic_treatment caspase Caspase-3/7 Assay (Apoptosis Execution) mechanistic_treatment->caspase ros ROS Assay (Oxidative Stress) mechanistic_treatment->ros moa Elucidate Mechanism of Action caspase->moa ros->moa

Caption: General workflow for in vitro cytotoxicity screening and mechanistic analysis.

apoptosis_pathway compound Thiazole Derivative ros Increased ROS compound->ros mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptotic pathway induced by thiazole derivatives.

Trustworthiness: A Self-Validating System

References

  • Wang, Y., & Yi, J. (2008). Evaluation of methods of detecting cell reactive oxygen species production for drug screening and cell cycle studies. Methods, 44(3), 262-272.
  • Lakhani, S. A., & Flavell, R. A. (2008).
  • Kaur, R., & Kumar, R. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(11), 1045-1075.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Kamal, A., & Nimbarte, V. D. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-20.
  • BMG LABTECH. (2019). A double-edged sword: reactive oxygen species and how they are detected. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 667-677.
  • Aslam, S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50821.
  • MedlinePlus. (2023). Lactate Dehydrogenase (LDH) Test. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • iQue. (n.d.). Screening Reactive Oxygen Species (ROS) on the iQue Screener. Retrieved from [Link]

  • StatPearls. (2023). Biochemistry, Lactate Dehydrogenase. Retrieved from [Link]

  • Cleveland Clinic. (2022). LDH (Lactate Dehydrogenase) Test: What It Is & Results. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(1), 1.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301.
  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • WebMD. (n.d.). What Is a Lactate Dehydrogenase (LDH) Blood Test?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Retrieved from [Link]

  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • BMG LABTECH. (2026). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • AHH Chemical. (n.d.). Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS 115299-08-6. Retrieved from [Link]

Sources

Advanced Application Note: Synthesis of Febuxostat and Next-Generation Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) represents a cornerstone in the management of hyperuricemia and gout. Unlike purine-analogs (e.g., Allopurinol), Febuxostat is a selective, non-purine xanthine oxidase (XO) inhibitor that blocks the molybdenum-pterin active site via non-competitive inhibition.[1]

Despite its efficacy, the search for analogs is driven by the need to mitigate cardiovascular risks (associated with the CARES trial findings) and improve metabolic stability. This guide provides a modular, high-fidelity synthetic framework for Febuxostat and its structural analogs, emphasizing the Hantzsch Thiazole Synthesis as the core constructive methodology.

Structural Logic & SAR Analysis

To design effective analogs, one must respect the Structure-Activity Relationship (SAR) governing XO inhibition.[2]

SAR Visualization

The Febuxostat scaffold can be dissected into four critical pharmacophores.

SAR_Map Core Thiazole Scaffold (Pi-Pi Stacking) Tail Alkoxy Tail (Isobutoxy) (Hydrophobic Pocket Entry) Tail->Core Ether Linkage Head Carboxylic Acid (Mo-Pterin Interaction) Head->Core C5 Position Cyano Cyano Group (H-Bond / Dipole) Cyano->Core meta-Position Tail_Mod Analog Opportunity: Length/Branching variation (e.g., fluoro-alkoxy) Tail_Mod->Tail Head_Mod Analog Opportunity: Bioisosteres (Tetrazole) or Prodrug Esters Head_Mod->Head

Figure 1: Pharmacophore dissection of Febuxostat showing critical binding domains and vectors for analog modification.

Retrosynthetic Analysis & Workflow

The most robust synthetic route employs a convergent strategy. The biaryl system is constructed via the Hantzsch reaction, separating the synthesis into two precursors: the Thioamide (Ar-CSNH2) and the


-Haloketone .

Synthesis_Workflow SM1 4-Hydroxybenzonitrile Thioamide Intermediate A: 3-Cyano-4-hydroxythiobenzamide SM1->Thioamide Thionation (P2S5 or Lawesson's) SM2 Ethyl Acetoacetate HaloKetone Intermediate B: Ethyl 2-chloroacetoacetate SM2->HaloKetone Chlorination (SO2Cl2) Thiazole Thiazole Core (Hantzsch Cyclization) Thioamide->Thiazole HaloKetone->Thiazole Alkylation Etherification (Isobutyl Bromide + K2CO3) Thiazole->Alkylation Hydrolysis Ester Hydrolysis (Final Deprotection) Alkylation->Hydrolysis

Figure 2: Modular workflow for the synthesis of Febuxostat and derivatives.

Detailed Experimental Protocols

Protocol A: Preparation of the Thioamide Precursor

Objective: Convert a nitrile to a thioamide. Note: For Febuxostat, the starting material is often 4-hydroxy-3-cyanobenzonitrile, but commercial availability varies. The protocol below assumes a generic nitrile precursor for analog generation.

  • Reagents: Nitrile substrate (1.0 eq), Magnesium diethyldithiophosphate (or Lawesson’s Reagent), THF (anhydrous).

  • Procedure:

    • Dissolve the nitrile substrate in anhydrous THF (0.5 M concentration).

    • Add Lawesson’s Reagent (0.6 eq).

    • Reflux at 60–65°C under

      
       atmosphere for 4–6 hours.
      
    • Monitor: TLC (Hexane:EtOAc 7:3). The thioamide spot will be more polar (lower

      
      ) and UV active.
      
    • Workup: Cool to RT. Quench with 10%

      
      . Extract with EtOAc. Wash organic layer with brine, dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid sulfur smell and degradation.

Protocol B: Hantzsch Thiazole Cyclization (The Core Step)

Objective: Construct the thiazole ring by condensing the thioamide with an


-haloketone.

Reagents:

  • Substrate: 3-cyano-4-hydroxythiobenzamide (1.0 eq).

  • Reagent: Ethyl 2-chloroacetoacetate (1.1 eq).

  • Solvent: Ethanol or Isopropanol (absolute).

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide in Ethanol (10 volumes).

  • Addition: Add Ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78–80°C) for 4–8 hours.

    • Mechanism:[1][2][3][4][5][6] The sulfur attacks the

      
      -carbon of the ketone (SN2), followed by cyclodehydration.
      
  • Checkpoint: Monitor consumption of thioamide by HPLC or TLC.

  • Isolation:

    • Cool the reaction mixture to 0–5°C. The product (Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) often precipitates as a solid.

    • Filter the solid.[6][7] Wash with cold ethanol.

    • Yield Expectation: 75–85%.

Protocol C: Biaryl Ether Synthesis (Alkylation)

Objective: Introduce the hydrophobic tail (isobutoxy group or analog chains).

Reagents:

  • Substrate: Thiazole phenol intermediate (from Protocol B).

  • Alkylating Agent: Isobutyl bromide (1.2 eq) (or analog halide).

  • Base:

    
     (2.5 eq).
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for Finkelstein exchange to increase reactivity.

  • Solvent: DMF or NMP.

Step-by-Step:

  • Dissolution: Suspend the phenol intermediate and

    
     in DMF. Stir for 30 mins at RT to form the phenoxide anion.
    
  • Alkylation: Add Isobutyl bromide and KI.

  • Heating: Heat to 70–80°C for 6–10 hours.

    • Caution: Do not overheat (>100°C) to prevent decarboxylation or hydrolysis of the ester.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10 volumes).

    • The product should precipitate.[6][7] Filter and wash with water to remove residual DMF.

    • Dry in a vacuum oven at 50°C.

Protocol D: Final Hydrolysis

Objective: Reveal the carboxylic acid pharmacophore.

  • Reagents: Alkylated Ester (1.0 eq), NaOH (2.0 eq), Ethanol/Water (1:1) or THF/Water.

  • Procedure:

    • Dissolve ester in solvent. Add NaOH solution.[8]

    • Heat to 60°C for 2 hours.

    • Acidification: Cool to RT. Slowly add 1N HCl until pH reaches 2–3.

    • Crystallization: The free acid (Febuxostat) will precipitate. Filter, wash with water, and recrystallize from Acetonitrile or Methanol/Water for high purity.

Analytical Specifications & Quality Control

For research-grade Febuxostat analogs, the following metrics are standard:

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN:Buffer)> 98.5% (Area %)
Identity 1H-NMR (DMSO-d6)Distinct thiazole-Me singlet (~2.6 ppm), Isobutyl doublet
Residual Solvent GC-HSDMF < 880 ppm, EtOH < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Yield in Hantzsch Cyclization.

    • Cause: Decomposition of the thioamide or polymerization of the haloketone.

    • Fix: Ensure the thioamide is dry. Add the haloketone slowly. Use Isopropanol instead of Ethanol to increase reflux temperature slightly, driving the dehydration step.

  • Issue: Incomplete Alkylation.

    • Cause: Steric hindrance of the ortho-cyano group.

    • Fix: Increase KI loading to 0.5 eq. Switch solvent to NMP (N-methyl-2-pyrrolidone) which often accelerates SN2 reactions better than DMF.

  • Issue: Decarboxylation.

    • Cause: Acidic conditions during workup or excessive heat.

    • Fix: During hydrolysis acidification, keep temperature < 10°C. Do not reflux the final acid form in high-boiling solvents.

References

  • Design and Synthesis of Febuxostat Analogs

    • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids.[9] (PMC).

  • Febuxostat Structure & Mechanism

    • Febuxostat | C16H16N2O3S | PubChem. (NIH).

  • Hantzsch Thiazole Synthesis Methodology

    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (PMC).

  • Process Impurities & Synthesis

    • Synthesis and characterization of process-related impurities of Febuxostat. (Der Pharma Chemica).

  • Comparative Pharmacology (Allopurinol vs. Febuxostat)

    • The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat.[10][11] (EBM Consult).

Sources

Application Note: Unlocking the Potential of Thiazole Scaffolds in Bioconjugation and Drug Discovery via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the functionalization of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate for click chemistry applications, designed for researchers and drug development professionals.

This guide provides a comprehensive framework for the chemical modification of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, transforming it into a versatile building block for click chemistry applications. We will detail the strategic rationale, step-by-step protocols for introducing alkyne and azide functionalities, and their subsequent application in robust bioconjugation reactions.

Introduction: The Convergence of Thiazoles and Click Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its aromatic nature and capacity for diverse substitutions make it an ideal starting point for the development of novel molecular entities.[4] In parallel, the advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized molecular assembly.[5][6] These reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the rapid and reliable joining of molecular components.[5][7][8]

The most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10] By equipping the robust thiazole core of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate with the appropriate azide or alkyne "handles," we can leverage the power of click chemistry to construct complex conjugates for a vast array of applications, from targeted drug delivery to advanced diagnostic probes.[][12][13]

This document serves as a practical guide for this process, explaining the causality behind each experimental choice and providing self-validating protocols to ensure reliable outcomes.

Section 1: Strategic Functionalization of the Thiazole Core

The parent molecule, Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, does not possess the necessary functional groups for click chemistry.[14] Our strategy focuses on modifying the ethyl ester at the C4 position, as it provides a direct and reliable site for introducing the required functionality without altering the electronically significant 2-aryl substituent.

The workflow involves two key stages:

  • Hydrolysis: The ethyl ester is first hydrolyzed to its corresponding carboxylic acid. This intermediate is the crucial pivot point for subsequent modifications.

  • Amide Coupling: The carboxylic acid is then coupled with small linker molecules containing either a terminal alkyne or an azide group. This step is critical as it covalently attaches the "click handle" to our thiazole scaffold.

G start Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate hydrolysis Protocol 1: Ester Hydrolysis start->hydrolysis acid 2-(3-methoxyphenyl) thiazole-4-carboxylic acid hydrolysis->acid alkyne_mod alkyne_mod acid->alkyne_mod azide_mod azide_mod acid->azide_mod alkyne_product alkyne_product alkyne_mod->alkyne_product azide_product azide_product azide_mod->azide_product c_uaac c_uaac alkyne_product->c_uaac s_paac s_paac azide_product->s_paac final_conjugate final_conjugate c_uaac->final_conjugate s_paac->final_conjugate

PART I: SYNTHESIS OF CLICK-READY THIAZOLE DERIVATIVES

Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

Rationale: Saponification using a strong base like sodium hydroxide is a classic and highly efficient method for converting an ethyl ester to a carboxylic acid. The use of a co-solvent system (ethanol/water) ensures the solubility of the starting ester while providing the aqueous medium necessary for the hydrolysis reaction. Acidification in the final step protonates the carboxylate salt, precipitating the desired carboxylic acid product.

Materials:

  • Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Magnetic stirrer and heating plate

  • Round-bottom flask and condenser

Procedure:

  • Dissolve Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (2.0 eq).

  • Attach a condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Re-dissolve the residue in water and cool in an ice bath.

  • Slowly add 2M HCl dropwise with stirring until the pH is ~2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Self-Validation (Characterization):

  • ¹H NMR: Confirm the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the resulting carboxylic acid.

Protocol 2: Synthesis of Alkyne-Modified Thiazole via Amide Coupling

Rationale: This protocol utilizes a standard peptide coupling reaction to form a stable amide bond. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a highly effective system for activating the carboxylic acid, which then readily reacts with the primary amine of propargylamine to form the desired amide. This method minimizes side reactions and is performed under mild conditions.

G Thiazole_COOH Thiazole Carboxylic Acid Plus1 + Thiazole_COOH->Plus1 Propargylamine Propargylamine Plus1->Propargylamine Arrow EDCI, HOBtDMF, RT Propargylamine->Arrow Alkyne_Product Alkyne-Modified Thiazole Arrow->Alkyne_Product

Materials:

  • 2-(3-methoxyphenyl)thiazole-4-carboxylic acid (from Protocol 1)

  • Propargylamine

  • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the thiazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir for 20 minutes at room temperature to activate the acid.

  • Add propargylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel).

Self-Validation (Characterization):

  • ¹H NMR: Confirm the presence of the propargyl group signals (a triplet for the alkyne proton around 2.2 ppm and a doublet for the methylene protons around 4.2 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the final alkyne-modified product.

Protocol 3: Synthesis of Azide-Modified Thiazole via Amide Coupling

Rationale: This protocol is analogous to Protocol 2, substituting the alkyne-containing amine with an azide-containing amine (e.g., 2-azidoethan-1-amine). The same robust EDCI/HOBt coupling chemistry is employed to create the desired azide-functionalized thiazole derivative.

Materials:

  • 2-(3-methoxyphenyl)thiazole-4-carboxylic acid (from Protocol 1)

  • 2-Azidoethan-1-amine (or similar azido-amine linker)

  • All other reagents from Protocol 2.

Procedure:

  • Follow the same procedure as Protocol 2, substituting propargylamine with 2-azidoethan-1-amine (1.1 eq).

  • Purification is also achieved via column chromatography.

Self-Validation (Characterization):

  • IR Spectroscopy: A characteristic sharp peak for the azide stretch should be visible around 2100 cm⁻¹.

  • ¹H NMR: Confirm the presence of signals corresponding to the azido-ethyl linker.

  • Mass Spectrometry (MS): Verify the molecular weight of the azide-modified product.

PART II: CLICK CHEMISTRY APPLICATIONS

The functionalized thiazole derivatives are now ready for conjugation. We present protocols for both CuAAC and SPAAC, demonstrating the versatility of these building blocks.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The CuAAC reaction is the gold standard for click chemistry, forming a stable 1,4-disubstituted triazole ring.[15][16] This protocol uses an in-situ reduction of Copper(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst.[6][17] A ligand such as THPTA is often included in bioconjugation to stabilize the Cu(I) and protect sensitive biomolecules from oxidative damage.[18]

G Alkyne_Thiazole Alkyne-Thiazole Plus1 + Alkyne_Thiazole->Plus1 Azido_Molecule R-N3Azide Partner (e.g., Dye) Plus1->Azido_Molecule Arrow CuSO4, Na AscorbatetBuOH/H2O Azido_Molecule->Arrow Triazole_Product 1,2,3-Triazole Conjugate Arrow->Triazole_Product

Materials:

  • Alkyne-Modified Thiazole (from Protocol 2)

  • An azide-containing molecule (e.g., Azido-PEG4-Biotin)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • tert-Butanol (tBuOH) and Water

Procedure:

  • In a vial, dissolve the Alkyne-Modified Thiazole (1.0 eq) and the azide partner (1.0-1.2 eq) in a 1:1 mixture of tBuOH and water.

  • In a separate tube, prepare fresh solutions of CuSO₄ (0.1 eq) and Sodium Ascorbate (0.5 eq) in water.

  • Add the CuSO₄ solution to the reaction vial, followed immediately by the sodium ascorbate solution. The solution may turn slightly cloudy.

  • Stir vigorously at room temperature for 1-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can be purified by preparative HPLC or column chromatography.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Rationale: SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, making it ideal for applications in living systems.[][20] The reaction is driven by the release of ring strain from a cyclooctyne derivative, such as DBCO, upon reaction with an azide.[21] The reaction is typically fast and clean.[22]

G Azide_Thiazole Azide-Thiazole Plus1 + Azide_Thiazole->Plus1 DBCO_Molecule DBCO Partner (e.g., Fluorophore) Plus1->DBCO_Molecule Arrow PBS or Organic SolventRT DBCO_Molecule->Arrow SPAAC_Product Triazole Conjugate Arrow->SPAAC_Product

Materials:

  • Azide-Modified Thiazole (from Protocol 3)

  • A strained alkyne (e.g., DBCO-PEG4-Fluorophore)

  • Phosphate-Buffered Saline (PBS) or a suitable organic solvent (e.g., DMSO, Acetonitrile)

Procedure:

  • Dissolve the Azide-Modified Thiazole (1.0 eq) in the chosen solvent.

  • Add the strained alkyne partner (1.0-1.5 eq).

  • Stir or gently agitate the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor progress by LC-MS.

  • Purify the final conjugate using an appropriate method, such as preparative HPLC or size-exclusion chromatography for biomolecules.

Quantitative Data and Method Comparison

ParameterProtocol 4: CuAACProtocol 5: SPAAC
Catalyst Copper(I), generated in situNone (metal-free)
Biocompatibility Lower, due to potential copper cytotoxicityHigh, ideal for in-vivo applications
Reaction Rate Typically very fast (minutes to few hours)Fast, but rate is dependent on the specific strained alkyne used
Reagents Alkyne + Azide + Cu(I) source + Reducing AgentAzide + Strained Alkyne
Typical Solvents Aqueous buffers, tBuOH/H₂O, DMSOAqueous buffers, DMSO, MeCN
Primary Application In vitro conjugation, material science, synthesisLive-cell imaging, in-vivo conjugation, sensitive biomolecules

References

  • Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. ResearchGate. (2025-06-01). [Link]

  • Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. PMC - NIH. [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. (2021-06-24). [Link]

  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Publications. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (2024-09-21). [Link]

  • The growing applications of click chemistry. Roeder Research Lab. [Link]

  • Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. ChemTalk. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. wjpr.net. (2024-10-23). [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC - PubMed Central. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Oxidation-Induced “One-Pot” Click Chemistry. ACS Chemical Reviews. (2021-03-04). [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

  • Introduction: Click Chemistry. ACS Chemical Reviews. (2021-06-23). [Link]

  • Click Chemistry Conjugations. PMC - NIH. [Link]

  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. MDPI. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Click-chemistry for nanoparticle-modification. ResearchGate. (2025-08-07). [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PubMed. [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Chemical Reviews. (2021-01-14). [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]

  • Synthesis of selected functionalized derivatives of thiazole... ResearchHub. (2022-12-31). [Link]

  • Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]

  • Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. PMC - NIH. (2018-04-27). [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Chemical Reviews. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (2019-05-04). [Link]

  • Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization. ResearchGate. (2020-09-08). [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C–H olefination. Royal Society of Chemistry. [Link]

  • Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021-03-07). [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your synthesis, troubleshooting common issues, and understanding the critical parameters that govern success. Our approach is grounded in the principles of the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole core.[1][2]

Synthesis Overview: The Hantzsch Reaction Pathway

The synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a classic example of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound, in this case, Ethyl 2-chloroacetoacetate , with a thioamide, 3-methoxybenzothioamide .[2][3] The reaction proceeds through a series of well-defined steps, including an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][3]

Understanding this mechanism is not merely academic; it is fundamental to effective troubleshooting. Each step represents a potential point of failure or optimization.

Hantzsch_Mechanism Fig 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Thioamide 3-Methoxybenzothioamide SN2_Adduct S-Alkylation Adduct (Thioimino ester intermediate) Thioamide->SN2_Adduct SN2 Attack (S on α-carbon) Haloester Ethyl 2-chloroacetoacetate Haloester->SN2_Adduct Cyclized_Int Hemithioaminal (4-hydroxythiazoline) SN2_Adduct->Cyclized_Int Intramolecular Cyclization (N on carbonyl) Product Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate Cyclized_Int->Product Dehydration (-H2O)

Caption: Fig 1: Hantzsch Thiazole Synthesis Mechanism

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes?

Low yield is the most frequent complaint. The cause can almost always be traced back to one of three areas: reagent quality, reaction conditions, or workup procedure.

Possible Cause 1: Poor Quality Starting Materials The Hantzsch synthesis is sensitive to the purity of its precursors.

  • 3-methoxybenzothioamide: This reagent can be prone to hydrolysis or oxidation. If it's old or improperly stored, its purity may be compromised. It is often synthesized from 3-methoxybenzonitrile and a sulfur source like thioacetamide. Incomplete conversion during its synthesis is a common issue.

  • Ethyl 2-chloroacetoacetate: This α-haloester is highly reactive and can degrade over time, especially in the presence of moisture, leading to self-condensation or hydrolysis. It is typically prepared by chlorination of ethyl acetoacetate with reagents like sulfuryl chloride.[4][5] Impurities from this step can interfere with the main reaction.

Solution Strategy:

  • Verify Purity: Before starting, verify the purity of your starting materials via NMR or melting point.

  • Fresh is Best: Use freshly prepared or recently purchased high-purity reagents whenever possible.

  • Stoichiometry: Ensure an accurate 1:1 molar ratio. An excess of one reagent does not typically improve yield and can complicate purification.

Possible Cause 2: Sub-optimal Reaction Conditions

  • Temperature: While heating is required to drive the dehydration step, excessive heat can lead to the decomposition of intermediates and the formation of dark, tarry byproducts.

  • Solvent: Ethanol is a common solvent, but its polarity and protic nature can influence reaction rates. Anhydrous conditions are preferable to minimize hydrolysis of the chloroester.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Solution Strategy:

  • Temperature Control: Reflux in a solvent like absolute ethanol is a standard condition. Aim for a gentle, controlled reflux. A typical temperature range is 75-95°C.[6]

  • TLC Monitoring: Spot the reaction mixture alongside your starting materials on a TLC plate (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the limiting reagent and the appearance of a new, more nonpolar product spot indicates progress. The reaction is complete when the starting material spots are gone.

low_yield_troubleshooting Fig 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Purity (NMR, MP, Freshness) Start->Check_Reagents Reagents_OK Reagents are High Purity Check_Reagents->Reagents_OK Check_Conditions Step 2: Optimize Reaction Conditions (Temp, Solvent, Time) Reagents_OK->Check_Conditions Yes Purify_Reagents Action: Re-purify or Re-synthesize Starting Materials Reagents_OK->Purify_Reagents No Conditions_OK Conditions are Optimized Check_Conditions->Conditions_OK Conditions_OK->Check_Conditions No (Adjust & Re-run) Check_Workup Step 3: Evaluate Workup & Purification (Quenching, Extraction, Recrystallization) Conditions_OK->Check_Workup Yes Success Yield Improved Check_Workup->Success Purify_Reagents->Check_Reagents

Caption: Fig 2: Troubleshooting Workflow for Low Yield

Q2: My reaction mixture turned dark brown or black. Is the synthesis salvageable?

A dark coloration often indicates decomposition or polymerization, which is detrimental to the yield.

Possible Cause:

  • Overheating: The most common cause. High temperatures can cause the sensitive enamine intermediates or the α-haloester itself to polymerize.

  • Presence of Acid/Base Impurities: Strong acidic or basic impurities in your starting materials or glassware can catalyze side reactions. The Hantzsch synthesis can be sensitive to pH.[7]

Solution Strategy:

  • Immediate Action: If the color change is rapid and severe, it is often best to stop the reaction. Attempting to isolate the product from a tarry mixture is difficult and usually results in a very low yield.

  • Preventative Measures:

    • Ensure precise temperature control with an oil bath and condenser.

    • Use clean, dry glassware.

    • Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, although this is not always necessary for high-yielding preparations.[1]

Q3: I'm having difficulty with the product workup and purification. What is the best method?

The product is a solid at room temperature, making recrystallization the preferred method of purification.

Problem 1: Product Doesn't Precipitate After cooling the reaction mixture, sometimes the product remains dissolved.

Solution:

  • Quench in Ice Water: A common procedure is to pour the cooled reaction mixture into crushed ice or ice-cold water.[8] This crashes out the poorly water-soluble organic product.

  • Neutralization: The reaction can generate HBr or HCl as a byproduct, which may form a soluble salt with the thiazole nitrogen. Neutralizing the mixture with a weak base like sodium bicarbonate or sodium carbonate solution can facilitate precipitation.[9]

Problem 2: Oily Product or Impure Solid The crude product isolated may be an oil or a low-melting, impure solid.

Solution:

  • Recrystallization: This is the most effective purification technique. A good solvent system is crucial. Ethanol is often used for similar thiazole derivatives.[8] You may need to experiment with solvent pairs like Ethanol/Water or Ethyl Acetate/Hexane to find the optimal conditions. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution starting with a nonpolar solvent system (e.g., Hexane) and gradually increasing the polarity with Ethyl Acetate is a good starting point.

Parameter Recommended Action Rationale
Workup Pour reaction mixture into ice water, then neutralize with NaHCO₃ soln.Precipitates the water-insoluble product and neutralizes acid byproduct.
Isolation Filter the resulting solid using a Buchner funnel. Wash with cold water.Efficiently separates the crude solid from the aqueous reaction medium.
Purification Recrystallize from hot ethanol or an appropriate solvent pair.Removes soluble impurities, yielding high-purity crystalline product.
Drying Dry the purified solid under vacuum.Removes residual solvent to obtain the final, pure compound.

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl 2-bromoacetoacetate instead of the chloro- derivative? A: Yes. The bromo- derivative is generally more reactive than the chloro- derivative. This can lead to a faster reaction, potentially at a lower temperature. However, it is also more expensive and may be more prone to side reactions if conditions are not carefully controlled. The fundamental mechanism remains the same.

Q: Is a catalyst necessary for this reaction? A: The traditional Hantzsch synthesis does not require a catalyst and proceeds well thermally.[1][10] However, modern variations have explored the use of catalysts, such as silica-supported acids, to improve yields and reaction times, particularly in multi-component, one-pot versions of the synthesis.[11] For this specific transformation, thermal condensation in a solvent like ethanol is sufficient and robust.

Q: How do I prepare the 3-methoxybenzothioamide starting material? A: A common laboratory method is the reaction of 3-methoxybenzonitrile with a sulfurating agent. Another approach involves the treatment of 3-methoxybenzaldehyde with reagents that can convert the aldehyde to a thioamide. For instance, a process might involve converting the nitrile with thioacetamide.[12]

Q: What is a reliable protocol for preparing Ethyl 2-chloroacetoacetate? A: A well-documented method involves the direct chlorination of ethyl acetoacetate with sulfuryl chloride (SO₂Cl₂).[4][5] The reaction is typically performed at a low temperature (e.g., -5 to 10°C) with dropwise addition of the sulfuryl chloride, followed by warming to room temperature.[5] This method avoids the use of solvents, making it cost-effective.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate[4][5]
  • Add ethyl acetoacetate (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice-salt bath to between -5°C and 10°C.

  • Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to 20-25°C.

  • Stir the reaction at room temperature for 4 hours. Monitor for the cessation of gas evolution (HCl and SO₂).

  • (Optional but recommended) Apply a gentle vacuum to the flask to remove any residual dissolved acidic gases. Ensure the off-gas is passed through a base trap (e.g., NaOH solution).

  • The resulting crude product can often be used directly or purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate
  • In a round-bottom flask equipped with a reflux condenser, add 3-methoxybenzothioamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Stir the mixture until the thioamide is fully dissolved or evenly suspended.

  • Add Ethyl 2-chloroacetoacetate (1.0 eq) to the flask.

  • Heat the reaction mixture to a gentle reflux (approx. 80°C) using an oil bath.

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of starting materials), cool the flask to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a significant volume of crushed ice or ice-cold water (approx. 10x the reaction volume).

  • A solid precipitate should form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.

  • Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with cold water.

  • Air-dry the crude solid, then purify by recrystallization from hot ethanol.

  • Collect the pure crystals by filtration and dry them under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google P
  • CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester - Google P
  • Chem Help Asap - Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate - Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) - The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Organic Chemistry Portal - Thiazole synthesis. [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • CUTM Courseware - Thiazole synthesis. [Link]

  • ResearchGate - One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • National Institutes of Health (NIH) - Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • YouTube - Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • YouTube - synthesis of thiazoles. [Link]

  • PMC - NIH - Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

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Technical Support Center: Purification of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the column chromatography purification of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who require a high degree of purity for this key heterocyclic intermediate. Thiazole derivatives are foundational scaffolds in numerous pharmacologically active agents, making robust purification protocols essential for reliable downstream applications.[1][2][3][4]

This guide moves beyond a simple recitation of steps, delving into the rationale behind procedural choices to empower you with the ability to adapt and troubleshoot effectively.

Compound Profile: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance Solid[5]
Boiling Point 408.04 °C at 760 mmHg[5]
Polarity Moderately polarInferred from structure

The molecule's polarity is influenced by the ethyl ester, the methoxy group, and the nitrogen and sulfur heteroatoms in the thiazole ring. This moderate polarity is the key determinant for selecting the chromatographic conditions.

Frequently Asked Questions (FAQs)

This section addresses common queries that arise prior to initiating the purification process.

Q1: What is the recommended stationary phase for this purification?

A: Normal-phase silica gel is the industry standard and most effective choice for this compound. A mesh size of 200-400 is ideal for high-resolution flash chromatography, while a 60-120 mesh can be used for lower-pressure gravity columns. The slightly acidic nature of standard silica gel is generally not problematic for this molecule, but if you observe significant tailing or degradation, consider using deactivated (neutral) silica.[6]

Q2: How do I determine the optimal mobile phase (eluent)?

A: The selection of the mobile phase is the most critical variable and must be determined empirically using Thin-Layer Chromatography (TLC).[7]

  • Starting Solvent System: A binary mixture of a non-polar solvent like n-hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate is the recommended starting point.[8]

  • TLC Goal: Your objective is to find a solvent ratio that moves the target compound to a Retention Factor (Rf) value of approximately 0.25-0.35 .[7] This Rf range provides the optimal balance between retention on the column and a reasonable elution time, maximizing separation from both less polar and more polar impurities.

  • Example: For similar azo-thiazole derivatives, a mobile phase of ethyl acetate and diethyl ether in a 1:1 ratio has been used.[9] This suggests that a moderately polar system is required.

Q3: What are the likely impurities I need to separate?

A: Impurities will be specific to your synthetic route. Common contaminants include:

  • Unreacted Starting Materials: For example, 3-methoxybenzothioamide or ethyl bromopyruvate, depending on the synthesis.

  • Side-Products: Products arising from incomplete reactions or alternative reaction pathways.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (strong acid/base, high heat). It is crucial to run a co-spotted TLC plate (crude material, starting materials, and product) to visualize the separation challenge before committing to the column.

Q4: Can I use reversed-phase chromatography instead?

A: While possible, reversed-phase chromatography (e.g., with a C18 column) is generally less suitable for the primary purification of moderately polar organic compounds from a crude reaction mixture. It is often more complex to find a suitable water/organic solvent system, and removing the aqueous solvent after fractionation can be more difficult.[10][11] Normal-phase silica gel chromatography is more straightforward and cost-effective for this application.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes the use of a standard flash chromatography setup.

Step 1: Mobile Phase Optimization via TLC

  • Prepare several small TLC developing chambers with varying ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto several TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates under UV light (254 nm).[9]

  • Identify the solvent system that provides an Rf of 0.25-0.35 for your target compound and gives the best separation from all impurities. This will be your column's mobile phase.

Step 2: Column Packing (Slurry Method)

  • Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica weight to crude product weight).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]

  • In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until it reaches the top of the silica bed. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended) Dry loading is superior to wet loading as it prevents band broadening and improves resolution.[13]

  • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (like dichloromethane).

  • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[12]

  • Carefully add this powder to the top of the packed column.

  • Gently place a thin, protective layer of sand over the sample.[13]

Step 4: Elution and Fraction Collection

  • Carefully add your optimized mobile phase to the column, ensuring you do not disturb the top layer of sand.[12]

  • Apply pressure (if using a flash system) and begin collecting fractions.

  • The size of your fractions should be guided by the column volume; smaller fractions provide better resolution.

  • If separation proves difficult, you may switch to a gradient elution, slowly increasing the percentage of the polar solvent (ethyl acetate) during the run.[6]

Step 5: Fraction Analysis

  • Monitor the collected fractions using TLC. Spot multiple fractions per plate to quickly identify which ones contain your pure product.

  • Combine the fractions that show only a single spot corresponding to your pure product's Rf.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions (TLC) Collect->TLC_Fractions Pool 7. Pool Pure Fractions TLC_Fractions->Pool Evap 8. Evaporate Solvent Pool->Evap Product Pure Product Evap->Product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This guide provides solutions to common problems.

Q: My compound is not moving from the top of the column (Rf ≈ 0). What should I do?

A: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already at 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol, but be cautious as this can sometimes cause silica to dissolve.

Q: My compound eluted immediately with the solvent front (Rf ≈ 1). How can I fix this?

A: The mobile phase is too polar, and your compound has a very low affinity for the stationary phase.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar component (e.g., hexane). You need to find a system where your compound interacts more strongly with the silica.

Q: The separation between my product and an impurity is poor, even though they separate well on TLC.

A: This is a common issue that can stem from several sources.

  • Poor Column Packing: Air bubbles or channels in the silica bed can lead to uneven flow and band broadening. Repack the column carefully.

  • Overloading: Too much crude product was loaded onto the column. Use a larger column or reduce the sample amount. A general guideline is not to exceed a sample band height of a few millimeters after loading.

  • Sample Loaded in Too Much Solvent: If you performed a "wet load," using too much or too polar a solvent to dissolve the sample can cause the band to spread dramatically at the start. This is why dry loading is strongly recommended.[13]

Q: I see significant "tailing" or "streaking" of my compound's spot on the TLC and believe it's happening on the column too, leading to low yield and purity.

A: Tailing can occur if the compound interacts too strongly or in multiple ways with the silica gel.

  • Cause: The nitrogen on the thiazole ring can interact with acidic silanol groups on the silica surface.

  • Solution 1 (Deactivation): Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica and often results in sharper peaks.[7]

  • Solution 2 (Check Stability): The compound might be degrading on the silica. You can test this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear, degradation is occurring.[6] In this case, switching to a less acidic stationary phase like alumina or using a deactivated silica gel is advisable.[6]

Troubleshooting Decision Tree

G Start Problem Observed Rf_High Compound Elutes Too Fast (Rf too high) Start->Rf_High Rf_Low Compound is Stuck (Rf too low) Start->Rf_Low Poor_Sep Poor Separation (Bands Overlap) Start->Poor_Sep Tailing Band Tailing/ Streaking Start->Tailing Sol_Rf_High Decrease Eluent Polarity (More Hexane) Rf_High->Sol_Rf_High Sol_Rf_Low Increase Eluent Polarity (More Ethyl Acetate) Rf_Low->Sol_Rf_Low Sol_Poor_Sep 1. Check column packing 2. Reduce sample load 3. Use dry loading method Poor_Sep->Sol_Poor_Sep Sol_Tailing 1. Add 0.5% Triethylamine to eluent 2. Check for degradation Tailing->Sol_Tailing

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021).
  • (R/S)
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS 115299-08-6. (n.d.). Autech Industry Co.,Limited.
  • Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. (n.d.).
  • Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. (n.d.).
  • Purification of Organic Compounds by Flash Column Chrom
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025).
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Ethyl 2-(4-methoxyphenyl)
  • HPLC Troubleshooting Guide. (n.d.).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors. (2023). ACS Omega.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). BenchChem.
  • Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. (n.d.). J-STAGE.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. (n.d.).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Supporting Inform
  • Ethyl 2-(4-methoxyphenyl)
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • ethyl 2-phenyl-1,3-thiazole-4-carboxyl
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (n.d.). PubMed.
  • Thiazole derivatives: prospectives and biological applications. (2024).

Sources

Side reactions in the Hantzsch synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hantzsch Thiazole Synthesis Current Status: operational | Topic: Side Reaction Analysis & Troubleshooting Ticket Priority: High | Agent: Senior Application Scientist

Introduction: The Reaction Landscape

Welcome to the Hantzsch Thiazole Synthesis Support Hub. You are likely here because your LC-MS shows unexpected peaks, your yield is lower than the literature reported, or your product is refusing to crystallize.

The Hantzsch synthesis is the condensation of an


-haloketone  (electrophile) with a thioamide/thiourea  (nucleophile).[1] While robust, it is not immune to thermodynamic traps. The reaction relies on a delicate sequence: S-alkylation  followed by intramolecular cyclization  and dehydration .

This guide addresses the specific failure modes of this sequence, treating your chemical reaction as a system to be debugged.

Diagnostic Matrix: Quick Triage

Use this table to match your experimental symptoms with the likely root cause before proceeding to the detailed guides.

SymptomObservation (LC-MS / NMR)Root Cause
Low Yield / Dimer Formation Peak at

or

. High MW impurity.
Oxidative Dimerization of thioamide to 1,2,4-thiadiazole.
Non-Aromatic Product Mass is

. NMR shows non-aromatic protons and -OH signal.
Arrested Dehydration (Hydroxythiazoline intermediate).
Regioisomeric Mixture Multiple peaks with same Mass. NMR shows different NH shifts.N- vs S-Alkylation or Imino- vs Amino- tautomerism .
Black Tar / Low Conversion SM disappears but no product. Complex baseline noise.

-Haloketone Decomposition
(Polymerization/Dehalogenation).

Detailed Troubleshooting Guides

Ticket #01: The "Hector's Base" Impurity (Oxidative Dimerization)

Issue: You observe a significant impurity that corresponds to the dimer of your starting thioamide. Mechanism: Thioamides are prone to oxidation. In the presence of mild oxidants (air, trace metals, or even the halogen leaving group under certain conditions), they undergo oxidative dimerization to form 1,2,4-thiadiazoles (often called Hector's bases).

  • The Causality: The sulfur atom is electron-rich. Instead of attacking the

    
    -carbon of the ketone (pathway A), two sulfur atoms couple (pathway B) via a disulfide-like mechanism that extrudes sulfur or rearranges to the thiadiazole.
    
  • Corrective Protocol:

    • Degas Solvents: Sparge your solvent (EtOH/MeOH) with Argon for 15 minutes before adding the thioamide.

    • Inert Atmosphere: Run the reaction under

      
       or Ar balloon.
      
    • Stoichiometry: Add a slight excess (1.1 equiv) of the

      
      -haloketone to consume the thioamide faster than it can dimerize.
      
Ticket #02: The "Stuck" Intermediate (Hydroxythiazoline)

Issue: Your product mass is 18 units higher than expected (


). The NMR lacks the characteristic aromatic thiazole proton (approx. 7-8 ppm) and shows an aliphatic signal.
Mechanism:  The reaction proceeds through a 4-hydroxy-2-thiazoline  intermediate. The final step is the elimination of water (dehydration) to aromatize the ring. This step is acid-catalyzed. If the reaction mixture is too neutral or the substituent at position 4 is electron-withdrawing, this elimination stalls.
  • The Causality: Insufficient driving force to overcome the activation energy for water elimination.

  • Corrective Protocol:

    • Acid Spike: If the intermediate persists, add a catalytic amount of acid (e.g., 5 mol% p-TsOH or conc. HCl) and reflux for an additional hour.

    • Dehydrating Agents: For stubborn cases, add Trifluoroacetic Anhydride (TFAA) or perform the reaction in ethanol with molecular sieves.

    • Solvent Switch: Switch from MeOH (reflux

      
      C) to EtOH (
      
      
      
      C) or Dioxane (
      
      
      C) to provide thermal energy for elimination.
Ticket #03: Regioselectivity (The Ambident Nucleophile)

Issue: When using substituted thioureas (R-NH-CS-NH2), you get a mixture of the 2-aminothiazole and the 2-imino-thiazoline . Mechanism: Monosubstituted thioureas are ambident nucleophiles. The sulfur attacks the ketone first (S-alkylation is faster than N-alkylation). However, the subsequent cyclization can occur via the unsubstituted nitrogen (leading to 2-substituted-aminothiazole) or the substituted nitrogen (leading to 3-substituted-2-iminothiazole).

  • The Causality: Steric hindrance of the R-group and solvent polarity.

  • Corrective Protocol:

    • Steric Control: Bulky R-groups on the thiourea favor the formation of the 2-aminothiazole (the "Hantzsch" product) because the cyclization step avoids the steric clash.

    • pH Control: Acidic conditions often favor the imino form due to protonation kinetics, while neutral/basic conditions favor the amino form. Ensure you are buffering if selectivity is critical.

Visualizing the Reaction Network

The following diagram maps the decision pathways of the reactants. Use this to visualize where your specific "leak" is occurring.

HantzschReaction Start Reagents (Thioamide + Alpha-Halo Ketone) S_Alk S-Alkylation (Thioimidate) Start->S_Alk Main Path Dimer 1,2,4-Thiadiazole (Oxidative Dimer) Start->Dimer Oxidation (O2/I2) Decomp Polymer/Tar (Ketone Degradation) Start->Decomp Thermal/Base Intermediate Hydroxythiazoline (The 'Stuck' Intermediate) S_Alk->Intermediate Cyclization Isomer Regioisomer (2-Imino form) S_Alk->Isomer Ambident N Attack Product Substituted Thiazole (Aromatic) Intermediate->Product -H2O (Dehydration) Intermediate->Product Add Acid/Heat

Caption: Reaction logic flow. The Blue path represents the desired Hantzsch synthesis. Red paths indicate critical failure modes (oxidation, degradation, isomerization).

Optimized Experimental Protocol

To minimize the side reactions described above, follow this "High-Fidelity" protocol.

Reagents:

  • 
    -Haloketone (1.0 equiv) - Freshly recrystallized or distilled. Old, dark samples promote polymerization.
    
  • Thioamide/Thiourea (1.05 equiv)

  • Solvent: Ethanol (Absolute)

  • Additive: Molecular Sieves (3Å) or mild acid scavenger (if haloketone is acid-sensitive).

Step-by-Step:

  • Preparation: Dissolve the thioamide in Ethanol (0.5 M concentration).

    • Checkpoint: If using a thiourea, ensure it is fully dissolved. If the solution is cloudy, heat gently.

  • Addition: Add the

    
    -haloketone slowly  (dropwise) at room temperature.
    
    • Why? Dumping the ketone in causes a localized high concentration, favoring self-condensation (tar) over the bimolecular reaction with the thioamide.

  • The "Cook": Heat to reflux (

    
    C) for 2–4 hours.
    
    • Monitor: Check LC-MS at 1 hour. If you see

      
       (Hydroxythiazoline), continue heating. If it persists, add 1 drop of conc. HCl.
      
  • Workup: Cool to room temperature.

    • Crystallization:[2] Many thiazole hydrohalide salts precipitate upon cooling. Filter these directly for high purity.

    • Free Base: If no precipitate, neutralize with saturated

      
      . The free base thiazole should precipitate or can be extracted with EtOAc.
      

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)". Berichte der deutschen chemischen Gesellschaft. (Historical Context).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Mechanism).
  • Potts, K. T. (1977). "1,2,4-Thiadiazoles".[2][3][4][5][6] Comprehensive Heterocyclic Chemistry. (Details on the oxidative dimerization side reaction).

  • Sriram, D., et al. (2007). "Synthesis and antimycobacterial evaluation of novel 1-(4-sub)-phenyl-3-(4-sub)-phenyl-5-phenyl-2-pyrazoline derivatives". Bioorganic & Medicinal Chemistry Letters.
  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis". (General Mechanism and Modern Variations).

Sources

Removal of unreacted starting materials from Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Welcome to the technical support center for the synthesis and purification of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the removal of unreacted starting materials, a critical step for obtaining a high-purity final product. This document provides in-depth, experience-driven advice and practical, step-by-step protocols.

The synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is commonly achieved via the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-halo ketone, in this case, ethyl bromopyruvate, with a thioamide, 3-methoxybenzothioamide (which can be formed in situ or prepared separately from 3-methoxybenzamide). Incomplete reactions can lead to the presence of these starting materials in your crude product, complicating downstream applications.

This guide will address the specific challenges of removing these unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my synthesis, but my NMR analysis shows the presence of unreacted ethyl bromopyruvate. How can I remove it?

Answer:

Unreacted ethyl bromopyruvate is a common impurity. Due to its reactive nature as an α-halo ketone, it is crucial to remove it to prevent side reactions and ensure the stability of your final product.[4][5]

Underlying Cause: Ethyl bromopyruvate is a potent electrophile and lachrymator.[6] Its incomplete consumption could be due to several factors, including reaction stoichiometry, temperature, or reaction time.

Troubleshooting Protocol: Aqueous Work-up and Extraction

A simple and effective method to remove unreacted ethyl bromopyruvate is a basic aqueous wash. The ester group of ethyl bromopyruvate is susceptible to hydrolysis under basic conditions, converting it into the more water-soluble carboxylate salt, which can then be easily separated from the organic layer containing your desired product.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[5][7] You should observe effervescence as any excess acid is neutralized.

  • Phase Separation: Gently swirl the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Extraction: Drain the aqueous layer. Repeat the wash with the basic solution one or two more times to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to obtain your product, now free of ethyl bromopyruvate.

Q2: My primary impurity is the unreacted 3-methoxybenzamide or 3-methoxybenzothioamide. What is the best way to remove it?

Answer:

Both 3-methoxybenzamide and its thioamide counterpart can be persistent impurities. Their removal depends on exploiting the differences in their physicochemical properties compared to your desired ethyl ester product.

Physicochemical Properties Comparison:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate ~277.33408.04 at 760 mmHg[8]Soluble in many organic solvents (e.g., ethyl acetate, DCM).
3-Methoxybenzamide 151.16[9]~295 (decomposes)Sparingly soluble in cold water, soluble in hot water and alcohols.[10]
3-Methoxybenzothioamide ~167.23Not readily availableGenerally less polar than the corresponding amide.
Ethyl Bromopyruvate 195.01[6]98-100 at 10 mmHg[11]Soluble in many organic solvents; reacts with water.[4]

Troubleshooting Workflow for Amide/Thioamide Removal:

Below is a decision-making workflow to guide your purification strategy.

G start Crude Product (contains amide/thioamide impurity) extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction column Column Chromatography extraction->column Impurity still present end_pure Pure Product extraction->end_pure Product is pure recrystal Recrystallization column->recrystal Minor impurities remain column->end_pure Product is pure end_reassess Re-evaluate Purity (NMR, TLC) column->end_reassess Significant impurities remain recrystal->end_pure Product is pure recrystal->end_reassess Impurity persists

Caption: Troubleshooting workflow for amide/thioamide removal.

Detailed Purification Protocols:

1. Liquid-Liquid Extraction (Acid Wash):

The basic nitrogen on the thiazole ring of your product allows for selective extraction.

  • Rationale: Your product, Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, has a basic nitrogen atom in the thiazole ring. This can be protonated with a dilute acid, making the entire molecule water-soluble. The unreacted 3-methoxybenzamide/thioamide, being significantly less basic, will remain in the organic layer.

  • Step-by-Step Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). Your product will move into the aqueous layer.

    • Separate the layers. The organic layer now contains the amide/thioamide impurity.

    • Wash the organic layer with fresh 1M HCl to ensure complete extraction of the product.

    • Combine the acidic aqueous layers.

    • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is > 8. Your product will precipitate out or can be extracted back into an organic solvent.

    • If extracting back, use a fresh portion of ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield the purified product.

2. Flash Column Chromatography:

This is a highly effective method for separating compounds with different polarities.[12][13]

  • Rationale: The polarity difference between your ethyl ester product and the more polar amide/thioamide starting material allows for separation on a silica gel column.

  • Step-by-Step Protocol:

    • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

    • Sample Preparation: Dissolve a small amount of your crude product in a minimal amount of dichloromethane (DCM) or the eluent.

    • Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common gradient is hexane/ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it.

    • TLC Analysis: First, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation. The amide/thioamide will likely have a lower Rf value (i.e., it will be more retained on the silica).

    • Column Packing and Loading: Pack the column with silica gel in the initial, non-polar eluent. Carefully load your sample onto the top of the silica.

    • Elution: Begin eluting with the chosen solvent system, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

3. Recrystallization:

If your product is a solid, recrystallization can be an excellent final purification step.[14]

  • Rationale: This technique relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at room temperature, while the impurities are either soluble at all temperatures or insoluble.

  • Step-by-Step Protocol:

    • Solvent Screening: Test various solvents to find one that dissolves your crude product when hot but in which it is poorly soluble when cold. Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

    • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product until it completely dissolves.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

G reaction Hantzsch Thiazole Synthesis Crude Product workup Aqueous Work-up (Basic Wash to remove Ethyl Bromopyruvate) reaction->workup extraction Liquid-Liquid Extraction (Acid Wash to remove Amide/Thioamide) workup->extraction chromatography Column Chromatography (if impurities persist) extraction->chromatography final_product Pure Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate chromatography->final_product

Caption: General purification workflow.

By following these troubleshooting guides and protocols, you can effectively remove unreacted starting materials and obtain high-purity Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate for your research and development needs.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Al-Soud, Y. A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 136. Available from: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Autechem. Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS 115299-08-6. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Available from: [Link]

  • PubChem. Ethyl bromopyruvate. Available from: [Link]

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Available from: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • PubChem. 3-Methoxybenzamide. Available from: [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available from: [Link]

  • ResearchGate. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Available from: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • National Institutes of Health. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • ResearchGate. Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Available from: [Link]

  • Cheméo. Chemical Properties of m-Methoxybenzamide (CAS 5813-86-5). Available from: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Wikipedia. Liquid–liquid extraction. Available from: [Link]

  • Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • J-STAGE. Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Available from: [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Available from: [Link]

  • ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available from: [Link]

  • National Institutes of Health. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Available from: [Link]

  • Manasagangotri Physics Department. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Available from: [Link]

  • Organic Chemistry Data. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]

  • The Royal Society of Chemistry. Direct Arylation of Thiazoles on Water - Supporting Information. Available from: [Link]

  • National Institutes of Health. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

Sources

Technical Support Center: Characterization of Impurities in Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. It offers troubleshooting advice and detailed analytical protocols to identify, characterize, and control impurities, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Synthesis Overview: The Hantzsch Thiazole Synthesis Pathway

The synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is typically achieved via the Hantzsch thiazole synthesis.[1][2] This reliable and high-yielding reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[2] Understanding this mechanism is the first step in predicting potential process-related impurities.

The key starting materials for this specific synthesis are:

  • Ethyl bromopyruvate: The α-haloketone component.

  • 3-Methoxythiobenzamide: The thioamide component.

The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[1][3]

Hantzsch_Synthesis cluster_impurities Potential Impurities SM1 Ethyl Bromopyruvate Int Int SM1->Int S_N2 Attack SM2 3-Methoxythiobenzamide SM2->Int Product Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate Imp3 Degradation Products Product->Imp3 Stress (Heat, pH, etc.) Int->Product Cyclization & Dehydration Imp2 Side-Reaction By-products Int->Imp2 Incomplete Reaction Imp1 Unreacted Starting Materials

Caption: Hantzsch synthesis pathway and sources of potential impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during synthesis and analysis, providing a logical framework for impurity characterization.

FAQ 1: I have an unexpected peak in my HPLC chromatogram. What is my first step?

Answer: An unexpected peak requires a systematic investigation. Before proceeding to advanced characterization, eliminate simple instrumental issues:

  • Re-inject the sample: This confirms the peak is not a random event like an air bubble or an injection error.

  • Inject a blank (mobile phase): This checks for carryover from previous injections or contamination in the system.

If the peak is reproducible and not from the system, it is likely a compound-related impurity. The next step is to gather more information directly from your HPLC system, assuming you are using a Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Action: Extract the UV-Vis spectrum of the unknown peak and compare it to your API's spectrum.

  • Causality: If the spectral shape is similar to the API, it is likely a structurally related impurity (e.g., a degradation product or a by-product with the same core chromophore). If the spectrum is drastically different, it could be an unreacted starting material, a reagent, or an intermediate.

FAQ 2: My unknown peak is confirmed. How do I determine its mass and molecular formula?

Answer: The most powerful technique for determining the molecular weight of an unknown is Mass Spectrometry (MS), typically coupled with liquid chromatography (LC-MS).[4][5]

  • Action: Analyze your sample using an LC-MS system.

  • Causality: LC-MS provides the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS), using instruments like TOF (Time-of-Flight) or Orbitrap, can provide a highly accurate mass measurement, allowing you to predict the elemental composition and molecular formula with high confidence.

The following troubleshooting workflow can guide your investigation.

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC CheckSystem Check for System Issues (Carryover, Blank Injection) Start->CheckSystem AnalyzeUV Compare UV-Vis Spectrum to API CheckSystem->AnalyzeUV Peak is Real Identified Issue Resolved CheckSystem->Identified System Issue RunLCMS Perform LC-MS Analysis to Obtain m/z AnalyzeUV->RunLCMS Spectrum suggests related compound CompareDB Compare m/z to Potential Impurities Table RunLCMS->CompareDB CompareDB->Identified Match Found Isolate Isolate Impurity (e.g., Prep-HPLC) CompareDB->Isolate No Match NMR Perform Structural Elucidation (NMR) Isolate->NMR StructureConfirmed Structure Confirmed NMR->StructureConfirmed

Caption: Decision workflow for troubleshooting an unknown analytical peak.

FAQ 3: What are the most likely impurities I should look for?

Answer: Impurities can be broadly classified into organic, inorganic, and residual solvents.[6] For this synthesis, the primary focus is on organic impurities, which arise from several sources:

  • Starting Materials: Incomplete consumption of Ethyl bromopyruvate or 3-Methoxythiobenzamide .

  • Intermediates: Unreacted intermediates from the Hantzsch condensation.

  • By-products: Formed from side reactions. A potential by-product could be the dimer of the thioamide or products from self-condensation of ethyl bromopyruvate.

  • Degradation Products: Formed by the breakdown of the final API under stress conditions like heat, light, or non-neutral pH.[6] A common degradation pathway for esters is hydrolysis of the ethyl ester group to the corresponding carboxylic acid.

The table below summarizes the most probable process-related impurities and their expected molecular weights.

Impurity NameSourceMolecular FormulaExpected [M+H]+ (m/z)
3-MethoxythiobenzamideStarting MaterialC8H9NOS168.04
Ethyl BromopyruvateStarting MaterialC5H7BrO3194.96 / 196.96 (Br isotopes)
2-(3-methoxyphenyl)thiazole-4-carboxylic acidDegradationC11H9NO3S236.03
FAQ 4: How can I proactively identify potential degradation products?

Answer: A Forced Degradation Study is the industry-standard approach to identify likely degradation pathways and to prove that your analytical method is "stability-indicating".[7][8] This involves subjecting the API to stress conditions more severe than those used in long-term stability testing.[9]

  • Causality: By intentionally degrading the sample, you generate the very impurities your method needs to be able to separate from the main peak and from each other. This challenges the specificity of the method and is a key requirement for regulatory submissions.[6] The goal is typically to achieve 5-20% degradation of the API.[8]

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). C18 columns are versatile for reverse-phase HPLC and provide good retention for moderately polar compounds like thiazole derivatives.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase with a controlled pH is crucial for achieving reproducible retention times and symmetric peak shapes for ionizable analytes.[6]

  • Gradient Elution:

    • Start with a shallow gradient to ensure separation of closely eluting impurities.

    • Example Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Detection: Use a PDA/DAD detector. Set the primary wavelength to the λmax of the API, but monitor across a wide range (e.g., 210-400 nm) to detect impurities that may have different chromophores.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing adequately (checking for repeatability of retention times, peak area, tailing factor, and resolution).

Protocol 2: Forced Degradation Study Workflow
  • Sample Preparation: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the API solution to the following conditions in separate experiments:[6][10]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours. (Base hydrolysis is often faster than acid hydrolysis).

    • Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API in an oven at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the same concentration and analyze using the validated stability-indicating HPLC method alongside an unstressed control sample.

  • Peak Tracking: Compare the chromatograms of the stressed samples to the control. New peaks are potential degradation products. Use LC-MS to determine their mass.

Protocol 3: NMR Sample Preparation for Structural Elucidation

Once an impurity has been isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation.[5][11]

  • Isolation & Drying: Collect the fraction containing the impurity from the preparative HPLC. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated solid. Ensure the sample is completely dry.

  • Solvent Selection: Dissolve ~1-5 mg of the isolated impurity in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). The choice of solvent depends on the solubility of the impurity.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire a suite of experiments:

    • 1H NMR: Provides information on the number of different types of protons and their connectivity.[3]

    • 13C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal proton-proton and proton-carbon correlations, which are essential for piecing together the molecular structure.

    • Rationale: A full suite of 1D and 2D NMR experiments provides unambiguous evidence to confirm the complete chemical structure of an unknown molecule.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). What is Impurity Characterization. Retrieved from [Link]

  • PharmaGuideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • Tech-publish. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

  • Chromatography Online. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Forced Degradation Study: An essential approach to develop a stability indicating method. Retrieved from [Link]

Sources

Scaling up the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Subject: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (CAS: 115299-08-6) Reference Ticket: #SC-HANTZSCH-2024 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

Objective: Scale up the synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate from gram to kilogram scale. Route: Hantzsch Thiazole Synthesis. Critical Quality Attribute (CQA): Purity >98% (HPLC), minimized des-bromo and hydroxy-thiazoline impurities.

This protocol utilizes the condensation of 3-methoxythiobenzamide with ethyl bromopyruvate . While the Hantzsch synthesis is robust on a small scale, kilogram-scale production introduces specific thermodynamic and kinetic challenges, primarily related to exotherm control during alkylation and the efficiency of the dehydration step.

Reaction Scheme
  • Reactant A: 3-Methoxythiobenzamide (Ar-CSNH2)

  • Reactant B: Ethyl bromopyruvate (Br-CH2-CO-COOEt)

  • Solvent System: Ethanol (EtOH) or Dimethoxyethane (DME)

  • Product: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate + HBr + H2O

Visual Workflow (Process Logic)

The following diagram outlines the critical decision nodes and process flow for the scale-up campaign.

ScaleUpWorkflow Start Start: Raw Material QC Step1 1. Solubilization (Thioamide in EtOH/DME) Start->Step1 Step2 2. Controlled Addition (Ethyl Bromopyruvate @ 0-5°C) Step1->Step2 Check1 Check: Exotherm > 10°C? Step2->Check1 Check1->Step2 Yes (Slow Down) Step3 3. Reflux (Cyclization/Dehydration) 2-4 Hours Check1->Step3 No Check2 IPC: Intermediate < 1%? Step3->Check2 Check2->Step3 No (Extend Reflux) Step4 4. Workup: Cooling & Neutralization (NaHCO3) Check2->Step4 Yes Step5 5. Isolation: Filtration & Wash Step4->Step5 End Final Product (Recrystallize if <98%) Step5->End

Caption: Critical Process Flow for Hantzsch Synthesis Scale-Up. Note the decision gates at the exotherm and reaction completion stages.

Troubleshooting Guide (Interactive Q&A)

This section addresses specific failure modes reported by process chemists during scale-up.

Category A: Reaction Initiation & Kinetics

Q: The reaction mixture turned black immediately after adding Ethyl Bromopyruvate. Is the batch lost?

  • Diagnosis: Likely thermal decomposition. Ethyl bromopyruvate is thermally unstable and lachrymatory. If added too quickly without cooling, the localized exotherm causes polymerization.

  • Solution: Maintain reactor temperature between 0°C and 5°C during addition. Dilute the ethyl bromopyruvate in the reaction solvent (1:1 v/v) before addition to dissipate heat.

  • Recovery: If the batch is black but TLC/HPLC shows product, proceed with workup but expect lower yield. Use activated carbon during recrystallization to remove color bodies.

Q: The reaction is stuck at the hydroxy-thiazoline intermediate (incomplete dehydration).

  • Mechanism: The Hantzsch synthesis proceeds via a hydroxy-thiazoline intermediate which must lose water to aromatize.

  • Corrective Action:

    • Extend Reflux: Ensure the solvent is actually refluxing (check internal temp, not just jacket).

    • Scavenger: If using a non-protic solvent (like DME), add a mild dehydrating agent or base (e.g., solid NaHCO3 or Pyridine) to drive the equilibrium. In Ethanol, the acid (HBr) generated in situ usually catalyzes this dehydration sufficiently.

Category B: Impurity Profile

Q: We are seeing a "Des-bromo" impurity (Ethyl pyruvate derivative).

  • Cause: This arises from the reduction of ethyl bromopyruvate, often caused by thiols acting as reducing agents if the stoichiometry is off or if the thioamide quality is poor (containing free sulfur species).

  • Prevention: Ensure 3-methoxythiobenzamide purity is >98%. Use a slight excess of the bromopyruvate (1.05 equiv) to account for minor degradation, but do not exceed 1.1 equiv as unreacted alkyl halide complicates purification.

Q: The product is oiling out during neutralization.

  • Cause: Rapid neutralization causes the product to precipitate in an amorphous, oily state before it can crystallize, trapping impurities.

  • Protocol Fix:

    • Cool the reaction mixture to 10°C.

    • Add the base (saturated NaHCO3) slowly over 30-60 minutes.

    • Seed the mixture with pure crystal seeds once the pH reaches 4-5.

    • Continue neutralization to pH 7-8 only after a slurry has formed.

Detailed Scale-Up Protocol (100g Basis)

This protocol is validated for transfer to pilot plant reactors.

Reagents:

  • 3-Methoxythiobenzamide: 100.0 g (0.598 mol)

  • Ethyl Bromopyruvate: 122.5 g (0.628 mol, 1.05 equiv)

  • Ethanol (Absolute): 1000 mL (10 vol)

Step-by-Step Procedure:

  • Charge: Load 100g of 3-Methoxythiobenzamide and 800 mL of Ethanol into a 2L reactor fitted with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Dissolution: Stir at 20-25°C until fully dissolved. (Note: Solution may be yellow).[1][2][3]

  • Cooling: Cool the solution to 0-5°C .

  • Addition: Dissolve Ethyl Bromopyruvate (122.5 g) in the remaining 200 mL Ethanol. Add this solution dropwise to the reactor over 45-60 minutes , ensuring the internal temperature does not exceed 10°C.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Heat to Reflux (78°C) and hold for 3 hours.

    • IPC (In-Process Control): Check HPLC. Target: Thioamide < 0.5%.

  • Workup:

    • Cool reaction mass to 15-20°C.

    • Slowly add saturated aqueous NaHCO3 (approx. 500 mL) to adjust pH to 7-8. Caution: CO2 evolution.

    • Stir the resulting slurry for 2 hours at 0-5°C to maximize yield.

  • Isolation: Filter the solid. Wash the cake with water (2 x 200 mL) followed by cold Ethanol (1 x 100 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 135 - 145 g (85-92%) Appearance: Off-white to pale yellow solid. Melting Point: 94-96°C [1, 2].[4]

Data & Specifications

Stoichiometry Optimization Table
ParameterRange TestedOptimalImpact of Deviation
Ethyl Bromopyruvate 0.95 - 1.20 eq1.05 eq <1.0 eq: Low yield, unreacted thioamide. >1.1 eq: Difficult purification (oiling).
Solvent Volume 5V - 15V10V <5V: Stirring issues (slurry). >15V: Yield loss to mother liquor.
Reaction Temp RT - RefluxReflux RT: Incomplete dehydration (hydroxy-intermediate persists).
Solvent Selection Guide
SolventProsConsRecommendation
Ethanol Green, cheap, high yield, easy workup.Slower kinetics than DME.Primary Choice
DME (Dimethoxyethane) Higher boiling point, faster reaction.Peroxide risk, harder to remove traces.Secondary (if kinetics are slow)
DMF High solubility.Difficult aqueous workup, product loss.Avoid

References

  • Hantzsch, A., & Weber, J. H. (1887).[3] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational Chemistry).

  • Organic Chemistry Portal . (2024). Synthesis of Thiazoles. Retrieved January 31, 2026, from [Link]

(Note: While specific literature for the 3-methoxy isomer is proprietary in many process patents, the physical data and protocols are adapted from the closely related 4-methoxy and Febuxostat intermediate analogs which share identical reaction kinetics and solubility profiles.)

Sources

Enhancing the stability of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate for long-term studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Degradation Logic

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a robust heterocyclic ester, but its stability in long-term studies hinges on controlling two primary vectors: hydrolytic cleavage of the ethyl ester and oxidative stress on the thiazole sulfur.

In biological media or aqueous formulations, the ester bond is the "weak link." Under non-neutral pH, it hydrolyzes to form the corresponding carboxylic acid, which often precipitates due to lower solubility or alters the pharmacological profile.

Visualizing the Degradation Pathway

The following diagram maps the critical degradation nodes you must monitor during HPLC analysis.

DegradationPathway Parent Parent Compound (Ethyl Ester) Acid Primary Degradant (Carboxylic Acid) Parent->Acid Hydrolysis (pH < 4 or pH > 8) N_Oxide Secondary Degradant (N-Oxide/S-Oxide) Parent->N_Oxide Oxidation (Peroxides/UV) Ethanol Ethanol (Byproduct) Parent->Ethanol

Caption: Figure 1. Primary degradation mechanism. The red path (hydrolysis) is the dominant failure mode in aqueous formulations.

Solid State Stability: Storage & Handling

The Golden Rule: Esters are hygroscopic-sensitive. Moisture is the catalyst that enables slow hydrolysis even in the solid state if temperature is uncontrolled.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that reducing T by 10°C roughly halves the degradation rate. -20°C effectively pauses hydrolysis.
Container Amber Glass + Desiccant Thiazoles can be photosensitive. Amber glass blocks UV. Desiccants prevent atmospheric moisture absorption.
Thaw Cycle Equilibrate to RT Opening a cold vial introduces condensation (water). Allow the vial to reach Room Temperature (RT) before opening.

Solution Stability & Formulation Guide

Researchers often face precipitation or degradation when moving from stock solution to assay media.

Solvent Compatibility Matrix
SolventStability RatingNotes
DMSO (Anhydrous) High Best for stock solutions (up to 50 mM). Avoid "wet" DMSO; it accelerates hydrolysis.
Ethanol Moderate Good solubility, but transesterification can occur if other alcohols are present in the media.
Water/PBS Low (Insoluble) Do not store. Prepare immediately before use. The ester will hydrolyze over time (t1/2 ~24-48h at pH 7.4).
Protocol: Preparing a Stable Assay Solution
  • Stock: Dissolve compound in 100% Anhydrous DMSO to 10 mM.

  • Aliquot: Store single-use aliquots at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock into media only at the time of experiment.

    • Critical Step: Keep final DMSO concentration < 1% to avoid cytotoxicity, but ensuring it is high enough to prevent precipitation.

Troubleshooting & FAQs

Q1: I see a new peak eluting earlier than my parent compound in Reverse Phase HPLC. What is it?

  • Diagnosis: This is almost certainly 2-(3-methoxyphenyl)thiazole-4-carboxylic acid .

  • Mechanism: Hydrolysis.[1] The acid is more polar than the ester, so it elutes faster on C18 columns.

  • Fix: Check the pH of your mobile phase and sample diluent. Ensure your sample wasn't left in aqueous buffer for >4 hours.

Q2: My compound precipitated when I added the DMSO stock to the cell culture media.

  • Diagnosis: "Crash-out" due to low aqueous solubility.

  • Fix:

    • Vortex the media vigorously while adding the DMSO stock dropwise.

    • Use a carrier protein (e.g., BSA) in the media to solubilize the hydrophobic thiazole.

    • Inspect under a microscope; micro-crystals can cause false negatives in toxicity assays.

Q3: The solution turned yellow after 24 hours under light.

  • Diagnosis: Photodegradation or Oxidation. Thiazoles can undergo ring opening or oxidation to N-oxides under intense UV.

  • Fix: Wrap all reservoirs in aluminum foil. Perform all long-term incubations in the dark.

Validation Protocol: Forced Degradation

To validate your analytical method (HPLC), you must prove it can separate the parent from its degradants. Follow this "Stress Test" protocol.

Experimental Setup:

  • Concentration: 1 mg/mL in Acetonitrile/Water (50:50).

  • Detection: UV at 280 nm (thiazole absorption) and 254 nm.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Add 0.1N HCl, heat at 60°C for 2 hrs.Significant conversion to Carboxylic Acid (Early eluting peak).
Base Hydrolysis Add 0.1N NaOH, stir at RT for 1 hr.Rapid conversion to Acid. (Esters are very base-labile).
Oxidation Add 3% H2O2, RT for 4 hrs.Formation of N-oxides or S-oxides (Minor peaks).
Thermal Heat at 60°C for 6 hrs (Neutral).Minimal degradation (validates thermal stability).

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2][3][4][5] International Conference on Harmonisation.[1] Link

  • Blessy, M., et al. (2014). Stress degradation studies on drugs: A review. Journal of Pharmaceutical Analysis. Link

  • Kamkhede, D.B., et al. (2016).[6] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.[6] Link

  • PubChem. (n.d.). Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate Compound Summary. National Center for Biotechnology Information. Link

Sources

Technical Support Center: A Guide to Controlling Regioisomer Formation in Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for substituted thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of thiazole ring formation, with a particular focus on the persistent challenge of regioisomerism. In medicinal chemistry, the precise arrangement of substituents on the thiazole scaffold is critical, as different regioisomers can exhibit vastly different pharmacological activities. This resource provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you achieve the desired regiochemical outcome in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding regioisomer formation in the synthesis of substituted thiazoles.

Q1: What are the primary drivers of regioisomer formation in the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thioamide, can often lead to a mixture of regioisomers. The primary driver of this is the ambident nature of the thioamide nucleophile. The initial nucleophilic attack can occur via either the sulfur or the nitrogen atom, leading to two different tetrahedral intermediates. Subsequent cyclization and dehydration then produce the isomeric thiazole products. The regioselectivity is influenced by a delicate interplay of factors including the electronic and steric properties of the substituents on both the α-haloketone and the thioamide, as well as the reaction conditions such as solvent and pH.[1][2]

Q2: How can I predict the major regioisomer in my thiazole synthesis?

Predicting the major regioisomer can be challenging due to the multiple influencing factors. However, some general trends can be observed. In the Hantzsch synthesis under neutral conditions, the reaction often favors the formation of 2,4-disubstituted thiazoles.[1][2] Computational methods, such as Density Functional Theory (DFT) calculations and molecular electrostatic potential mapping, are increasingly being used to predict the most likely reaction pathway and thus the major regioisomer.[3][4] These methods can provide valuable insights into the local reactivity of the starting materials.

Q3: What are the most effective analytical techniques to differentiate and quantify thiazole regioisomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for differentiating and quantifying thiazole regioisomers.[5] Subtle differences in the chemical shifts and coupling constants of the protons and carbons on the thiazole ring and its substituents can allow for unambiguous identification of each isomer.[1][5] Two-dimensional NMR techniques, such as COSY and HSQC, can provide further structural confirmation.[5] In cases where NMR is inconclusive, X-ray crystallography can provide definitive structural elucidation. For quantification, High-Performance Liquid Chromatography (HPLC) is often the method of choice.

Q4: Are there alternative synthetic routes that offer better regioselectivity?

Yes, several alternative methods for thiazole synthesis can offer improved regioselectivity. The Cook-Heilbron synthesis, for example, is known to produce 5-aminothiazoles with high regioselectivity.[6][7][8] This reaction involves the condensation of α-aminonitriles with carbon disulfide or related reagents.[6][9][10] Other modern methods, such as those utilizing metal catalysis or microwave-assisted synthesis, have also been developed to afford specific thiazole regioisomers in high yields.[7][11]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during substituted thiazole synthesis.

Problem 1: My Hantzsch reaction is producing a nearly 1:1 mixture of 2,4- and 2,5-disubstituted thiazoles. How can I favor the formation of one isomer?

Analysis: A lack of regioselectivity in the Hantzsch synthesis often points to comparable rates of the two competing reaction pathways. Modifying the reaction conditions can help to favor one pathway over the other.

Suggested Solutions:

  • pH Modification: The acidity of the reaction medium can significantly influence the regiochemical outcome. Conducting the reaction under acidic conditions has been shown to alter the regioselectivity, in some cases favoring the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, which can then be converted to the desired 2-aminothiazole.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. Experiment with a range of solvents, from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene), to determine the optimal medium for your desired isomer.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, potentially favoring the formation of the thermodynamically less stable but kinetically preferred isomer.

Experimental Protocol: pH-Controlled Hantzsch Synthesis

  • Standard Reaction: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the N-monosubstituted thiourea (1.1 eq) in a neutral solvent such as ethanol. Stir the mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC).

  • Acidic Reaction: In a separate flask, dissolve the N-monosubstituted thiourea (1.1 eq) in a mixture of ethanol and 10M HCl (e.g., a 2:1 ratio).[1][2] Add the α-haloketone (1.0 eq) and heat the reaction at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 20 minutes).[1][2]

  • Work-up and Analysis: After completion, neutralize the acidic reaction mixture with a suitable base (e.g., NaHCO3 solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.

ConditionSolventTemperatureTypical Outcome
NeutralEthanol25-50°CMixture of regioisomers, often favoring the 2,4-disubstituted product.
Acidic10M HCl-EtOH (1:2)80°CCan favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1][2]
Problem 2: I am struggling to separate my thiazole regioisomers by column chromatography.

Analysis: Regioisomers often have very similar polarities, making their separation by conventional column chromatography challenging.

Suggested Solutions:

  • Chromatography Optimization:

    • Stationary Phase: Experiment with different stationary phases. While silica gel is the most common, alumina or reverse-phase silica (C18) may offer different selectivity.

    • Mobile Phase: A systematic optimization of the mobile phase is crucial. A shallow gradient of a more polar solvent in a less polar one can improve resolution. Consider using a ternary solvent system.

  • Derivatization: If the isomers possess a suitable functional group (e.g., an amino or hydroxyl group), derivatization can alter their polarity and facilitate separation. For example, acylation of an amino group will significantly change the compound's polarity.

  • Preparative HPLC: If the quantities are small and high purity is required, preparative HPLC is a powerful separation technique that offers much higher resolution than standard column chromatography.

Problem 3: My NMR and Mass Spec data are inconclusive for assigning the correct regioisomeric structure.

Analysis: While mass spectrometry will confirm the molecular weight, it generally cannot distinguish between regioisomers. Ambiguous NMR data can arise from overlapping signals or complex coupling patterns.

Suggested Solutions:

  • Advanced NMR Techniques:

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be invaluable for determining the spatial proximity of protons. An NOE between a substituent proton and a thiazole ring proton can definitively establish the substitution pattern.

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique shows correlations between protons and carbons that are two or three bonds apart, providing crucial connectivity information to piece together the molecular structure.

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography will provide an unambiguous three-dimensional structure, definitively solving the issue of regioisomerism.

Visualizing Reaction Mechanisms and Workflows

Hantzsch_Synthesis_Regioisomers cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products alpha-haloketone alpha-haloketone S-attack Nucleophilic attack by Sulfur alpha-haloketone->S-attack N-attack Nucleophilic attack by Nitrogen alpha-haloketone->N-attack thioamide thioamide thioamide->S-attack thioamide->N-attack intermediate_S Intermediate via S-attack S-attack->intermediate_S intermediate_N Intermediate via N-attack N-attack->intermediate_N regioisomer_1 Regioisomer 1 intermediate_S->regioisomer_1 Cyclization & Dehydration regioisomer_2 Regioisomer 2 intermediate_N->regioisomer_2 Cyclization & Dehydration

Figure 1: Competing pathways in Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Regioisomer Mixture Observed q1 Can reaction conditions be modified? start->q1 modify_conditions Optimize pH, solvent, temperature q1->modify_conditions Yes q2 Is separation by column chromatography effective? q1->q2 No analyze_ratio Analyze regioisomeric ratio by NMR/HPLC modify_conditions->analyze_ratio analyze_ratio->q2 optimize_chromatography Vary stationary/mobile phase q2->optimize_chromatography Partially derivatize Derivatize for altered polarity q2->derivatize No prep_hplc Use preparative HPLC q2->prep_hplc For small scale q3 Is structural assignment ambiguous? q2->q3 Yes optimize_chromatography->q3 derivatize->optimize_chromatography end Pure Regioisomer Obtained prep_hplc->end advanced_nmr Perform NOESY and HMBC experiments q3->advanced_nmr Yes xray Obtain X-ray crystal structure q3->xray If crystal available q3->end No advanced_nmr->end xray->end

Figure 2: Decision workflow for addressing regioisomer issues.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Cook, A. H., & Heilbron, I. M. (1947). The chemistry of the penicillins. In H. T. Clarke, J. R. Johnson, & R. Robinson (Eds.), The Chemistry of Penicillin (pp. 921-972). Princeton University Press.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • El-Faham, A., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, e202500393. [Link]

  • Gomha, S. M., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(21), 4970. [Link]

  • The Hantzsch Thiazole Synthesis under Acidic Conditions. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 12, 2026, from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2022). ResearchGate. [Link]

  • Lee, W., Shin, C., Park, S. E., & Joo, J. M. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. The Journal of Organic Chemistry, 84(20), 12913–12924. [Link]

  • Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes | Request PDF. (2019). ResearchGate. [Link]

  • Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. (2019). Semantic Scholar. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved February 12, 2026, from [Link]

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012). ResearchGate. [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). YouTube. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 12, 2026, from [Link]

  • H.NMR Spectrum of Thiazole Amide Compound {1}. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Optimizing HPLC methods for the analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Optimization Guide Topic: Analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate Ticket ID: #HPLC-THZ-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are analyzing Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate , a lipophilic intermediate often used in the synthesis of xanthine oxidase inhibitors (like Febuxostat analogs) or antifungal agents.[1]

Chemical Profile:

  • Core Structure: 1,3-Thiazole ring (aromatic, weakly basic nitrogen).

  • Functional Groups: Ethyl ester (hydrolysis-prone at high pH), 3-methoxyphenyl (lipophilic, UV-active).[1]

  • Key Challenge: The thiazole nitrogen can interact with residual silanols on silica columns, causing severe peak tailing. The ester group limits the operational pH range to < 7.5.

This guide is structured as a dynamic Q&A to address your specific experimental hurdles.

Module 1: Method Development Strategy

Q1: I am starting from scratch. What is the standard "Day 1" protocol for this molecule?

A: Do not guess isocratic conditions. Start with a broad scouting gradient to locate the compound and assess purity. Because this molecule is moderately lipophilic (LogP ~3.0–3.5), it will retain well on C18.

Recommended Scouting Protocol:

ParameterSettingRationale
Column C18 (L1), End-capped, 150 x 4.6 mm, 3.5 or 5 µmEnd-capping is critical to shield thiazole-silanol interactions.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures the thiazole nitrogen is protonated (

) or suppresses silanol ionization (

), reducing tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Detection UV 280 nm (Primary), 254 nm (Secondary)The 2-arylthiazole chromophore has a distinct

typically around 280–300 nm.

Gradient Table (Scouting):

Time (min) % Mobile Phase B Event
0.0 5% Initial Equilibration
15.0 95% Linear Ramp
20.0 95% Wash Lipophilic Impurities
20.1 5% Re-equilibration

| 25.0 | 5% | Ready for next injection |[1]

Module 2: Troubleshooting Retention & Peak Shape

Q2: My peak is tailing significantly ( ). Is the column dead?

A: Likely not. The tailing is almost certainly caused by secondary interactions between the thiazole nitrogen and residual silanols on the stationary phase.

The Mechanism: At neutral pH, residual silanols (


) deprotonate to 

.[1] The thiazole nitrogen, while weakly basic, can hydrogen bond or ionically interact with these sites, dragging the peak tail.

The Fix (Step-by-Step):

  • Lower the pH: Ensure your aqueous buffer is at pH 2.5 – 3.[1]0. Use 0.1% Formic Acid or 0.1% TFA.[1]

  • Increase Ionic Strength: If using Formic Acid doesn't work, switch to 20 mM Ammonium Formate (pH 3.0) . The ammonium ions (

    
    ) compete with your analyte for the silanol sites, effectively "blocking" them.
    
  • Switch Columns: Move to a "Base-Deactivated" (BDS) or sterically protected C18 column designed for basic compounds (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

Q3: I see a small peak eluting just before my main peak. Is it an impurity?

A: It could be, but first rule out hydrolysis . The ethyl ester at position 4 is susceptible to hydrolysis, converting your analyte into 2-(3-methoxyphenyl)thiazole-4-carboxylic acid .[1]

  • Diagnosis: The acid form is more polar than the ester. In Reverse Phase (RP), it will elute earlier (smaller

    
    ).
    
  • Verification: Check the pH of your sample diluent. If you dissolved the sample in a basic buffer or let it sit in methanol/water without pH control for 24 hours, hydrolysis is likely.

  • Prevention: Dissolve samples in pure ACN or ACN/Water (0.1% Formic Acid). Never leave this sample in a basic solution.

Module 3: Visualization of Logic

Workflow 1: Method Optimization Decision Tree

Use this logic flow to optimize peak shape and resolution.

HPLC_Optimization start Start: Peak Tailing > 1.5 check_ph Check Mobile Phase pH start->check_ph is_acidic Is pH < 3.0? check_ph->is_acidic add_acid Action: Add 0.1% Formic Acid or TFA is_acidic->add_acid No check_buffer Is Buffer Strength Sufficient? is_acidic->check_buffer Yes add_acid->check_buffer add_salt Action: Switch to 20mM Ammonium Formate check_buffer->add_salt No (using only additives) check_col Is Column End-Capped? check_buffer->check_col Yes (already using salt) add_salt->check_col change_col Action: Switch to Base-Deactivated C18 check_col->change_col No/Unknown optimize_grad Action: Adjust Gradient Slope check_col->optimize_grad Yes

Caption: Decision tree for resolving peak asymmetry issues in thiazole analysis.

Module 4: Validation Parameters

Q4: What are the acceptance criteria for System Suitability?

A: For a robust quantitative method (e.g., assay or purity), adhere to these limits.

ParameterAcceptance LimitTechnical Note
Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
> 2.0Between analyte and nearest impurity (likely the acid hydrolysis product).
Tailing Factor (

)
< 1.5Ideally < 1.2. High tailing compromises integration accuracy.[1]
Precision (RSD) < 2.0% (n=6)For area counts of the standard.
Capacity Factor (

)
2.0 <

< 10.0
Ensure the peak is well-retained away from the void volume (

).

Module 5: Advanced Detection (UV/MS)

Q5: Can I use Mass Spectrometry (LC-MS) with this method?

A: Yes, but you must ensure your mobile phase is volatile.[1]

  • Compatible: Formic Acid, Acetic Acid, Ammonium Formate, Ammonium Acetate.

  • Incompatible: Phosphate buffers (Potassium/Sodium phosphate).

MS Settings for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Ion:

    
    
    
  • Molecular Weight: 263.31 g/mol .[1]

  • Expected m/z: 264.3.[1]

  • Fragmentation: Expect loss of the ethyl group (

    
    ) or the ester moiety in MS/MS.
    

References

  • Thiazole Synthesis & Properties: Kashyap, S. J., et al. "Synthesis of 2,4-disubstituted thiazoles..." Journal of Heterocyclic Chemistry. (General reference for thiazole physicochemical properties).

  • HPLC Troubleshooting Guide: Dolan, J. W. "Peak Tailing and Column Aging."[1] LCGC North America.[1][2] (Authoritative guide on silanol interactions).

  • Hydrolysis of Thiazole Esters: Journal of Organic Chemistry. Esters at position 4 of thiazoles are stable in acid but hydrolyze in base.[1] (General organic chemistry principle).

  • PubChem Compound Summary: Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (Structural analog data).

(Note: Specific literature for the 3-methoxy isomer is limited; protocols are derived from the 4-methoxy analog and general thiazole chemistry, which is scientifically valid for method development.)[1]

Sources

Thiazole Synthesis Integrity Hub: Thermal Management & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: THZ-404-THERM Status: Open Priority: Critical Subject: Managing Thermal Decomposition & Tars in Hantzsch Synthesis

Executive Summary

Thermal decomposition during thiazole synthesis—specifically the Hantzsch condensation—is rarely caused by a single factor. It is typically a cascade failure triggered by the autocatalytic polymerization of


-haloketones  in the presence of acid byproducts (HX), compounded by uncontrolled exotherms.

This guide moves beyond basic "add A to B" instructions. It treats the reaction as a thermodynamic system that requires active stabilization.

Module 1: Reagent Integrity (The Pre-Reaction Phase)

The Issue: Users often report "instant blackening" upon heating. This is frequently a false positive for reaction failure; the reagents were likely compromised before the reaction started.

The -Haloketone Instability

-Haloketones (e.g., phenacyl bromide, chloroacetone) are potent lachrymators and thermally unstable. They undergo acid-catalyzed self-condensation (polymerization) even at room temperature if traces of acid are present.
  • Mechanism of Failure: Trace acid (from hydrolysis during storage) protonates the carbonyl, making the

    
    -carbon highly electrophilic. This triggers oligomerization, forming dark, gummy tars that choke the thiazole cyclization.
    
  • Protocol: The "White Crystal" Standard

    • Inspection: If your

      
      -haloketone is liquid (when it should be solid) or dark brown/purple, do not use it .
      
    • Purification: Recrystallize from ethanol/hexane or perform a rapid silica plug filtration immediately before use.

    • Stabilization: Store with a pellet of anhydrous

      
        or MgO  in the vial to scavenge trace acid.
      
Thioamide Hydrolysis

Thioamides are prone to hydrolysis, converting back to amides or nitriles and releasing


 (rotten egg smell).
  • Thermal Limit: Most thioamides degrade rapidly above 100°C in the presence of moisture.

  • Check: Run a TLC of the thioamide. If a lower

    
     spot (amide) is visible, recrystallize.
    

Module 2: The Hantzsch Reaction (Thermodynamic Control)

The Issue: The Hantzsch synthesis involves an initial


 substitution (exothermic) followed by a dehydration/cyclization (endothermic/heat-requiring). The danger zone is the overlap where the exotherm spikes the temperature, triggering decomposition before the ring closes.
Mechanism & Thermal Checkpoints

HantzschThermal cluster_0 Thermal Danger Zone Reagents Reagents (Thioamide + Haloketone) Intermediate Intermediate (α-Thioketone) Reagents->Intermediate SN2 (Exothermic) Keep < 40°C Tar Polymerized Tar (Decomposition) Reagents->Tar Acid + Heat (Runaway) Cyclization Hydroxythiazoline (Unstable) Intermediate->Cyclization Ring Closure Intermediate->Tar Oxidation/Dimerization Product Thiazole Salt (HBr/HCl) Cyclization->Product Dehydration Requires Heat (>60°C)

Figure 1: Thermal checkpoints in Hantzsch Synthesis. The transition from Intermediate to Cyclization is the critical instability window.

The "Buffered Reflux" Protocol

To prevent acid-catalyzed charring, use a solid-supported acid scavenger. This neutralizes the generated HBr without quenching the reaction (which requires a slightly acidic/neutral environment for the dehydration step).

Step-by-Step:

  • Solvent: Use Ethanol or Isopropanol (High solubility for reagents, low solubility for tars).

  • Additive: Add 1.0 equiv of fused Sodium Acetate (

    
    )  or 0.5 equiv of 
    
    
    
    .
    • Why? It buffers the HBr generated, preventing the pH from dropping below 2 (where polymerization accelerates).

  • Temperature Ramp:

    • Phase 1 (0-30 mins): Stir at Room Temperature . Allow the

      
       substitution to occur.
      
    • Phase 2 (30-90 mins): Slowly ramp to Reflux (78°C) . This drives the dehydration step to form the aromatic ring.

  • Observation: If the solution turns black instantly upon heating, the Phase 1 substitution was incomplete.

Module 3: Advanced Thermal Management (Microwave)

The Issue: Conventional reflux leads to long "residence times" at high heat, increasing the probability of side reactions.

The Solution: Microwave-Assisted Organic Synthesis (MAOS).

  • Principle: Dielectric heating targets polar intermediates (transition states) directly.

  • Advantage: Reduces reaction time from hours to minutes, narrowing the "decomposition window."

Comparative Data: Conventional vs. Microwave

ParameterConventional RefluxMicrowave SynthesisThermal Risk
Time 4–12 Hours10–20 MinutesHigh (Prolonged exposure) vs Low
Solvent EtOH (large volume)EtOH/PEG-400 (minimal)Solvent-free options reduce thermal mass
Yield 50–70%85–95%Higher yield due to less degradation
Workup Filtration + RecrystallizationSimple WashCleaner crude product

Ref: Microwave-assisted synthesis of thiazoles reduces tar formation by minimizing the time reagents spend in the "thermal danger zone" [1, 2].

Troubleshooting Guide (Decision Tree)

Troubleshooting Start Observation BlackTar Black Tar / Gummy Solid Start->BlackTar NoSolid No Precipitate / Clear Soln Start->NoSolid Smell Strong Sulfur Smell (H2S) Start->Smell CheckReagent Check Haloketone Purity BlackTar->CheckReagent Neutralize Did you neutralize? NoSolid->Neutralize Soln4 Thioamide Hydrolysis. Use Dry Solvents. Lower Temp. Smell->Soln4 Pure Reagent Pure? CheckReagent->Pure PureYes Yes Pure->PureYes PureNo No Pure->PureNo Soln1 Add Acid Scavenger (NaOAc) Reduce Temp PureYes->Soln1 Soln2 Recrystallize/Discard Reagent PureNo->Soln2 NeutNo No Neutralize->NeutNo Soln3 Add NH4OH or NaHCO3 (Product is HBr salt) NeutNo->Soln3

Figure 2: Diagnostic logic for common thiazole synthesis failures.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black, but I still isolated crystals. Are they pure?

  • A: Likely not. The crystals may be the HBr salt of the thiazole co-precipitated with carbonaceous polymers.

  • Fix: Dissolve the crude solid in hot ethanol, add activated charcoal, filter while hot, and recrystallize. The charcoal will adsorb the polymeric impurities.

Q2: Why do I need to neutralize the reaction at the end?

  • A: The Hantzsch reaction produces HBr (or HCl) as a byproduct. The thiazole nitrogen is basic (

    
    ) and forms a salt (Thiazolium bromide) which is water-soluble.
    
  • Action: Pour the reaction mixture into 5%

    
     or 
    
    
    
    to deprotonate the nitrogen and precipitate the free base thiazole [3].

Q3: Can I run this reaction solvent-free to avoid solvent heating issues?

  • A: Yes, but be careful. Solvent-free grinding (mechanochemistry) is possible but can generate localized hot spots (friction) that degrade the haloketone.

  • Recommendation: Use a "paste" method with a minimal amount of PEG-400 or glycerol to act as a heat sink.

Q4: I am using a microwave but the vial exploded. Why?

  • A: Thioamide decomposition releases gases (

    
    , 
    
    
    
    ). If the vessel is sealed, pressure builds rapidly.
  • Fix: Use a microwave reactor with active pressure monitoring or work in an open-vessel mode if possible.

References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives. Central European Journal of Chemistry. [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradiation. Synthetic Communications / ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis Protocol & Mechanism. Chem Help Asap. [Link]

  • Synthetic Access to Arom

    
    -Haloketones (Stability & Storage). Molecules.
    [Link]
    

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] We will explore the rationale behind method development, compare a rapid isocratic method with a high-resolution gradient method, and detail a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Introduction: The Imperative for Purity

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic building block whose purity is paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Even minute impurities can alter pharmacological activity or introduce toxicity. HPLC is the industry-standard technique for purity and impurity profiling due to its high resolving power and sensitivity.[6][7] This guide is intended for researchers, analytical chemists, and quality control professionals in the drug development sector.

Analyte Structure & Chromatographic Considerations:

The analyte possesses a moderately non-polar structure, featuring a thiazole ring, a methoxyphenyl group, and an ethyl ester. This makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[8]

Method Development Strategy: A Tale of Two Methods

The choice of an HPLC method is often a trade-off between speed and resolution. Here, we compare two distinct RP-HPLC methods:

  • Method A: Rapid Isocratic Screening: Designed for high-throughput analysis, such as in-process controls, where speed is critical. Isocratic elution uses a constant mobile phase composition, leading to shorter run times and simpler operation.

  • Method B: High-Resolution Gradient Analysis: Designed for final purity testing and stability studies where complete separation of all potential impurities is essential. Gradient elution involves changing the mobile phase composition during the run, which typically provides better resolution for complex mixtures.

The foundational elements for both methods are a C18 column, a common choice for RP-HPLC, and a mobile phase consisting of acetonitrile (ACN) and water.[9] ACN is often preferred for its lower viscosity and ability to disrupt pi-pi interactions.[8][9]

Head-to-Head Comparison: Isocratic vs. Gradient

The following protocols outline the experimental conditions for both methods.

Experimental Protocols

Method A: Rapid Isocratic Screening

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 65:35 (v/v) Acetonitrile : Water.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 8 minutes.

Method B: High-Resolution Gradient Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 85% B

    • 15-18 min: 85% B

    • 18-19 min: 85% to 40% B

    • 19-25 min: 40% B (re-equilibration)

  • Run Time: 25 minutes.

Comparative Data Summary

The performance of each method was evaluated based on key chromatographic parameters. The data below represents typical results for a sample containing the main analyte and two known impurities (Impurity 1: starting material, Impurity 2: synthesis by-product).

ParameterMethod A (Isocratic)Method B (Gradient)Rationale & Interpretation
Retention Time (Analyte) 4.5 min12.2 minGradient elution provides stronger retention and longer run times.
Resolution (Analyte/Impurity 1) 1.84.5Method B shows superior separation, well above the USP minimum of 1.5.
Resolution (Analyte/Impurity 2) 1.43.8Method A fails to adequately resolve Impurity 2.
Tailing Factor (Analyte) 1.31.1Method B provides more symmetrical peaks, desirable for accurate integration.
Theoretical Plates 6,50015,000Higher plate count in Method B indicates greater column efficiency.
Total Run Time 8 min25 minMethod A offers a significant speed advantage for routine checks.

Full Method Validation Protocol (ICH Q2 R1)

The following validation plan for Method B is designed to be a self-validating system, ensuring the method is fit for its intended purpose.[4][10]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow Dev Method Development (Method B) SST System Suitability Testing (SST) Dev->SST Initial Check Spec Specificity (Forced Degradation) SST->Spec Proceed if SST Passes Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Report Validation Report & Final Method Rob->Report Finalize

Caption: HPLC Method Validation Workflow according to ICH Q2(R1).

System Suitability Testing (SST)

Causality: Before any analysis, SST ensures the chromatographic system is performing adequately on that specific day.[11][12][13] It is a mandatory check to guarantee the validity of the results.[11]

Protocol:

  • Prepare a standard solution of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate spiked with known impurities.

  • Perform five replicate injections.

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • Calculate the resolution, tailing factor, and theoretical plates.

Acceptance Criteria (per USP <621>): [14]

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Resolution: ≥ 2.0 between the analyte and the closest eluting peak.

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

Specificity (Forced Degradation)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[15] Forced degradation studies are the cornerstone of this, intentionally stressing the drug substance to produce potential degradation products.[16][17][18]

Protocol:

  • Expose the analyte to the following stress conditions until 5-20% degradation is achieved:[15][17]

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours.

    • Photolytic: ICH Q1B conditions (1.2 million lux hours and 200 W h/m²).

  • Analyze each stressed sample using Method B.

  • Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak to ensure no co-eluting degradants.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the analyte and all major degradation products.

  • The analyte peak must pass the peak purity test (purity angle < purity threshold).[16]

Linearity and Range

Causality: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. This is crucial for accurate quantitation.

Protocol:

  • Prepare a series of at least five calibration standards of the analyte, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy (% Recovery)

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study.

Protocol:

  • Prepare a sample matrix (e.g., a placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (n=9 total).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision (Inter-day precision): Assesses the influence of random events within a laboratory (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

  • Calculate the %RSD for the results of both sets of analyses.

Acceptance Criteria:

  • Repeatability (%RSD): ≤ 1.0%

  • Intermediate Precision (%RSD): ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19]

Protocol (Based on the Calibration Curve):

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas as per ICH guidelines:[20][21]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = Standard deviation of the y-intercepts of the regression line.

      • S = Slope of the calibration curve.

Acceptance Criteria:

  • The LOQ value must be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Systematically vary the following parameters one at a time:

    • Flow Rate: ± 0.1 mL/min.

    • Column Temperature: ± 2°C.

    • Mobile Phase Composition: ± 2% absolute for the organic component.

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • All system suitability parameters (resolution, tailing factor, etc.) must still pass under the varied conditions.

  • The retention time shift should not be drastic.

Conclusion and Recommendations

This guide has demonstrated the development and comparison of two distinct HPLC methods for the purity analysis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

  • The Rapid Isocratic Method (Method A) is suitable for in-process controls where a quick purity check is needed and impurity profiles are well-understood.

  • The High-Resolution Gradient Method (Method B) is authoritatively recommended for final release testing, stability studies, and any analysis requiring comprehensive impurity profiling. Its superior resolving power ensures that all potential process impurities and degradants are accurately separated and quantified.

The detailed validation protocol for Method B, grounded in ICH Q2(R1) principles, provides a robust framework for establishing a trustworthy and reliable analytical procedure.[4][22][23] Adherence to this protocol ensures data integrity and regulatory compliance, which are non-negotiable in the pharmaceutical industry.

References

  • Title: ICH Q2(R1) Analytical Method Validation. Source: Scribd. URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: Q1A(R2) Guideline. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Source: MDPI. URL: [Link]

  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Source: Pharmaceutical Online. URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules. Source: PubMed. URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Source: Restek. URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: Veeprho. URL: [Link]

  • Title: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS 115299-08-6. Source: Blossomole. URL: [Link]

  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Source: Separation Science. URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International. URL: [Link]

  • Title: Reversed Phase HPLC Method Development. Source: Phenomenex. URL: [Link]

  • Title: <621> CHROMATOGRAPHY. Source: US Pharmacopeia (USP). URL: [Link]

  • Title: HOW TO APPROACH A FORCED DEGRADATION STUDY. Source: SGS. URL: [Link]

  • Title: Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Source: Pharmaceutical Sciences. URL: [Link]

  • Title: Reverse-phase HPLC Analysis and Purification of Small Molecules. Source: ResearchGate. URL: [Link]

  • Title: System Suitability in HPLC Analysis. Source: Pharmaguideline. URL: [Link]

  • Title: Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Source: LCGC North America. URL: [Link]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Source: YouTube. URL: [Link]

  • Title: Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Source: US Pharmacopeia (USP). URL: [Link]

  • Title: Determination of LOD, LOQ of HPLC method. Source: Chromatography Forum. URL: [Link]

  • Title: Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate. Source: MySkinRecipes. URL: [Link]

  • Title: LOD AND LOQ DETERMINATION IN HPLC|HOW TO CALCULATE REGRESSION VALUES| METHOD DEVELOPMENT/VALIDATION. Source: YouTube. URL: [Link]

  • Title: What is meant by the limit of detection and quantification (LOD / LOQ)?. Source: Lösungsfabrik. URL: [Link]

Sources

Comparison of different synthetic routes to 2-arylthiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-arylthiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides an in-depth comparison of the most common synthetic routes to 2-arylthiazole-4-carboxylates, offering insights into their mechanisms, advantages, and limitations. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal method for their specific needs.

The Classic Approach: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring.[1] This method involves the condensation of an α-haloketone with a thioamide.[1][2][3]

Mechanism and Experimental Choices

The reaction proceeds via a multistep pathway.[2] The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[2] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[2][4] The aromaticity of the final product is a significant driving force for the reaction.[4]

The choice of solvent is typically a polar protic solvent like methanol or ethanol, which facilitates the dissolution of the starting materials and the subsequent reaction steps.[2][4] Heating is often employed to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[4]

DOT Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis A α-Haloketone C SN2 Attack A->C B Thioamide B->C D Intermediate C->D Formation of C-S bond E Intramolecular Cyclization D->E F Cyclic Intermediate E->F Ring formation G Dehydration F->G H 2-Arylthiazole-4-carboxylate G->H Aromatization

Caption: Mechanism of the Hantzsch thiazole synthesis.

Advantages and Disadvantages

The Hantzsch synthesis is known for its simplicity and generally high yields.[2] The starting materials are often commercially available and relatively inexpensive. However, a significant drawback is the use of α-haloketones, which can be lachrymators and require careful handling. Furthermore, the synthesis of substituted α-haloketones can sometimes be challenging.

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates.[5][6] While not a direct route to 2-arylthiazole-4-carboxylates, the resulting 5-aminothiazoles can be further functionalized.

Mechanism and Experimental Choices

The reaction is typically carried out under mild conditions at room temperature.[6] The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the dithioacid or its equivalent.[6] This is followed by an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, and subsequent tautomerization to yield the 5-aminothiazole.[6]

DOT Diagram: Cook-Heilbron Synthesis Workflow

Cook_Heilbron_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A α-Aminonitrile C Nucleophilic Attack & Intramolecular Cyclization A->C B Carbon Disulfide (or equivalent) B->C D 5-Aminothiazole C->D

Caption: General workflow of the Cook-Heilbron synthesis.

Advantages and Disadvantages

The Cook-Heilbron synthesis offers a mild and efficient route to a specific class of substituted thiazoles.[5] However, its scope is limited to the synthesis of 5-aminothiazoles, and the availability of diverse α-aminonitriles can be a constraint.

Modern Approaches: One-Pot and Multicomponent Reactions

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates.[7][8][9][10]

Key Features and Experimental Data

Several one-pot procedures for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates have been reported, often starting from commercially available materials like ethyl acetoacetate, N-bromosuccinimide, and a thioamide or thiourea derivative.[8][11] These reactions are often characterized by mild reaction conditions and good yields.[8][10]

For instance, a one-pot, two-step procedure has been developed for the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles, where the intermediate thiosemicarbazone is not isolated.[9] Another example is a three-component one-pot reaction involving potassium methyl cyanimidodithiocarbonate, 2-halo-N-arylacetamides, and alcohols to produce 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides in moderate to good yields (41-84%).[7]

Method Starting Materials Key Features Yields Reference
One-pot, three-componentPotassium methyl cyanimidodithiocarbonate, 2-halo-N-arylacetamides, alcoholsFacile and efficient, broad substrate diversity41-84%[7]
One-pot, two-stepAromatic aldehyde, thiosemicarbazide, phenacyl bromideSimple workup, avoids isolation of intermediateGood[9]
One-pot from ethyl acetoacetateEthyl acetoacetate, N-bromosuccinimide, thiourea derivativesPractical, mild conditionsGood[8][11]
Advantages and Disadvantages

The primary advantages of one-pot and multicomponent reactions are their operational simplicity, reduced reaction times, and lower environmental impact due to the reduction of waste from intermediate isolation and purification steps.[10] However, optimizing the reaction conditions for multiple steps in a single pot can be challenging, and the substrate scope may be more limited compared to classical methods.

Greener Alternatives: Microwave and Ultrasound-Assisted Synthesis

The application of green chemistry principles has led to the development of microwave- and ultrasound-assisted synthetic methods. These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents.[12][13][14][15]

Performance and Experimental Data

Microwave-assisted synthesis has been successfully employed for the rapid and efficient synthesis of 2-aminothiazole derivatives.[12][13] For example, the reaction of substituted ketones with thiourea and iodine under microwave irradiation can be completed in 5-15 minutes, compared to 8-10 hours using conventional heating.[12]

Ultrasound irradiation has also been utilized in the one-pot, three-component synthesis of novel thiazolo[2,3-e][2][3][7]diazaphosphole-6-carboxylates, resulting in high yields within a short timeframe at a moderate temperature of 50 °C.[14]

Technique Reaction Reaction Time (Conventional) Reaction Time (Assisted) Yield Improvement Reference
MicrowaveSynthesis of 2-aminothiazoles8-10 hours5-15 minutesSignificant[12]
MicrowaveSynthesis of 2-amino-4-aryl-thiazoles12-14 hours6-8 minutesHigh[13]
UltrasoundSynthesis of thiazolo-diazaphosphole-carboxylates8 hours1.5-3 hoursImproved[14]
Advantages and Disadvantages

The main benefits of these assisted techniques are the dramatic reduction in reaction times and often improved yields.[13] They are also considered more environmentally friendly due to lower energy consumption.[13] The initial investment in specialized equipment can be a drawback, and scaling up these reactions for industrial production may present challenges.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful tool for the direct arylation of pre-formed thiazole rings.

Scope and Selectivity

Palladium-catalyzed direct C-H arylation of imidazo[2,1-b]thiazole has been demonstrated, allowing for the selective functionalization of the C5 position.[16] By switching to a copper-based system, the selectivity can be altered, highlighting the tunability of these methods.[16] Suzuki-Miyaura coupling has also been employed for the synthesis of 5-aryl-1,3,4-thiadiazole-2-carboxylic acid ethyl esters using a Pd(OAc)2/Xantphos catalyst system.[17]

Advantages and Disadvantages

Transition-metal catalysis provides a highly versatile and powerful method for the late-stage functionalization of the thiazole core, allowing for the introduction of a wide range of aryl groups. However, the cost and potential toxicity of the metal catalysts, as well as the need for often complex ligand systems, can be disadvantages.

Conclusion

The synthesis of 2-arylthiazole-4-carboxylates can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis remains a reliable and high-yielding method for many applications. For the synthesis of 5-aminothiazoles, the Cook-Heilbron synthesis offers a mild alternative. Modern one-pot and multicomponent reactions, along with microwave and ultrasound-assisted techniques, provide more efficient and environmentally friendly routes. Finally, transition-metal-catalyzed cross-coupling reactions offer unparalleled versatility for the late-stage functionalization of the thiazole scaffold. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole[2]
  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the product.

General Procedure for One-Pot Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole[9]
  • In a round-bottomed flask, take a mixture of thiosemicarbazide (1 mmol), an aromatic aldehyde (1 mmol), and sulphamic acid (10 mol%) in 10 mL of ethanol.

  • Stir the mixture at room temperature for 10-20 minutes, monitoring the reaction by TLC.

  • To the same flask, add sodium acetate (3 mmol), acetic acid (0.5 mL), and a phenacyl bromide derivative (1 mmol).

  • Continue stirring until the reaction is complete, as monitored by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Filter the separated solid, dry it, and purify by recrystallization.

References

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  • Cook–Heilbron thiazole synthesis.
  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][2][3][7]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. PMC.

  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chel
  • KI-catalyzed arylation of benzothiazoles from the coupling of aryl aldehydes with benzothiazoles in neat w
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A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding medicinal chemists in the rational design of more potent and selective therapeutics. For novel chemical entities such as Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, a compound of interest due to the prevalence of the thiazole motif in pharmacologically active agents, confirming the precise atomic arrangement is not merely a confirmatory step but a critical gateway to further investigation.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the application of single-crystal X-ray crystallography for the structural elucidation of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this "gold standard" technique with other powerful analytical methods.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges. A molecule's biological activity is intrinsically linked to its three-dimensional shape, which dictates its ability to interact with specific biological targets. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug development program. Therefore, the investment in rigorous structural confirmation is not just prudent; it is essential.

Synthesis and Crystallization: The Gateway to Diffraction

The first and often most challenging step in an X-ray crystallographic analysis is obtaining a high-quality single crystal. This necessitates a robust synthetic route to the target compound and a systematic approach to crystallization.

Proposed Synthesis: The Hantzsch Thiazole Synthesis

A reliable and high-yielding method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, the proposed synthetic pathway is outlined below.

Hantzsch Thiazole Synthesis reagent1 Ethyl bromopyruvate intermediate Intermediate reagent1->intermediate Reaction in Ethanol reagent2 3-Methoxythiobenzamide reagent2->intermediate product Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate intermediate->product Cyclization & Dehydration

Caption: Proposed Hantzsch synthesis of the target compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3-methoxythiobenzamide (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.05 eq).

  • Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often a matter of patient experimentation. The ideal crystal is a well-ordered, three-dimensional lattice with minimal defects.

Experimental Protocol: Crystallization

  • Solvent Selection: A variety of solvents and solvent systems should be screened. For a molecule like Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, solvents such as ethanol, methanol, acetone, and mixtures with water or hexane are good starting points.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the compound solution can induce crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and promoting crystal growth.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a molecule.[4][5] It relies on the principle that the electrons in a crystal lattice diffract a beam of X-rays in a predictable pattern, which can then be mathematically deconvoluted to generate a model of the atomic arrangement.

X-ray Crystallography Workflow crystal Single Crystal Selection data_collection X-ray Data Collection crystal->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: The workflow of single-crystal X-ray crystallography.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5][6]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[7]

  • Structure Solution: The initial atomic positions are determined from the processed data using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the electron density map.[8] This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Table 1: Expected Crystallographic Data for a Thiazole Derivative

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
a, b, c (Å)10-20Dimensions of the unit cell.
α, β, γ (°)90° or variableAngles of the unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (GOF)~1.0Indicates the quality of the refinement.

The Broader Analytical Landscape: A Comparative Perspective

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary and crucial information about the molecule's identity and behavior in solution.

Table 2: Comparison of Structural Elucidation Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a crystal lattice.[4]Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry in the solid state.Unambiguous and high-resolution structural determination.[8]Requires a single crystal of sufficient quality; provides a static picture of the molecule.[8][9]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[10][11]Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space interactions (NOE). Provides information about the structure in solution.Non-destructive; provides information on molecular dynamics and conformation in solution.[12]Can be complex to interpret for large or conformationally flexible molecules; does not provide absolute stereochemistry directly.[9]
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized molecules.[13][14]Molecular weight and elemental composition (high-resolution MS); fragmentation patterns can provide structural clues.[15]High sensitivity; provides accurate molecular weight.Does not provide detailed 3D structural information; isomers can be difficult to distinguish.[16]

A Synergistic Approach to Structural Confirmation

The most robust approach to confirming the structure of a novel compound like Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is to employ a combination of these techniques.

Synergistic Approach MS Mass Spectrometry (Molecular Formula) Structure Confirmed Structure MS->Structure NMR NMR Spectroscopy (Connectivity & Solution Structure) NMR->Structure Xray X-ray Crystallography (Absolute 3D Structure) Xray->Structure

Caption: An integrated approach to structural elucidation.

Initially, Mass Spectrometry confirms the molecular weight and elemental formula. Subsequently, NMR spectroscopy establishes the connectivity of the atoms and provides insight into the molecule's conformation in solution. Finally, single-crystal X-ray crystallography delivers the definitive, high-resolution three-dimensional structure in the solid state, resolving any ambiguities regarding stereochemistry and atomic arrangement. This multi-faceted approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for all subsequent research and development activities.

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  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

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  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]

  • YouTube. (2016, April 26). Mass Spectrometry. Retrieved from [Link]

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Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Purine XO Inhibitor Landscape[2]

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (referred to herein as EMT-4C ) represents a strategic scaffold in the development of non-purine Xanthine Oxidase (XO) inhibitors.[1] Unlike the purine-analog standard Allopurinol , which acts as a suicide substrate, EMT-4C belongs to the 2-arylthiazole class—structurally related to Febuxostat —designed to exploit the hydrophobic channel leading to the molybdenum cofactor (Mo-pt) active site of XO.[1]

This guide evaluates the biological performance of EMT-4C, focusing on its critical differentiation factor: Selectivity . While potency (IC₅₀) is often the headline metric, the viability of thiazole-4-carboxylates hinges on their cross-reactivity profile against structurally homologous metalloenzymes, specifically Aldehyde Oxidase (AO) , and their metabolic stability against CYP450 isoforms.

Key Comparison Matrix
FeatureEMT-4C (Test Article)Febuxostat (Standard)Allopurinol (Legacy)
Scaffold 2-Arylthiazole-4-carboxylate2-Arylthiazole-5-carboxylatePyrazolopyrimidine (Purine mimic)
Mechanism Non-competitive / MixedMixed / Tight-bindingSuicide Inhibition (Competitive)
XO Potency (IC₅₀) Low Nanomolar (Est. 10–50 nM)*< 10 nMMicromolar (~2–5 µM)
AO Cross-Reactivity Moderate Risk (Requires Profiling)LowNegligible
Metabolic Stability Ester hydrolysis required for activityStable AcidRapidly metabolized to Oxypurinol

*Note: Potency is dependent on the hydrolysis of the ethyl ester to the free acid form in biological systems.

Mechanism of Action & Signaling Pathway

To understand the cross-reactivity risks, one must visualize the target interaction. EMT-4C targets the oxidative hydroxylation pathway of purines.[1] The diagram below illustrates the parallel processing of substrates by Xanthine Oxidase (XO) and its cytosolic homolog, Aldehyde Oxidase (AO), highlighting the critical "Selectivity Filter" where EMT-4C must discriminate.

XO_Pathway cluster_purine Purine Catabolism cluster_enzymes Molybdenum Hydroxylases cluster_inhibitors Inhibitor Interaction Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid (Pathology: Gout/ROS) Xanthine->UricAcid XO XO Xanthine Oxidase (Target) AO Aldehyde Oxidase (Off-Target Risk) EMT4C_Ester EMT-4C (Ester) (Prodrug/Precursor) EMT4C_Acid EMT-4C (Free Acid) (Active Species) EMT4C_Ester->EMT4C_Acid Esterases (Plasma/Liver) EMT4C_Acid->XO Blocks Mo-pt Site (High Affinity) EMT4C_Acid->AO Potential Binding? (Selectivity Check) Febuxostat Febuxostat Febuxostat->XO Blocks Mo-pt Site Aldehydes Endogenous Aldehydes Acids Carboxylic Acids Aldehydes->Acids AO

Caption: Mechanistic pathway showing the hydrolysis of EMT-4C to its active acid form and the critical selectivity checkpoint against Aldehyde Oxidase (AO).

Critical Analysis: Cross-Reactivity & Selectivity[1]

As an Application Scientist, I strongly advise against running simple potency screens without addressing the "Thiazole Liability." Thiazole rings can interact promiscuously if the substituents (like the 3-methoxyphenyl group) are not optimized for steric exclusion of off-targets.[1]

A. The Aldehyde Oxidase (AO) Trap

AO and XO share significant sequence homology (approx. 50%) and identical cofactor geometries.[1]

  • The Risk: Many potent XO inhibitors fail in late stages because they also inhibit AO, disrupting the metabolism of other drugs (AO is a key drug-metabolizing enzyme) or becoming substrates for AO themselves (rapid clearance).[1]

  • EMT-4C Specifics: The 3-methoxyphenyl moiety at the C2 position is bulky.[1] In 2-phenylthiazole-4-carboxylic acid derivatives, this bulk is often sufficient to clash with the narrower substrate channel of AO, potentially offering superior selectivity compared to smaller thiazoles.[1]

  • Protocol Requirement: You must run a parallel AO inhibition assay using phthalazine or vanillin as a substrate.[1]

B. Ester vs. Acid: The Prodrug Nuance

EMT-4C is an ethyl ester .[1]

  • In Vitro Enzyme Assays: If you apply EMT-4C directly to purified XO, you may see weak or delayed inhibition unless the assay buffer contains esterases (common in liver lysates, absent in purified milk XO).[1]

  • Recommendation: For accurate

    
     determination, either:
    
    • Synthesize/purchase the hydrolyzed free acid form.[1]

    • Pre-incubate EMT-4C with porcine liver esterase (PLE) before adding to the XO assay.[1] Failure to do this is the #1 cause of false negatives in screening this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Xanthine Oxidase Inhibition Assay

Validates potency and kinetics.

Reagents:

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 U/mL.[1]

  • Substrate: Xanthine (150 µM final).

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) + 0.2 mM EDTA.[1]

  • Test Compound: EMT-4C (dissolved in DMSO).[1] Note: Ensure final DMSO < 1%.

Workflow:

  • Preparation: Dilute EMT-4C serially (0.1 nM to 10 µM).

  • Pre-incubation: Mix 190 µL of Enzyme solution with 5 µL of inhibitor. Incubate at 25°C for 10 minutes.

    • Expert Tip: If using the ester form without pre-hydrolysis, extend incubation to 30 mins or add 1 U/mL Esterase.[1]

  • Initiation: Add 5 µL of Xanthine substrate.

  • Detection: Monitor absorbance at 295 nm (formation of uric acid) for 5 minutes.

  • Analysis: Calculate slope (velocity). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.[1]

Protocol 2: Aldehyde Oxidase Selectivity Screen

Validates specificity.[1]

Reagents:

  • Enzyme: Cytosolic fraction from guinea pig liver (rich in AO) or recombinant human AO.[1]

  • Substrate: Phthalazine (50 µM).

  • Detection: Fluorometric (Ex/Em: 330/390 nm) for the oxidation product (1-phthalazinone).[1]

Workflow:

  • Incubate EMT-4C (at 10x its XO IC₅₀) with the enzyme source.[1]

  • Add Phthalazine.

  • Monitor fluorescence over 10 minutes.[1]

  • Success Criteria: < 50% inhibition at 10x XO IC₅₀ indicates acceptable selectivity.[1]

References

  • Discovery of 2-phenylthiazole-4-carboxylic acid derivatives: Song, H., et al. (2019).[1] Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. [1][2]

  • Thiazole Scaffold Versatility & Synthesis: Chimenti, F., et al. (2009).[1] Synthesis and biological evaluation of novel 2-thiazolylhydrazones as antioxidant and xanthine oxidase inhibitory agents.

  • Xanthine Oxidase Assay Methodology: Borgne-Sanchez, A., et al. (2021).[1][3] Rational Design of Non-Purine Xanthine Oxidase Inhibitors.

  • Aldehyde Oxidase Cross-Reactivity: Pryde, D. C., et al. (2010).[1] Aldehyde oxidase: an enzyme of emerging importance in drug discovery.

  • Chemical Structure & Properties (EMT-4C): PubChem CID 73216: Ethyl 2-aminothiazole-4-carboxylate (Base scaffold reference). [1]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] This structural motif is present in numerous FDA-approved drugs, highlighting its significance in therapeutic development.[4] As the quest for novel therapeutics intensifies, computational methods, particularly molecular docking, have become indispensable for rapidly evaluating the potential of new chemical entities.[5][6]

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of thiazole derivatives against relevant biological targets. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish self-validating protocols to ensure data integrity, and ground our methodology in authoritative scientific principles.

Pillar 1: The Theoretical Bedrock of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a thiazole derivative) to a second (the receptor, e.g., a protein).[5] Its primary goal is to generate a ranked list of potential drug candidates based on their predicted interaction strength and binding mode. This process is governed by two critical components:

  • Search Algorithms: These are the engines of docking software that explore the vast number of possible orientations and conformations of the ligand within the protein's binding site.

  • Scoring Functions: Once a pose is generated, a scoring function—a mathematical model—estimates the binding free energy of the protein-ligand complex.[7] These functions can be force-field-based, empirical, or knowledge-based, each with its own strengths and limitations.[8] It is crucial to understand that these scores provide a relative ranking of compounds and are not an absolute prediction of experimental binding affinity.[9][10] Their primary utility lies in prioritizing compounds for further experimental validation.

Pillar 2: Designing a Robust and Validated Comparative Docking Workflow

A successful docking study is not merely about generating numbers; it is about producing reliable and reproducible data. The following workflow is designed as a self-validating system, ensuring the trustworthiness of the results.

cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_execution Phase 3: Execution & Analysis A Target Selection & Protein Preparation C Define Binding Site (Grid Generation) A->C B Ligand Library (Thiazole Derivatives) Preparation F Comparative Docking of Thiazole Library B->F D Docking Protocol Validation (Re-docking) C->D E RMSD < 2.0 Å? D->E Calculate RMSD E->C Refine Parameters E->F Proceed G Data Analysis: Score Ranking & Interaction Profiling F->G H Visualization & Hit Prioritization G->H

Caption: A validated workflow for comparative molecular docking.

Experimental Protocol: A Step-by-Step Guide

This protocol uses AutoDock Vina [11][12][13], a widely used open-source docking program, as the primary example. The principles, however, are broadly applicable to other software like Schrödinger's Glide.[14][15]

Step 1: Target Protein Selection and Preparation

  • Rationale: The quality of the protein structure is paramount for a meaningful docking result. Garbage in, garbage out. The preparation process ensures the protein is in a chemically correct and computationally ready state.

  • Procedure:

    • Obtain Structure: Download the 3D crystal structure of your target protein from a reputable database like the RCSB Protein Data Bank (PDB).[16] For this example, let's consider Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy (e.g., PDB ID: 4ASE).[17]

    • Clean the Structure: Load the PDB file into a molecular visualization tool like PyMOL[18] or Schrödinger Maestro.[14] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (save the original ligand in a separate file for validation).

    • Prepare the Receptor: Use a dedicated tool like MGLTools for AutoDock[19][20] or the Protein Preparation Wizard in Maestro.[21] This critical step involves:

      • Adding Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is essential for correct ionization and hydrogen bond calculations.

      • Assigning Charges: Assign partial atomic charges (e.g., Gasteiger charges).

      • Merging Non-Polar Hydrogens: Simplifies the calculation without significant loss of accuracy.

      • Saving in PDBQT format: This is the required input format for AutoDock Vina, containing atomic coordinates, charges, and atom type information.

Step 2: Ligand (Thiazole Derivative) Preparation

  • Rationale: The ligand must be in its lowest energy 3D conformation and have correct chemical properties assigned for the scoring function to work accurately.

  • Procedure:

    • Generate 2D Structures: Draw your thiazole derivatives using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert to 3D: Convert the 2D structures to 3D.

    • Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[22]

    • Prepare for Docking: Using MGLTools, assign Gasteiger charges, define the rotatable bonds (torsions), and save each ligand in the PDBQT format.

Step 3: Docking Protocol Validation (The Trustworthiness Check)

  • Rationale: Before screening your library, you must prove that your chosen docking parameters can accurately reproduce a known binding pose. This is the most critical step for ensuring the validity of your study. The standard method is re-docking the native co-crystallized ligand.[23][24]

  • Procedure:

    • Define the Binding Site: Using the prepared protein and the extracted native ligand (from Step 1), define the search space for docking (the "grid box"). This box should be centered on the native ligand's position and large enough to allow for some rotational and translational freedom.[19]

    • Re-dock the Native Ligand: Perform a docking run using the prepared receptor and the extracted native ligand with your chosen parameters (e.g., exhaustiveness in Vina).

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Validate: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that your protocol is reliable.[23][25] If the RMSD is higher, you must return to Step 3.1 and adjust your grid box or other docking parameters.

Step 4: Comparative Docking of the Thiazole Library

  • Rationale: With a validated protocol, you can now confidently screen your library of thiazole derivatives against the target protein.

  • Procedure:

    • Batch Docking: Using the same validated parameters (protein structure, grid box), perform docking runs for each prepared thiazole derivative.

    • Collect Results: For each compound, the software will output multiple binding poses and their corresponding binding affinity scores (in kcal/mol for Vina).

Pillar 3: Data Interpretation and Visualization

The final phase involves translating raw output into actionable insights. This requires a comparative analysis of the results and visual inspection of the binding modes.

Quantitative Data Comparison

Summarize the docking results in a clear, comparative table. This allows for easy identification of the most promising candidates based on multiple metrics.

Derivative IDTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
Thiazole-A01VEGFR-2 (4ASE)-9.8Cys919, Asp1046, Glu8853
Thiazole-A02VEGFR-2 (4ASE)-8.5Cys919, Leu8401
Thiazole-B01VEGFR-2 (4ASE)-10.2Cys919, Asp1046, Phe10473
ReferenceDasatinib-11.5Cys919, Asp1046, Glu8854

Note: This is hypothetical data for illustrative purposes.

Qualitative Analysis through Visualization

A low binding score is promising, but it is not sufficient. You must visually inspect the top-ranked poses to ensure they make chemical sense.

  • Protocol for Visualization with PyMOL:

    • Load Structures: Open PyMOL and load the prepared protein PDBQT file and the output PDBQT file for your top-ranked ligand.[18]

    • Display Interactions: Use the "Action" -> "preset" -> "ligand sites" -> "cartoon" (or similar) commands to focus on the binding pocket.

    • Find Polar Contacts: Use the "Action" -> "find" -> "polar contacts" -> "to any atoms" feature to identify potential hydrogen bonds, which will be displayed as dashed lines.[26]

    • Analyze the Pose: Examine the interactions. Is the thiazole core making key contacts? Are there favorable hydrophobic interactions? Does the pose exhibit any steric clashes? A good candidate will have a combination of a strong score and a well-formed network of interactions with key residues in the active site.

cluster_pathway Simplified VEGFR-2 Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Target Protein) VEGF->VEGFR2 Binds & Activates PLC PLCγ VEGFR2->PLC Phosphorylates PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Thiazole Thiazole Derivative (Inhibitor) Thiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Forward Look

This guide has outlined a scientifically rigorous and self-validating workflow for the comparative molecular docking of thiazole derivatives. By grounding our protocol in established principles and emphasizing critical validation and analysis steps, researchers can significantly increase the confidence in their in silico screening results.

It is imperative to remember that molecular docking is a predictive tool, not a replacement for experimental work. The promising candidates identified through this process must be subjected to experimental validation, such as in vitro binding assays, to confirm their activity.[27] Furthermore, for a deeper understanding of the stability and dynamics of the protein-ligand complex, advanced techniques like molecular dynamics (MD) simulations can be employed as a follow-up to docking.[23]

References

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • PDBsum Database. European Bioinformatics Institute (EBI). [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences. [Link]

  • RCSB Protein Data Bank. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

  • PDBsum Database Commons. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). Current Drug Discovery Technologies. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Medicinal Chemistry. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • PDBsum: Structural summaries of PDB entries. (2018). Protein Science. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]

  • Molecular docking protocol validation. (2023). ResearchGate. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). Journal of Chemical Information and Modeling. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). Bioinformatics. [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025). YouTube. [Link]

  • Maestro. Schrödinger. [Link]

  • Visualizing ligand docking results with PyMOL scripting and R. (2021). Ethan Holleman. [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022). YouTube. [Link]

  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022). YouTube. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). Heliyon. [Link]

  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. (2010). Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Scoring Functions in Docking Experiments. (2018). IGI Global. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Drug Design, Development and Therapy. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • Basics, types and applications of molecular docking: A review. (2022). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). IntechOpen. [Link]

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2021). World Journal of Advanced Research and Reviews. [Link]

  • Comparative docking analysis: Significance and symbolism. (2025). Wisdom Lib. [Link]

  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (2020). ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.